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(2S)-2-(Fmoc-amino)tetradecanoic acid Documentation Hub

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  • Product: (2S)-2-(Fmoc-amino)tetradecanoic acid
  • CAS: 478706-50-2

Core Science & Biosynthesis

Foundational

The Strategic Integration of (2S)-2-(Fmoc-amino)tetradecanoic Acid in Modern Peptide Engineering: A Technical Whitepaper

Executive Summary The evolution of peptide therapeutics is heavily reliant on overcoming inherent biophysical limitations, namely poor membrane permeability and rapid proteolytic degradation. (2S)-2-(Fmoc-amino)tetradeca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of peptide therapeutics is heavily reliant on overcoming inherent biophysical limitations, namely poor membrane permeability and rapid proteolytic degradation. (2S)-2-(Fmoc-amino)tetradecanoic acid —commonly referred to as Fmoc-L-2Ated-OH or Fmoc-L-α-aminomyristic acid—is a critical synthetic building block designed to address these challenges. As a lipidic amino acid (LAA), it combines the structural framework of an α-amino acid with a long aliphatic chain, enabling the synthesis of highly amphiphilic lipopeptides.

This technical guide provides an in-depth analysis of the physicochemical properties, biophysical mechanisms, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols required to successfully incorporate this sterically demanding residue into complex peptide sequences.

Chemical Identity & Physicochemical Profiling

Before integrating Fmoc-L-2Ated-OH into a synthetic workflow, it is crucial to understand its core properties. The presence of the 12-carbon side chain (yielding a 14-carbon total lipidic backbone) significantly alters its solubility and reactivity profiles compared to standard proteinogenic amino acids. High-purity grades (≥ 99%) are mandatory to prevent the accumulation of truncated sequences during synthesis ()[1].

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name (2S)-2-(Fmoc-amino)tetradecanoic acid
Common Synonyms Fmoc-L-2Ated-OH, Fmoc-L-α-aminomyristic acid
CAS Number 478706-50-2
Molecular Formula C₂₉H₃₉NO₄
Molecular Weight 465.62 g/mol
Melting Point 94 - 96 °C
Optical Rotation [α]D²⁰ = -10 ± 1 ° (C=1 in DMF)
Purity Standard ≥ 99.0% (HPLC)
Appearance White powder

(Data aggregated from commercial standards for peptide synthesis ()[2] and ()[3].)

Mechanistic Rationale: The Role of LAAs in Peptide Design

The strategic incorporation of (2S)-2-(Fmoc-amino)tetradecanoic acid is driven by the need to engineer the pharmacokinetic and pharmacodynamic properties of peptides.

Causality in Design: Standard peptides are highly polar and rapidly cleared by the renal system. By coupling Fmoc-L-2Ated-OH into the sequence, researchers introduce a highly hydrophobic tetradecyl tail. This amphiphilic modification allows the peptide to act as a localized surfactant. In physiological environments, the aliphatic chain drives spontaneous insertion into the hydrophobic core of lipid bilayers (cell membranes or liposomal delivery vehicles), while the bioactive peptide sequence remains exposed to the aqueous environment to interact with target receptors ()[4].

Membrane_Insertion Peptide Aqueous Lipopeptide (Containing 2Ated) Approach Membrane Approach (Electrostatic/Hydrophobic) Peptide->Approach Insertion Aliphatic Chain Insertion (Hydrophobic Core) Approach->Insertion Anchoring Stable Membrane Anchoring Insertion->Anchoring Bioactivity Enhanced Bioavailability & Receptor Interaction Anchoring->Bioactivity

Fig 1: Biophysical mechanism of lipopeptide membrane insertion and anchoring.

Experimental Workflows: Overcoming Steric Hindrance in SPPS

As a Senior Application Scientist, I must emphasize that treating Fmoc-L-2Ated-OH like a standard amino acid will result in synthesis failure.

The Challenge: The massive C12 aliphatic side chain creates a severe hydrophobic shield around the α-carbon. When the Fmoc group is removed from the preceding residue, or when the LAA itself is activated, the hydrophobic chain tends to collapse onto the peptide backbone in polar aprotic solvents like DMF. This buries the reactive amine or activated ester, drastically reducing coupling kinetics.

The Solution:

  • Solvent Optimization: Transitioning from 100% DMF to a 1:1 mixture of Dichloromethane (DCM) and DMF. DCM effectively solvates the aliphatic chain, keeping it extended and exposing the reactive centers.

  • Activation Chemistry: Standard uronium salts (e.g., HBTU) are too bulky and slow. The protocol must utilize highly reactive, less sterically demanding active esters, such as those generated by DIC and OxymaPure.

SPPS_Workflow Start Peptidyl-Resin Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF/DCM Wash Deprotect->Wash1 Activation LAA Activation (DIC/Oxyma) Wash1->Activation Coupling Coupling Reaction (Extended Time) Activation->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Kaiser Kaiser Test & Micro-cleavage Wash2->Kaiser Kaiser->Coupling Incomplete End Next Cycle Kaiser->End Validated

Fig 2: Optimized SPPS workflow for sterically hindered lipidic amino acids.

Self-Validating Protocol for LAA Coupling

This step-by-step methodology ensures high-yield coupling of (2S)-2-(Fmoc-amino)tetradecanoic acid while integrating self-validation to prevent sequence truncation.

Step 1: Resin Preparation & Swelling

  • Swell 0.1 mmol of the target peptidyl-resin in a DCM/DMF (1:1, v/v) mixture for 30 minutes. Causality: Maximizes polymer network expansion and solvates existing hydrophobic residues.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.

  • Wash extensively with DMF (5 × 1 min) and DCM (5 × 1 min).

Step 3: LAA Activation (Pre-activation)

  • Dissolve 0.4 mmol (4 equivalents) of Fmoc-L-2Ated-OH and 0.4 mmol of OxymaPure in a minimal volume of DMF.

  • Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes at room temperature to form the active ester.

Step 4: Coupling

  • Transfer the activated LAA solution to the resin.

  • Immediately add DCM to the reaction vessel to restore a 1:1 DCM/DMF solvent ratio.

  • React at room temperature for 2 to 4 hours under gentle nitrogen bubbling or orbital agitation.

Step 5: Self-Validation (Micro-cleavage)

  • Causality: Standard Kaiser tests often yield false negatives for LAAs because the hydrophilic ninhydrin reagents cannot penetrate the hydrophobic shield formed by the tetradecyl chains.

  • Action: Withdraw ~5 mg of resin. Wash with DCM, dry, and treat with a cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5) for 1 hour. Evaporate the TFA, reconstitute the peptide in Acetonitrile, and analyze via LC-MS to confirm the precise mass shift of +325 Da (the mass of the 2Ated residue minus water).

Analytical Validation & Quality Control

Post-synthesis, the extreme lipophilicity of the tetradecanoic acid residue will drastically alter the chromatographic behavior of the final peptide.

Chromatographic Shift: Standard C18 columns are often too hydrophobic for peptides containing Fmoc-L-2Ated-OH, leading to irreversible binding to the stationary phase or severe peak tailing. Recommendation: Shift analytical and preparative RP-HPLC workflows to a C8 or C4 column . Furthermore, modify the mobile phase by incorporating Isopropanol (IPA) into the Acetonitrile gradient (e.g., a ternary gradient of Water/MeCN/IPA) to ensure the lipopeptide elutes sharply and maintains solubility throughout the purification process.

References

Sources

Exploratory

Engineering Lipopeptides: A Comprehensive Guide to Fmoc-C14-OH Amino Acids in Solid-Phase Synthesis

Executive Summary & Core Mechanisms The integration of lipid moieties into peptide sequences—creating lipopeptides—has revolutionized the development of antimicrobial agents, self-assembling hydrogels, and intracellular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanisms

The integration of lipid moieties into peptide sequences—creating lipopeptides—has revolutionized the development of antimicrobial agents, self-assembling hydrogels, and intracellular drug delivery systems. At the forefront of this chemical engineering is the Fmoc-C14-OH amino acid building block. By appending a 14-carbon aliphatic chain (equivalent to myristic acid) to a peptide backbone, researchers can drastically alter the molecule's biophysical properties, enhancing its half-life, membrane permeability, and capacity for supramolecular self-assembly.

As a Senior Application Scientist, it is critical to understand that successful lipopeptide synthesis is not merely about following a recipe; it requires a deep understanding of the thermodynamic and steric forces at play. This whitepaper provides a field-proven, in-depth technical guide to the chemical topology, mechanistic behavior, and experimental synthesis of C14-lipopeptides.

Chemical Topology: Alpha vs. Omega C14 Amino Acids

A common pitfall in lipopeptide design is the ambiguous nomenclature of "Fmoc-C14-OH." Depending on the desired architecture of the final macromolecule, researchers must select between two distinct structural isomers.

  • Fmoc-2-amino-tetradecanoic acid (

    
    -C14):  An alpha-amino acid where the 12-carbon lipid tail extends from the alpha-carbon. This is utilized to introduce a hydrophobic side chain while continuing the standard peptide backbone, crucial for membrane-active antimicrobial peptides[1][2].
    
  • 14-(Fmoc-amino)tetradecanoic acid (

    
    -C14):  A linear omega-amino acid where the amine and carboxylic acid are separated by a 14-carbon aliphatic chain. This is primarily deployed as a highly hydrophobic spacer or a linker in PROTAC (Proteolysis Targeting Chimera) synthesis[3].
    
Quantitative Data: Physicochemical Comparison
PropertyFmoc-2-amino-tetradecanoic acid (

-C14)
14-(Fmoc-amino)tetradecanoic acid (

-C14)
CAS Number 919122-99-9[2]1931109-55-5[3]
Molecular Weight 465.63 g/mol [2]465.63 g/mol [3]
Structural Topology Alpha-amino acid with a C12 side chainLinear omega-amino acid (14-carbon chain)
Primary Application Membrane-active peptides, surfactants[4]PROTAC linkers, hydrophobic spacers[3]
Steric Hindrance (SPPS) High (due to branching at the alpha carbon)Low to Moderate (linear chain flexibility)
Self-Assembly Driver Lateral hydrophobic packingLinear hydrophobic extension

Causality in Experimental Design: Why C14?

The selection of a 14-carbon chain is a deliberate biophysical optimization. Shorter aliphatic chains (e.g., C8–C10) often lack the necessary hydrophobicity to stably anchor into the hydrophobic core of lipid bilayers. Conversely, longer chains (e.g., C16 palmitic or C18 stearic acids) drastically decrease aqueous solubility, leading to severe aggregation during Solid-Phase Peptide Synthesis (SPPS) and increasing the risk of hemolytic toxicity in vivo[5].

The C14 chain provides an optimal thermodynamic balance. It enables reversible membrane insertion and controlled self-assembly without precipitating out of solution. For example, C14-lipopeptide detergents have been successfully employed to solubilize and thermally stabilize complex multi-subunit membrane proteins, such as the Photosystem I (PS-I) complex, outperforming conventional detergents[6].

Experimental Workflows: Solid-Phase Synthesis Protocols

Synthesizing lipopeptides requires significant deviations from standard SPPS protocols due to the extreme hydrophobicity and steric bulk introduced by the C14 chain. The following protocol is a self-validating system designed to prevent deletion sequences and aggregation.

Protocol: Optimized SPPS of C14-Lipopeptides

Step 1: Resin Preparation and Swelling

  • Action: Weigh the desired amount of Rink Amide AM resin (yielding a C-terminal amide for enhanced in vivo stability) and swell in N,N-dimethylformamide (DMF) for 30 minutes.

  • Causality: Swelling expands the polystyrene matrix, ensuring maximum accessibility to the active sites before introducing bulky lipidic amino acids.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (v/v) for 2 × 10 minutes. Wash 5x with DMF.

  • Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via an E1cB mechanism. Exhaustive washing is critical to remove residual piperidine, preventing the premature cleavage of the subsequent amino acid.

Step 3: Activation and Coupling of Fmoc-C14-OH

  • Action: Prepare a solution of Fmoc-C14-OH (4 equivalents), DIC (4 eq), and Oxyma Pure (4 eq) in DMF. React for 2–4 hours at room temperature.

  • Causality: The C14 aliphatic chain introduces significant steric hindrance. because it minimizes racemization and efficiently drives the formation of the active ester even in the highly hydrophobic microenvironments created by the lipid chain on the resin[7].

  • Validation: Perform a colorimetric Kaiser test. A yellow solution indicates complete coupling; a blue solution necessitates a double-coupling step.

Step 4: Cleavage and Global Deprotection

  • Action: Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v) for 2 hours[6].

  • Causality: TFA cleaves the peptide from the resin. TIS is utilized instead of ethanedithiol (EDT) as a carbocation scavenger because lipopeptides typically lack sensitive groups like cysteine, and TIS effectively prevents re-alkylation without the foul odor or side reactions of thiols.

Step 5: Precipitation and Purification

  • Action: Precipitate the cleaved lipopeptide in cold diethyl ether. Centrifuge and wash the pellet 3x. Purify via RP-HPLC using a C4 or C8 column .

  • Causality: Standard C18 columns must be avoided. The extreme hydrophobic interaction between the C14 chain and a C18 stationary phase often results in irreversible binding and total sample loss. C4/C8 columns provide the necessary resolution while maintaining high recovery yields.

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash Phase (DMF 3x) Deprotect->Wash1 Activation Fmoc-C14-OH Activation (DIC/Oxyma or HATU/DIPEA) Wash1->Activation Coupling Coupling Reaction (Elevated Temp or Extended Time) Activation->Coupling Wash2 Wash Phase (DMF/DCM) Coupling->Wash2 Cleavage Resin Cleavage (TFA/TIS/H2O 95:2.5:2.5) Wash2->Cleavage Purification RP-HPLC Purification (C4/C8 Column) Cleavage->Purification

Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-C14-OH.

Self-Assembly and Membrane Interaction

The incorporation of a C14 lipid chain fundamentally alters the biophysical behavior of a peptide. As demonstrated in , these molecules exhibit a strong tendency to self-assemble into micelles or nanofibers in aqueous solutions[5]. Interestingly, for antimicrobial applications, the Critical Aggregation Concentration (CAC) often surpasses the Minimal Inhibitory Concentration (MIC), proving that the monomeric form is primarily responsible for membrane disruption and bacterial cell death[5].

Conversely, in advanced therapeutic delivery systems, the self-assembly of C14-lipopeptides is actively exploited. Research published in highlights the use of lipopeptide-based nanosomes for the cytosolic delivery of hyperaccurate CRISPR/Cas9 ribonucleoproteins (HypaRNP)[7]. The C14 chains drive the formation of size-controlled nanosomes that encapsulate the massive Cas9 protein and its guide RNA, facilitating efficient endosomal escape and nuclear localization without significant cytotoxicity[7].

Membrane_Interaction Monomer C14-Lipopeptide Monomers (Aqueous Phase) SelfAssembly Micelle/Nanofiber Formation (Above CAC) Monomer->SelfAssembly Concentration > CAC MembraneApproach Electrostatic Attraction (Cationic Peptides to Anionic Bilayer) Monomer->MembraneApproach Monomer Action Insertion Hydrophobic Insertion (C14 Chain into Lipid Core) MembraneApproach->Insertion Disruption Membrane Disruption (Antimicrobial Action) Insertion->Disruption High Concentration Internalization Cellular Internalization (Drug Delivery) Insertion->Internalization Carrier Peptides

Logical flow of C14-lipopeptide self-assembly and membrane interaction.

References

  • Understanding the Role of Self-Assembly and Interaction with Biological Membranes of Short Cationic Lipopeptides in the Effective Design of New Antibiotics Antibiotics (Basel), 2022. URL:[Link]

  • Solubilization and Stabilization of Isolated Photosystem I Complex with Lipopeptide Detergents PLoS ONE, 2013. URL:[Link]

  • Lipopeptide-Based Nanosome-Mediated Delivery of Hyperaccurate CRISPR/Cas9 Ribonucleoprotein for Gene Editing Small, 2019. URL:[Link]

Sources

Foundational

Strategic Lipidation in SPPS: Fmoc-Protected Myristic Acid Analogs

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1] Executive Summary & Core Directive In the landscape of peptide therapeutics, "myristoylation"...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]

Executive Summary & Core Directive

In the landscape of peptide therapeutics, "myristoylation" is no longer limited to N-terminal capping with myristic acid (


).[1] Modern drug development—particularly for GLP-1 agonists, antimicrobial peptides, and PROTAC linkers—requires the precise insertion of lipid moieties within peptide sequences or as extended linkers.

This guide addresses the technical application of Fmoc-protected myristic acid analogs . The term most commonly refers to Fmoc-12-aminododecanoic acid (Fmoc-12-Ado-OH) , a


 alkyl spacer that mimics the hydrophobicity and length of a myristoyl tail while retaining the amine functionality necessary for solid-phase peptide synthesis (SPPS) backbone continuation.[1] We will also cover Fmoc-Lys(Myr)-OH , the standard for side-chain myristoylation.[1]

Key Technical Insight: Unlike standard amino acids, these aliphatic building blocks induce significant on-resin aggregation.[1] Successful incorporation requires specific solvent modifications (DCM/NMP blends) and elevated temperature protocols to prevent deletion sequences.[1]

The Chemical Landscape: Defining the "Analog"

True myristic acid (Tetradecanoic acid) is a terminal carboxylic acid.[1][2] It cannot be "Fmoc-protected" because it lacks an amine.[1] Therefore, "Fmoc-protected myristic acid analog" refers to bifunctional building blocks that introduce the myristoyl-like lipophilicity while allowing chain elongation.

Table 1: Comparative Properties of Myristic Acid Analogs
CompoundStructureFunctionSPPS Utility
Fmoc-12-Ado-OH Fmoc-NH-

-COOH
Backbone Spacer Inserts a hydrophobic

chain directly into the peptide backbone.[1] Used as a linker in PROTACs or to increase hydrodynamic radius.[1]
Fmoc-Lys(Myr)-OH Fmoc-Lys(

-Myristoyl)-OH
Side-Chain Lipid Introduces a myristoyl group on the lysine side chain.[1] Allows "myristoylation" at internal positions (e.g., Liraglutide analogs).[1]
Fmoc-Ahx-OH Fmoc-NH-

-COOH
Short Spacer A

analog.[1] Often used in tandem to mimic longer chains if

is unavailable, though less hydrophobic.[1]

Technical Deep Dive: Synthesis & Handling

Solubility and Aggregation

The primary challenge with Fmoc-12-Ado-OH and Fmoc-Lys(Myr)-OH is their aliphatic nature.[1] In standard SPPS solvents (pure DMF), these long hydrocarbon chains interact via van der Waals forces, leading to "hydrophobic collapse" of the resin-bound peptide.[1] This manifests as:

  • Incomplete Coupling: The active site becomes sterically occluded.[1]

  • Gelation: The resin beads may clump or float.[1]

Corrective Protocol: Do not use 100% DMF. Introduce Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP) .[1] A 50:50 DMF:DCM mixture swells the polystyrene core and solvates the lipid chains effectively.

Activation Strategies

Standard HBTU/DIEA activation is often insufficient due to the steric bulk and aggregation.

  • Recommended: HATU / HOAt / DIEA (1:1:2 ratio).[1] The HOAt additive reduces racemization (less critical for achiral Ado, but critical for Lys) and improves reaction kinetics.[1]

  • Alternative: DIC / Oxyma Pure .[1] This carbodiimide approach is superior for preventing aggregation at elevated temperatures (

    
    C).[1]
    

Experimental Protocols

Protocol A: Coupling Fmoc-12-Aminododecanoic Acid (Backbone Insertion)

Target: Insertion of a hydrophobic spacer in a PROTAC or lipopeptide linker.[1]

  • Resin Preparation:

    • Use a low-loading resin (0.3–0.5 mmol/g) to reduce inter-chain aggregation.[1]

    • Swell resin in 50% DCM / 50% DMF for 30 minutes.

  • Deprotection (Pre-Coupling):

    • Remove previous Fmoc with 20% Piperidine in DMF (2

      
       5 min).
      
    • Critical Wash: Wash 3

      
       with DMF, then 3
      
      
      
      with DCM to prepare for the lipophilic coupling.[1]
  • Activation:

    • Dissolve Fmoc-12-Ado-OH (3.0 eq) in minimal NMP/DCM (1:1).[1]

    • Add HATU (2.9 eq) and DIEA (6.0 eq).[1]

    • Note: Pre-activation time should be kept short (< 2 min) to avoid side reactions, though Ado is relatively stable.[1]

  • Coupling:

    • Add activated solution to resin.[1]

    • Agitate for 2 hours at Room Temperature OR 45 mins at 50°C (microwave/heated reactor).

    • Monitoring: Perform a Kaiser test.[1] If the beads are blue (positive), re-couple using DIC/Oxyma.[1]

  • Capping (Optional but Recommended):

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.[1]

Protocol B: Synthesis of Fmoc-Lys(Myr)-OH (In-situ)

If commercial Fmoc-Lys(Myr)-OH is unavailable, synthesize it on-resin using orthogonal protection.[1]

  • Couple Fmoc-Lys(Mtt)-OH:

    • Use Fmoc-Lys(Mtt)-OH (Mtt is acid-labile but stable to Piperidine).[1] Couple using standard protocols.

  • Selective Side-Chain Deprotection:

    • Wash resin with DCM.[1]

    • Treat with 1% TFA / 5% TIS / 94% DCM (flow wash) for 10

      
       2 min.
      
    • Visual Cue: The solution will turn yellow (trityl cation) and then fade to clear when deprotection is complete.[1]

    • Neutralize resin immediately with 5% DIEA in DMF.[1]

  • Myristoylation:

    • Dissolve Myristic Acid (5 eq) + DIC (5 eq) + Oxyma (5 eq) in DCM/DMF.

    • Couple to the

      
      -amine for 2 hours.
      
    • The peptide is now myristoylated on the side chain, with the N-terminal Fmoc still intact for further elongation.

Mechanism of Action & Biological Utility

The incorporation of these analogs serves two primary mechanisms in drug discovery:

  • Albumin Hitchhiking: The

    
     or 
    
    
    
    tail binds non-covalently to Human Serum Albumin (HSA) in the bloodstream.[1] This drastically increases the molecular weight of the peptide complex, reducing renal clearance and extending half-life from minutes to hours/days (e.g., Liraglutide, Semaglutide mechanism).
  • Membrane Anchoring: The lipid tail inserts into the phospholipid bilayer, localizing the peptide to the cell surface, which is critical for antimicrobial peptides or receptor-targeting ligands.

Visualization: The "Albumin Hitchhiking" Pathway

AlbuminBinding Peptide Free Peptide (t1/2 < 30 min) Lipidation Lipidation (Fmoc-12-Ado / Lys-Myr) Peptide->Lipidation Chemical Synthesis LipidPeptide Lipidated Peptide Lipidation->LipidPeptide Complex Peptide-HSA Complex (Hydrodynamic Radius > Renal Threshold) LipidPeptide->Complex Reversible Binding (Kd ~ nM-µM) HSA Human Serum Albumin (HSA) HSA->Complex Result Extended Half-Life (t1/2: 12-100+ hours) Complex->Result Reduced Renal Clearance

Figure 1: Mechanism of half-life extension via albumin binding facilitated by myristic acid analogs.[1]

Troubleshooting & Quality Control

IssueCauseSolution
Cloudy Cleavage Cocktail Lipid precipitationThe lipid tail reduces solubility in high-TFA cocktails.[1] Add 5-10% DCM or Toluene to the cleavage cocktail to keep the lipid solubilized.[1]
Retention Time Shift HydrophobicityLipidated peptides will elute much later on RP-HPLC.[1] Switch to a C4 column (instead of C18) or use a steeper gradient (e.g., 50-100% B) to recover the product.
Low Yield (Deletion) AggregationUse "Magic Mixture" (DCM/DMF/NMP) for coupling.[1] Utilize microwave heating (50°C). Double couple the lipid residue.[1]

References

  • Fmoc-12-aminododecanoic acid Properties : Sigma-Aldrich Technical Data. "Fmoc-12-aminododecanoic acid for SPPS." Available at: [1]

  • Myristoylation in Drug Design : Drucker, D. J.[1] "Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1." Cell Metabolism, 2018.[1] (Contextual grounding for albumin binding).

  • Orthogonal Protection Protocol : Aletras, A., et al.[1][3] "Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH."[1][3] Int J Pept Protein Res, 1995.[1][3]

  • Myristic Acid Analogs : BroadPharm. "Fmoc-12-aminododecanoic acid as Aliphatic Linker." Available at: [1]

  • SPPS Aggregation Solutions : Novabiochem. "Peptide Synthesis Technical Guide." Available at: [1]

Sources

Exploratory

The Fmoc-Hydrophobicity Index (FHI): A Critical Metric for Long-Chain Peptide Engineering

Topic: Hydrophobicity Index of Long-Chain Fmoc Amino Acids: Determination & Application in Peptide Therapeutics Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Executive Summary In the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrophobicity Index of Long-Chain Fmoc Amino Acids: Determination & Application in Peptide Therapeutics Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

In the development of next-generation peptide therapeutics—particularly GLP-1 agonists and membrane-active peptides—the incorporation of long-chain fatty acid-modified amino acids (e.g., Fmoc-Lys(Palmitoyl)-OH, Fmoc-C8-Gly) is a dominant strategy to enhance albumin binding and extend half-life. However, standard hydrophobicity scales (Kyte-Doolittle, LogP) fail to account for the massive hydrophobic contribution of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group during Solid Phase Peptide Synthesis (SPPS).

This guide introduces the Fmoc-Hydrophobicity Index (FHI) , a specialized metric derived from Reversed-Phase HPLC (RP-HPLC) capacity factors (


). Unlike intrinsic residue scales, the FHI quantifies the kinetic solubility of the protected monomer, serving as a predictive tool for aggregation potential during synthesis and purification behavior downstream.

Part 1: Theoretical Framework

The "Fmoc-Masking" Effect

Standard amino acid hydrophobicity scales are based on the side chain (


) relative to Glycine. In SPPS, the N-terminal Fmoc group is a large, aromatic, hydrophobic moiety that acts as a "mask," compressing the resolution between hydrophilic and moderately hydrophobic amino acids.

For long-chain amino acids (LCAAs), the hydrophobicity is additive. The retention behavior follows the principle of methylene selectivity (


), where each additional methylene group (

) in the side chain increases the capacity factor exponentially.

The Equation of State for FHI: The hydrophobicity index (


) is experimentally defined via the capacity factor (

):


Where:

  • 
     = Retention time of the Fmoc-amino acid.[1]
    
  • 
     = Dead time of the column (unretained species).
    

For LCAAs, the index follows the Martin Equation linearity:



Where 

is the carbon number of the aliphatic side chain.

Part 2: The Hydrophobicity Index (Data)

The following table synthesizes experimental RP-HPLC retention data. The "Standard" values are calibrated against Mant & Hodges coefficients but adjusted for the Fmoc-protected state. The "Long-Chain" values are extrapolated based on standard methylene selectivity on C18 stationary phases.

Table 1: Comparative Fmoc-Hydrophobicity Index (FHI)
Amino Acid ClassFmoc-Amino Acid DerivativeSide Chain DescriptionFHI (Normalized

)
Aggregation Risk (SPPS)
Standard Fmoc-Gly-OHH- (Reference)1.00 Low
Standard Fmoc-Ala-OHMethyl1.28Low
Standard Fmoc-Val-OHIsopropyl2.15Low-Medium
Standard Fmoc-Phe-OHBenzyl3.40Medium
Standard Fmoc-Trp(Boc)-OHIndole (Protected)4.10Medium
Long-Chain Fmoc-Nle-OH Norleucine (C4)2.95Low-Medium
Long-Chain Fmoc-Aoc-OH 2-Amino-octanoic acid (C8)6.50 High
Long-Chain Fmoc-Adoc-OH 2-Amino-dodecanoic acid (C12)11.20 Critical
Lipidated Fmoc-Lys(Palmitoyl)-OH C16 attached to Lysine>15.00 Critical

Note: FHI values are dimensionless relative retention times on a C18 column (Gradient 5-95% ACN). Values >5.0 indicate a high probability of on-resin aggregation requiring chaotropic salts.

Part 3: Experimental Methodology

To establish the FHI for novel unnatural amino acids in your own lab, follow this self-validating protocol. This method ensures that the hydrophobicity measured is intrinsic to the molecule and not an artifact of the system.

Protocol: Determination of FHI via RP-HPLC[2][3]

Reagents:

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Standard: Uracil (for

    
     determination).
    

Workflow:

  • Sample Prep: Dissolve 1 mg of Fmoc-AA in 1 mL of 60% B (Initial solubility is critical; do not use 100% A for long chains).

  • Column Selection: C18 (4.6 x 150 mm, 5 µm, 100 Å). Why? 100 Å pore size ensures full access for small molecules without size exclusion effects.

  • Gradient: Linear ramp from 20% B to 100% B over 30 minutes. Why? Long chains will not elute under isocratic conditions suitable for Gly/Ala.

  • Calculation: Calculate

    
     for each peak. Normalize against Fmoc-Gly-OH (
    
    
    
    ).
Visualization: The Experimental Workflow

G Start Sample Preparation (Fmoc-AA + Uracil) Solubility Solubility Check (Dissolve in 60% ACN) Start->Solubility Solubility->Start Precipitate? Add DMF HPLC RP-HPLC Injection (C18 Column, 20-100% Gradient) Solubility->HPLC Clear Solution Data Data Acquisition (t0 and tR) HPLC->Data Calc Calculate k' & FHI (Index Generation) Data->Calc

Figure 1: Step-by-step workflow for experimentally deriving the Fmoc-Hydrophobicity Index.

Part 4: Application in Solid Phase Peptide Synthesis (SPPS)

The FHI is not just a physical constant; it is a decision-making tool. High FHI values (>5.0) correlate directly with "difficult sequences" where the hydrophobic collapse of the peptide chain on the resin leads to deletion sequences.

The "Critical Aggregation" Threshold

When coupling Long-Chain Fmoc-AAs (FHI > 6.0), the standard DMF solvent system is insufficient. The hydrophobic side chains interdigitate, expelling the solvent and forming dry patches on the resin (beta-sheet formation).

Mitigation Strategy based on FHI:

  • FHI < 3.0: Standard SPPS (DMF).

  • FHI 3.0 - 6.0: Solvent switch to NMP (N-methylpyrrolidone).

  • FHI > 6.0: "Magic Mixture" or Chaotropic Salts.

    • Magic Mixture: DCM/DMF/NMP (1:1:1) + 1% Triton X-100.[2]

    • Chaotropes:[2] 0.1M LiCl or KSCN in the coupling buffer to disrupt hydrogen bonding.

Visualization: SPPS Solvent Decision Matrix

DecisionTree Input Analyze Sequence Calculate Max FHI Check Is Max FHI > 5.0? Input->Check Standard Standard Protocol Solvent: DMF Temp: 25°C Check->Standard No HighRisk High Aggregation Risk Check->HighRisk Yes Strategy1 Solvent Switch Use NMP HighRisk->Strategy1 Strategy2 Structure Breakers Add Pseudoproline or Isoacyl Dipeptides HighRisk->Strategy2 Strategy3 Chaotropic Salts 0.1M LiCl in Coupling HighRisk->Strategy3

Figure 2: Decision matrix for optimizing SPPS conditions based on the FHI of the incoming amino acid.

Part 5: Pharmacokinetic Implications

The FHI of the monomer directly predicts the lipophilicity of the final peptide conjugate. In drug development (e.g., Semaglutide analogs), high-FHI residues are strategically placed to bind Human Serum Albumin (HSA) .

  • Mechanism: High FHI residues (C16, C18 chains) partition into the hydrophobic pockets of HSA.

  • Correlation: A peptide containing a residue with FHI > 10.0 typically exhibits an albumin binding affinity (

    
    ) in the micromolar range, significantly extending plasma half-life from minutes to hours/days.
    

References

  • Mant, C. T., & Hodges, R. S. (2009). Intrinsic amino acid side-chain hydrophilicity/hydrophobicity coefficients determined by reversed-phase high-performance liquid chromatography of model peptides.[3][4] Biopolymers.[4][5][6][7]

  • Kovacs, J. M., Mant, C. T., & Hodges, R. S. (2006). Determination of the intrinsic hydrophilicity/hydrophobicity of amino acid side-chains in peptides in the absence of nearest-neighbor or conformational effects.[4][8] Peptide Science.[4]

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guide.[9]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids. Application Note.

  • BenchChem. A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.

Sources

Foundational

(S)-Fmoc-2-amino-tetradecanoic acid molecular weight and formula

Engineering Membrane-Active Peptides: A Technical Whitepaper on (S)-Fmoc-2-amino-tetradecanoic Acid Executive Summary The development of membrane-active therapeutics and synthetic apolipoproteins requires precise control...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Membrane-Active Peptides: A Technical Whitepaper on (S)-Fmoc-2-amino-tetradecanoic Acid

Executive Summary

The development of membrane-active therapeutics and synthetic apolipoproteins requires precise control over peptide amphipathicity. (S)-Fmoc-2-amino-tetradecanoic acid is a highly specialized, non-natural amino acid derivative engineered specifically for the synthesis of lipidated peptides[1]. By integrating a long aliphatic chain directly into the peptide backbone, it bridges the gap between traditional peptide chemistry and lipid nanotechnology. This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in Solid-Phase Peptide Synthesis (SPPS), and field-proven protocols for its successful incorporation into complex peptide sequences.

Physicochemical Profiling & Structural Causality

Understanding the structural components of (S)-Fmoc-2-amino-tetradecanoic acid is critical for predicting its behavior during synthesis and its final biological function. The molecule consists of two primary functional domains:

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: Provides temporary, base-labile protection of the

    
    -amino group. This ensures perfect orthogonality with acid-labile side-chain protecting groups (e.g., tBu, Trt), preventing unwanted side reactions during chain elongation[].
    
  • The Tetradecanoic Acid Core: While the total backbone length is 14 carbons, the

    
    -carbon acts as the junction point, resulting in a 12-carbon (dodecyl) aliphatic side chain. This highly hydrophobic tail is the functional driver for membrane anchoring and nanolipoprotein particle (NLP) formation[3].
    

Table 1: Quantitative Physicochemical Data

Property Specification
Chemical Name (S)-Fmoc-2-amino-tetradecanoic acid
Molecular Formula C29H39NO4[1]
Molecular Weight 465.63 g/mol [1]
CAS Number 478706-50-2[4]

| Purity Limit |


 98% (HPLC)[1] |
| Protecting Group  | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Side Chain Structure  | Dodecyl (-C12H25) |

Experimental Workflow: SPPS Incorporation Protocol

Coupling a bulky, highly hydrophobic unnatural amino acid requires deviations from standard SPPS protocols. The long aliphatic chain limits diffusion rates within the resin pores and introduces significant steric hindrance. The following step-by-step methodology is designed as a self-validating system to ensure high coupling efficiency and sequence fidelity.

Materials Required:
  • Resin: 2-Chlorotrityl chloride (2-CTC) or Rink Amide resin (100–200 mesh)[5].

  • Reagents: (S)-Fmoc-2-amino-tetradecanoic acid (3-5 eq.), HCTU (3-5 eq.), DIPEA (6-10 eq.).

  • Solvents: Amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection: 20% Piperidine in DMF[5].

Step-by-Step Methodology:

Step 1: Resin Swelling

  • Action: Suspend the resin in amine-free DMF for 30 minutes with gentle agitation.

  • Causality: Swelling expands the polystyrene/PEG polymer matrix. This is critical because the bulky tetradecyl chain of the incoming amino acid requires maximum pore accessibility to reach the reactive amine sites. Using amine-free DMF prevents premature Fmoc removal caused by dimethylamine degradation products[5].

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x).

  • Causality: Piperidine acts as a mild base to abstract the acidic proton on the fluorene ring, initiating a base-catalyzed

    
    -elimination that releases the Fmoc group as dibenzofulvene[6]. The rigorous 5x wash cycle is mandatory; residual piperidine will prematurely deprotect the incoming activated amino acid, leading to truncated sequences.
    

Step 3: Pre-Activation of the Amino Acid

  • Action: Dissolve 3-5 eq. of (S)-Fmoc-2-amino-tetradecanoic acid and 3-5 eq. of HCTU in DMF. Add 6-10 eq. of DIPEA. Stir for 3 minutes prior to addition.

  • Causality: The aliphatic chain introduces severe steric hindrance. Pre-activation with HCTU (a highly efficient aminium-based reagent) rapidly converts the stable carboxylic acid into a highly reactive O-acylisourea intermediate, accelerating the coupling rate before the hydrophobic tail can induce aggregation[5].

Step 4: Peptide Coupling

  • Action: Add the activated amino acid solution to the resin. Agitate for 2-4 hours at room temperature.

  • Causality: Extended coupling time (compared to the standard 30-60 minutes) is required to overcome the slow diffusion kinetics of the hydrophobic dodecyl side chain within the solvated resin matrix.

Step 5: Self-Validation (Kaiser Test)

  • Action: Remove a micro-aliquot of resin beads, wash with DCM, and perform a Kaiser test.

  • Causality: This step makes the protocol self-validating. A yellow/colorless bead indicates complete coupling (primary amines are fully reacted). A blue bead indicates incomplete coupling, triggering an immediate mandate for a second coupling cycle to prevent deletion sequences.

SPPS_Workflow Step1 1. Resin Swelling (DMF Matrix Expansion) Step2 2. Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 3. Amino Acid Activation (HCTU / DIPEA) Step2->Step3 Step4 4. Peptide Coupling (Hydrophobic Integration) Step3->Step4 Step5 5. Kaiser Test (Self-Validation) Step4->Step5 Step5->Step4 Positive (Incomplete) Step6 6. Cleavage & Deprotection (TFA Cocktail) Step5->Step6 Negative (Complete)

Figure 1: Self-validating SPPS workflow for coupling (S)-Fmoc-2-amino-tetradecanoic acid.

Applications in Drug Development: Nanolipoprotein Particles (NLPs)

The primary utility of (S)-Fmoc-2-amino-tetradecanoic acid lies in the engineering of synthetic apolipoproteins and membrane-active therapeutics[1][3]. Native apolipoproteins are amphipathic, containing both hydrophilic regions (for aqueous solubility) and hydrophobic regions (for lipid binding).

By strategically incorporating (S)-Fmoc-2-amino-tetradecanoic acid into a synthetic peptide sequence, researchers can artificially introduce periodicity that forces the peptide into an


-helical conformation while simultaneously providing a massive hydrophobic anchor[3]. When these engineered peptides are introduced to phospholipids (e.g., DMPC), the tetradecyl chains spontaneously insert into the hydrophobic core of the lipid bilayer. This self-assembly process results in the formation of Nanolipoprotein Particles (NLPs)—disc-like structures that are invaluable for solubilizing membrane proteins, delivering hydrophobic drugs, and developing novel vaccines[3][7].

Membrane_Insertion Peptide Hydrophilic Peptide Domain Linker Alpha-Carbon Backbone Peptide->Linker Covalent Bond LipidTail Tetradecyl Aliphatic Chain (Hydrophobic Anchor) Linker->LipidTail Structural Extension Membrane Phospholipid Bilayer (Lipid Core) LipidTail->Membrane Hydrophobic Insertion NLP Nanolipoprotein Particle (NLP) Membrane->NLP Self-Assembly

Figure 2: Logical relationship of membrane insertion and NLP formation via aliphatic anchoring.

References

  • Nowick Laboratory, UC Irvine. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory". University of California, Irvine. Available at: [Link]

  • Blanchette et al. (US Patent US11279749B2). "Synthetic apolipoproteins, and related compositions methods and systems for nanolipoprotein particles formation". Google Patents.
  • Googleapis (Patent Citations). "United States Patent Citations for Nanolipoprotein Particles". Googleapis. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Lipidated Amino Acid Building Blocks for Solid-Phase Peptide Synthesis

Foreword Lipopeptides, amphiphilic molecules composed of a lipid moiety covalently linked to a peptide backbone, stand at the forefront of modern therapeutic and biomedical research.[1] Their unique structure allows them...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

Lipopeptides, amphiphilic molecules composed of a lipid moiety covalently linked to a peptide backbone, stand at the forefront of modern therapeutic and biomedical research.[1] Their unique structure allows them to interact with cell membranes, enhancing drug delivery, modulating immune responses, and exhibiting potent antimicrobial activity.[2][3][4] The precise, controlled synthesis of these complex molecules is paramount to unlocking their full potential. Solid-Phase Peptide Synthesis (SPPS) has emerged as the cornerstone technology for this purpose, offering an efficient, stepwise method for constructing peptide chains.[5][6]

This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for the use of lipidated amino acid building blocks in SPPS. Moving beyond simple protocols, we delve into the causality behind experimental choices, offering field-proven insights to navigate the unique challenges posed by these amphipathic molecules. From the rational design of the building blocks to the final purification and analysis of the lipopeptide product, this document serves as a comprehensive resource for both seasoned experts and those new to the field.

Part 1: The Building Blocks: Design, Synthesis, and Characterization

The success of any lipopeptide synthesis campaign begins with high-quality, well-characterized building blocks. These monomers are typically composed of three key components: the amino acid, the lipid tail, and a set of protecting groups that orchestrate the sequence of chemical reactions.

The Anatomy of a Lipidated Amino Acid Building Block

The versatility of lipopeptides stems from the modular nature of their building blocks. The most common strategy in SPPS involves using pre-formed lipidated amino acids protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine.[7][] This Fmoc/tBu strategy is favored for its mild deprotection conditions, which preserves the integrity of sensitive moieties within the peptide.[9]

  • The Amino Acid Core: Any of the 20 proteinogenic amino acids can be lipidated. However, lipidation is often performed on the side chain of residues like Lysine (via its ε-amino group) or Cysteine (via its thiol group), or directly on the N-terminal α-amino group of the first amino acid in the sequence.

  • The Lipid Moiety: The hydrophobic tail is typically a fatty acid, such as myristic acid (C14) or palmitic acid (C16). The length and saturation of this chain are critical determinants of the final lipopeptide's biological activity and physicochemical properties, such as its ability to self-assemble or insert into membranes.[10][11]

  • Protecting Groups: Orthogonal protection is the key principle of SPPS.[12]

    • Temporary Nα-Protection: The Fmoc group is used for temporary protection of the α-amino group. It is stable to acidic and mild basic conditions but is readily removed by a secondary amine base, typically piperidine in DMF.[7][12]

    • Permanent Side-Chain Protection: Functional groups on the amino acid side chains are protected with acid-labile groups, such as tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc). These remain intact throughout the synthesis cycles and are removed simultaneously with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[9][13]

Caption: General structure of an Fmoc-protected lipidated amino acid building block.

Synthesis and Quality Control

While many standard lipidated amino acid building blocks are commercially available, custom synthesis may be required for novel structures.[14] The synthesis involves coupling a fatty acid to a suitably protected amino acid. The primary challenge during both synthesis and handling is the molecule's amphipathic nature, which can lead to poor solubility in either purely aqueous or organic solvents and a tendency to aggregate.

The quality of these building blocks is non-negotiable for a successful synthesis. Every batch must be rigorously validated to ensure identity and purity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing purity.[15][16] The building block is separated on a hydrophobic column (typically C8 or C18) using a gradient of an organic solvent (like acetonitrile) in water. A purity level of >98% is recommended.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is used to confirm that the molecular weight of the building block matches its theoretical mass, verifying its identity.[17][18]

Common Lipidated Building Block Lipid Moiety Attachment Point Typical Side-Chain Protection Molecular Weight ( g/mol )
Fmoc-Lys(Palmitoyl)-OHPalmitic Acid (C16)ε-amino group of LysineBoc (on α-amino if not Fmoc)594.8
Fmoc-Cys(Palmitoyl)-OHPalmitic Acid (C16)Thiol group of CysteineTrt (Trityl)703.9
Myristoyl-Gly-OHMyristic Acid (C14)N-terminal of GlycineNone285.4
Fmoc-Dap(Palmitoyl)-OHPalmitic Acid (C16)β-amino group of Diaminopropionic acidBoc (on α-amino if not Fmoc)566.7

Table 1: Characteristics of common lipidated amino acid building blocks used in SPPS.

Part 2: Incorporation of Lipidated Building Blocks via SPPS

The integration of a lipidated amino acid into a growing peptide chain follows the standard Fmoc-SPPS workflow but requires special considerations to overcome challenges related to steric hindrance and aggregation.[19][20]

The Fmoc-SPPS Cycle: A Refresher

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[21] This process simplifies purification, as excess reagents and by-products are removed by filtration and washing after each step.[5]

SPPS_Cycle Start Resin-Bound Peptide (Nα-Fmoc Protected) Deprotection Step 1: Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Removes Fmoc group Coupling Step 2: Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Forms new peptide bond End Resin-Bound Peptide (n+1) (Nα-Fmoc Protected) Wash2->End End->Deprotection Repeat Cycle

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Synthesizing a Lipopeptide

This protocol outlines the manual synthesis of a generic lipopeptide using the Fmoc/tBu strategy.

Materials:

  • Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).[13]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Reagents: Fmoc-protected amino acids, lipidated Fmoc-amino acid building block.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[22]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[22]

  • First Amino Acid Coupling (Loading):

    • For Rink Amide resin, perform a standard Fmoc deprotection step first.

    • Couple the first Fmoc-amino acid (3-5 equivalents) using a coupling agent like HBTU/DIPEA for 2-4 hours.[13]

  • Peptide Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 minutes, drain, and repeat with a fresh solution for 8-10 minutes.

    • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Amino Acid Coupling: Dissolve the next Fmoc-amino acid (3-5 eq.), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Add to the resin and react for 1-2 hours. Perform a Kaiser test to confirm reaction completion.

    • Washing: Wash the resin with DMF (3-5 times). Repeat this cycle for each amino acid in the sequence.

  • Lipidated Amino Acid Coupling (The Critical Step):

    • Rationale: The bulky, hydrophobic lipid tail can cause steric hindrance and promote aggregation of peptide chains on the resin, leading to incomplete coupling.[19][20] To overcome this, more robust coupling conditions are necessary.

    • Protocol:

      • Use a more powerful coupling reagent like HATU (3-5 eq.) which is known to be more effective for hindered couplings.[20]

      • Extend the coupling time to 4-6 hours, or even overnight.

      • Consider a "double coupling": after the initial coupling reaction, drain the vessel and add a fresh solution of activated lipidated amino acid for a second reaction period.[20]

      • Monitor the reaction closely using the Kaiser test. A negative result (yellow beads) indicates a successful coupling.

  • Final Deprotection: After the final amino acid is coupled, perform one last Fmoc deprotection cycle.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin and incubate for 2-3 hours at room temperature. The TIS acts as a scavenger to prevent side reactions with cationic species generated during deprotection.

    • Filter the resin to collect the filtrate containing the crude lipopeptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dry the crude peptide pellet under vacuum.

Troubleshooting Common Synthesis Issues
Problem Probable Cause Recommended Solution
Incomplete Coupling of Lipidated AA Steric hindrance from the lipid tail; Peptide aggregation on resin.[19][20]Use a stronger coupling reagent (HATU). Extend reaction time or perform a double coupling. Use a lower-loading resin to reduce inter-chain interactions.
Poor Swelling of Peptide-Resin The growing peptide chain becomes highly hydrophobic after addition of the lipid moiety, collapsing in polar solvents like DMF.Switch to a more suitable solvent for the final coupling steps, such as N-Methyl-2-pyrrolidone (NMP), or a mixture of DMF/DCM.
Formation of Deletion Sequences Incomplete deprotection or coupling in previous steps.Ensure complete Fmoc removal by extending the second piperidine treatment. Confirm coupling completion with a negative Kaiser test before proceeding.

Table 2: Troubleshooting guide for common challenges in lipopeptide SPPS.

Part 3: Purification and Analysis of Synthetic Lipopeptides

The amphiphilic nature of lipopeptides makes their purification and analysis non-trivial. Their tendency to aggregate and their unusual solubility profiles require specialized analytical protocols.[19]

The Purification Challenge

Crude lipopeptides often contain by-products from incomplete reactions (deletion sequences) or side reactions during cleavage. While RP-HPLC is the method of choice for purification, standard protocols used for regular peptides often fail. Lipopeptides can precipitate on the column, exhibit poor peak shape, or elute unpredictably due to their hydrophobic interactions with the stationary phase.[17]

Purification Protocol: Optimized RP-HPLC

Equipment and Materials:

  • Preparative RP-HPLC system with a UV detector.

  • Column: A C4 or C8 stationary phase is often preferred over C18 for highly hydrophobic lipopeptides to reduce irreversible binding.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN) or a mixture of ACN/Isopropanol (IPA).

Methodology:

  • Sample Preparation: Dissolve the crude lipopeptide in a minimal amount of a strong solvent like DMSO or hexafluoroisopropanol (HFIP), then dilute with the initial mobile phase composition. Ensure the sample is fully dissolved before injection to prevent column clogging.

  • Column Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes.

  • Gradient Elution:

    • Rationale: A shallow gradient is crucial for separating closely related impurities. The addition of IPA to Mobile Phase B can improve the solubility of very hydrophobic lipopeptides and enhance peak shape.

    • Example Gradient:

      • 5-30% B over 5 minutes

      • 30-70% B over 40-60 minutes (the "separation window")

      • 70-100% B over 5 minutes (to wash the column)

  • Fraction Collection: Collect fractions corresponding to the main peak detected by UV absorbance (typically at 214 or 280 nm).

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Final Product Characterization

Final validation is essential to confirm the identity, purity, and quantity of the synthesized lipopeptide.

Purification_Workflow Crude Crude Lipopeptide (Post-Cleavage) Prep_HPLC Preparative RP-HPLC (C4/C8 Column, ACN/IPA Gradient) Crude->Prep_HPLC Fractions Collect Fractions Prep_HPLC->Fractions Analysis Purity Check (Analytical RP-HPLC) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Fractions >95% pure Lyophilize Lyophilization Pooling->Lyophilize Final Pure Lipopeptide (>95% Purity) Lyophilize->Final MS Identity Confirmation (Mass Spectrometry) Final->MS

Caption: Workflow for the purification and characterization of synthetic lipopeptides.

  • Analytical RP-HPLC: Used to determine the final purity of the lipopeptide.[18] A sharp, single peak indicates a high degree of purity.

  • Mass Spectrometry: High-resolution MS (e.g., MALDI-TOF or ESI-MS) provides the exact molecular mass of the final product, confirming that the correct sequence and lipid modification have been successfully synthesized.[23]

References

  • Petrila, L. M., Blaga, A. C., & Krier, F. (2020). A REVIEW ON THE OPTIMIZATION OF LIPOPEPTIDES PRODUCTION. BULETINUL INSTITUTULUI POLITEHNIC DIN IAŞI. Secţia CHIMIE şi INGINERIE CHIMICĂ, 66(70), 1. [Link]

  • Cooper, M. A., & Williams, D. H. (2010). Isolation and Analysis of Lipopeptides and High Molecular Weight Biosurfactants. In Biosurfactants (pp. 49-65). Springer. [Link]

  • Banga, A. K. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. [Link]

  • Singh, P., et al. (2022). New aspects of lipopeptide-incorporated nanoparticle synthesis and recent advancements in biomedical and environmental sciences: a review. Journal of Materials Chemistry B, 10(46), 9349-9368. [Link]

  • Kakinuma, A., et al. (2012). Diversity of Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Lipopeptide Biosurfactants. International Journal of Molecular Sciences, 13(5), 6248-6278. [Link]

  • Wenschuh, H., et al. (2011). Solid-Phase Synthesis of the Lipopeptide Myr-HBVpreS/2-78, a Hepatitis B Virus Entry Inhibitor. International Journal of Peptide Research and Therapeutics, 17(4), 277-286. [Link]

  • Das, P., Mukherjee, S., & Sen, R. (2016). Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA. Applied Biochemistry and Biotechnology, 180(8), 1463-1477. [Link]

  • Sato, Y., et al. (2023). Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites. bioRxiv. [Link]

  • Kadereit, D., et al. (2005). Solid-phase synthesis of lipidated peptides. Angewandte Chemie International Edition, 44(47), 7678-7681. [Link]

  • Waldmann, H., & Nagele, E. (2002). Solid-phase synthesis of lipidated peptides. Angewandte Chemie International Edition, 41(10), 1649-1652. [Link]

  • Li, J., et al. (2026). Lipopeptide Engineering: From Natural Origins to Rational Design Against Antimicrobial Resistance. Molecules, 31(2), 521. [Link]

  • Singh, P., & Cameotra, S. S. (2014). Lipopeptides as the Antifungal and Antibacterial Agents: Applications in Food Safety and Therapeutics. Journal of Food Safety, 34(3), 177-191. [Link]

  • Vecino, X., et al. (2023). Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis. Frontiers in Bioengineering and Biotechnology, 11, 1189434. [Link]

  • Smyth, T. J. P., et al. (2010). Isolation and Analysis of Lipopeptides and High Molecular Weight Biosurfactants. In Biosurfactants: Methods and Protocols. Humana Press. [Link]

  • Sharma, D., & Singh, P. (2025). A Review on Lipopeptide Production, Structural Characterization, and Its Applications. Journal of Oleo Science. [Link]

  • Sato, Y., et al. (2023). Exploring protein lipidation by mass spectrometry-based proteomics. Journal of Pharmacological Sciences, 153(1), 1-7. [Link]

  • Malina, A., & Shai, Y. (2024). Lipopeptide adjuvants for antibiotics and vaccines: the future step in the fight against multidrug-resistant and extensively drug-resistant pathogens. Open Exploration, 2, 1-13. [Link]

  • Wang, Y., et al. (2024). Synthesis and bioactivity of a novel surfactin-based lipopeptide for mRNA delivery. Nanoscale Advances. [Link]

  • Li, Y., et al. (2022). Isolation and purification of antibacterial lipopeptides from Bacillus velezensis YA215 isolated from sea mangroves. Frontiers in Microbiology, 13, 1049386. [Link]

  • Nagele, E., et al. (2002). Solid-Phase Synthesis of Lipidated Peptides. Journal of the American Chemical Society, 124(22), 6423-6430. [Link]

  • CEM Corporation. (n.d.). Fmoc Amino Acids. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. [Link]

  • Coutte, F., et al. (2017). The Surfactin-Like Lipopeptides From Bacillus spp.: Natural Biodiversity and Synthetic Biology for a Broader Application Range. Frontiers in Chemistry, 5, 63. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Bofill, R., et al. (2020). Solid-Phase Synthesis of Biaryl Cyclic Lipopeptides Derived from Arylomycins. ACS Omega, 5(36), 23146-23154. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • BioDuro. (2025). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? [Link]

  • PEPDOO. (2025). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]

  • Walsh Medical Media. (2015). Lipopeptides: Biosynthesis and Applications. [Link]

  • Vasile, F., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(61), 32658-32672. [Link]

  • Bionda, N., et al. (2013). Solid-phase synthesis of fusaricidin/LI-F class of cyclic lipopeptides: Guanidinylation of resin-bound peptidyl amines. Journal of Peptide Science, 19(4), 235-242. [Link]

  • Senn Chemicals. (n.d.). Solid Phase Peptide Synthesis (SPPS). [Link]

  • van der Wijk, T., et al. (2017). Construction of building blocks for solid phase peptide synthesis (SPPS) synthesis of ψ(CH2NH) and triazole uncleavable peptide bond mimetics. ResearchGate. [Link]

  • Max Planck Society. (2002). Solid-Phase Synthesis of Lipidated Peptides. MPG.PuRe. [Link]

  • Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. University of Chicago. [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Solid Phase Peptide Synthesis (SPPS) of Lipidated Peptides using Fmoc-14-Aminotetradecanoic Acid (Fmoc-C14-OH)

Abstract & Scope This technical guide details the protocol for incorporating Fmoc-14-aminotetradecanoic acid (commonly referred to as Fmoc-C14-OH ) into synthetic peptides via Solid Phase Peptide Synthesis (SPPS). Fmoc-C...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for incorporating Fmoc-14-aminotetradecanoic acid (commonly referred to as Fmoc-C14-OH ) into synthetic peptides via Solid Phase Peptide Synthesis (SPPS). Fmoc-C14-OH acts as a hydrophobic spacer, often utilized to conjugate lipid moieties to peptide backbones for albumin binding, membrane anchoring, or half-life extension (e.g., in GLP-1 analogues).

Critical Distinction: This protocol addresses the use of the Fmoc-protected amino acid derivative (Fmoc-NH-(CH2)13-COOH), not simple Myristic Acid (C13H27COOH). The presence of the Fmoc group implies this moiety is inserted within a sequence or as a linker, requiring subsequent deprotection and elongation.

Pre-Synthesis Considerations: The "Greasy" Peptide Challenge

Synthesizing lipidated peptides introduces unique physicochemical challenges that standard SPPS protocols fail to address.

Resin Selection & Loading

Lipid chains induce significant aggregation within the resin matrix due to hydrophobic interactions. High loading levels (>0.5 mmol/g) often lead to "synthesis crash" where coupling efficiency drops to <50%.

  • Recommendation: Use low-loading resins (0.2 – 0.3 mmol/g) .

  • Resin Type: ChemMatrix® (PEG-based) or Tentagel resins are superior to Polystyrene (PS) for lipidated sequences because PEG solvates the hydrophobic chains better than PS.

Solvent Strategy

Standard DMF is often insufficient to fully solvate the C14 chain, leading to intramolecular folding.

  • Binary Solvent System: Use a mixture of DCM/DMF (1:1) or NMP for the coupling of the lipid residue and all subsequent steps. DCM helps expand the polystyrene matrix, while NMP disrupts hydrogen bonding.

Detailed Protocol: Coupling Fmoc-C14-OH

Reagent Preparation & Solubility

Fmoc-C14-OH is a waxy solid with poor solubility in pure DMF at room temperature.

ReagentSolvent SystemConcentrationConditions
Fmoc-C14-OH NMP or DMF/DCM (1:1) 0.2 MHeat to 45°C + Sonication (5 min)
Activator HATU or DIC/Oxyma0.2 MPrepare fresh
Base DIPEA or Collidine0.4 MAdd just before coupling
Activation & Coupling Workflow[1][2][3][4]
  • Stoichiometry: Use 3.0 equivalents of Fmoc-C14-OH relative to resin loading.

  • Activation Method:

    • Preferred:DIC (3 eq) / Oxyma Pure (3 eq) . This method is less prone to epimerization and capping than uronium salts (HATU/HBTU) during long couplings.

    • Alternative:HATU (2.9 eq) / DIPEA (6 eq) for faster reactions, but requires strict temperature control.

Step-by-Step Procedure:

  • Dissolution: Dissolve Fmoc-C14-OH in NMP at 45°C. Ensure the solution is clear.

  • Activation: Add Oxyma Pure and DIC. Pre-activate for 2 minutes.

  • Addition: Add the mixture to the resin-bound peptide.

  • Incubation: Shake for 2 hours at Room Temperature OR 1 hour at 50°C .

    • Note: Heat is highly recommended to overcome steric hindrance and aggregation.

  • Monitoring: Perform a Kaiser Test . If the beads are blue (positive), perform a second coupling (double couple) using fresh reagents.

Fmoc Deprotection of the C14 Spacer

The removal of the Fmoc group from the C14 spacer exposes a primary amine at the end of a long hydrophobic leash.

  • Reagent: 20% Piperidine in DMF/DCM (1:1) .

  • Rationale: The addition of DCM prevents the resin from shrinking during the deprotection step, keeping the reactive sites accessible.

Critical Workflow: Cleavage & Isolation

WARNING: This is the most common point of failure. Lipidated peptides do not precipitate well in cold diethyl ether . They often form a sticky gel or remain soluble, leading to total product loss if the supernatant is discarded.

The "Anti-Ether" Isolation Protocol

Instead of standard ether precipitation, use the Centrifugation-Evaporation method .

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[1]5) for 2-3 hours.

  • Filtration: Filter resin and collect TFA filtrate.

  • Evaporation: Use a nitrogen stream or rotary evaporator to remove >90% of the TFA.

  • Precipitation Attempt (Small Scale Test):

    • Take a 100 µL aliquot and add 1 mL cold ether.

    • If precipitate forms: Proceed with standard ether workup.

    • If no precipitate (or gel forms):STOP. Do not add ether to the main batch.

  • Alternative Isolation (For Gels/Soluble Peptides):

    • Dilute the residual oily TFA concentrate with 50% Acetonitrile/Water .

    • Freeze and Lyophilize directly. This yields a crude powder suitable for HPLC.[1][2]

Visualization: Lipidated Peptide Synthesis Logic

LipidSPPS Start Resin Preparation (Low Loading: 0.2-0.3 mmol/g) Solubility Solubilize Fmoc-C14-OH (NMP or DCM/DMF @ 45°C) Start->Solubility Coupling Coupling Reaction (DIC/Oxyma, 2h, 50°C) Solubility->Coupling QC_Coupling Kaiser Test Coupling->QC_Coupling DoubleCouple Double Couple (Fresh Reagents) QC_Coupling->DoubleCouple Blue (Incomplete) Deprotection Fmoc Removal (20% Piperidine in DMF/DCM) QC_Coupling->Deprotection Colorless (Complete) DoubleCouple->Coupling Cleavage TFA Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) Deprotection->Cleavage PrecipTest Ether Test (Aliquot) Cleavage->PrecipTest EtherP Standard Ether Precipitation PrecipTest->EtherP Solid Pellet Lyophilize Direct Lyophilization (Dilute w/ ACN/H2O) PrecipTest->Lyophilize Gel / No Pellet

Caption: Decision tree for the synthesis and isolation of lipidated peptides, highlighting the critical divergence at the precipitation step.

Analytical Quality Control (QC)

Lipidated peptides behave differently on HPLC columns due to extreme hydrophobicity.

ParameterStandard PeptideLipidated Peptide (C14-C18)
Column C18 (Octadecyl)C4 (Butyl) or C8 (Octyl)
Pore Size 100 Å300 Å (Better accessibility)
Mobile Phase B AcetonitrileIsopropanol / Acetonitrile (1:1)
Temperature 25°C50 - 60°C (Sharpens peaks)

Why C4/C8? A C18 lipid tail binds too strongly to a C18 column, leading to broad peaks, carryover, and retention times >30 mins. C4 columns allow for elution at reasonable %B.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Aggregation of hydrophobic chain.Use Magic Mixture (DCM/DMF/NMP/Triton-X). Increase Temp to 60°C.
Gel formation in Ether Lipid tail prevents crystallization.Do not filter. Dissolve gel in acetic acid or ACN/H2O and lyophilize.
Broad HPLC Peaks Strong hydrophobic interaction with column.Switch to C4 column . Add Isopropanol to Mobile Phase B. Heat column to 60°C.
Low Yield Resin loading too high (steric crowding).Switch to 0.2 mmol/g resin.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link

  • Knudsen, L. B., et al. (2000). Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once daily administration. Journal of Medicinal Chemistry (Seminal paper on C16/C14 lipidation). Link

  • Sigma-Aldrich. Cleavage and Deprotection Protocols for SPPS. Link

Sources

Application

Application Notes and Protocols: Coupling Fmoc-2-aminotetradecanoic Acid on Wang Resin

Introduction: The Significance of Lipidated Peptides The covalent attachment of fatty acids to peptides, a process known as lipidation, is a critical post-translational modification that governs the localization and func...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Lipidated Peptides

The covalent attachment of fatty acids to peptides, a process known as lipidation, is a critical post-translational modification that governs the localization and function of many proteins within the cell. This has led to a surge of interest in the synthesis of lipopeptides for various applications, including the development of novel therapeutics, vaccines, and drug delivery systems.[1] Fmoc-2-aminotetradecanoic acid, a C14 fatty acid with an amino group at the alpha-position, is a key building block in the solid-phase peptide synthesis (SPPS) of such lipopeptides.

This document provides a detailed guide for the efficient coupling of Fmoc-2-aminotetradecanoic acid to Wang resin, a widely used solid support for the synthesis of C-terminal carboxylic acid peptides.[2][3] The protocols and methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex lipopeptides.

Understanding the Components

Fmoc-2-aminotetradecanoic Acid

Fmoc-2-aminotetradecanoic acid is an N-terminally protected amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that is stable to the acidic conditions often used for side-chain deprotection and cleavage from the resin.[4] The long C14 alkyl chain imparts significant hydrophobicity to the molecule, which can present challenges during synthesis, such as aggregation and reduced solvation of the growing peptide chain.

Wang Resin

Core Principles of the Coupling Reaction

The coupling of an N-protected amino acid to a resin-bound amine involves the activation of the amino acid's carboxylic acid group to make it more susceptible to nucleophilic attack by the free amine on the resin. This process is the cornerstone of solid-phase peptide synthesis.[4][6] The general workflow for coupling Fmoc-2-aminotetradecanoic acid to Wang resin is as follows:

  • Resin Preparation: The Wang resin must be swelled in an appropriate solvent to ensure that the reactive sites are accessible.

  • Fmoc-Amino Acid Activation: The carboxylic acid of Fmoc-2-aminotetradecanoic acid is activated using a coupling reagent.

  • Coupling: The activated amino acid is then added to the swelled resin, allowing the formation of an ester bond between the amino acid and the hydroxyl groups on the Wang resin.

  • Monitoring the Reaction: The completeness of the coupling reaction is monitored to ensure high yield and purity of the final product.

Experimental Protocols

Materials and Reagents
  • Fmoc-2-aminotetradecanoic acid

  • Wang resin (100-200 mesh, ~1.0 mmol/g loading)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Acetic Anhydride

  • Pyridine

  • Ninhydrin

  • Potassium Cyanide (KCN)

  • Phenol

Protocol 1: Coupling using DIC/HOBt

This method is a classic and reliable approach for peptide bond formation, known to minimize racemization.[7][8]

Step-by-Step Procedure:

  • Resin Swelling: Place the desired amount of Wang resin in a reaction vessel. Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Resin Washing: After swelling, drain the DMF and wash the resin thoroughly with DMF (3 x 10 mL/g).

  • Activation of Fmoc-2-aminotetradecanoic acid:

    • In a separate vial, dissolve Fmoc-2-aminotetradecanoic acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.[9]

  • Coupling Reaction: Add the activated amino acid solution to the swelled and washed resin. Agitate the mixture at room temperature.

  • Monitoring the Reaction: After 2 hours, take a small sample of the resin beads, wash them thoroughly with DMF, and perform a Kaiser test to check for the presence of free hydroxyl groups (see Protocol 3). A negative Kaiser test (colorless or yellow beads) indicates a complete reaction.[10][11]

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin with DMF (3 x 10 mL/g) followed by DCM (3 x 10 mL/g) and finally methanol (2 x 10 mL/g).

  • Drying: Dry the resin under vacuum.

Protocol 2: Coupling using HBTU/DIPEA

HBTU is a highly efficient coupling reagent that often leads to faster reaction times.[12][13]

Step-by-Step Procedure:

  • Resin Swelling and Washing: Follow steps 1 and 2 from Protocol 1.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-2-aminotetradecanoic acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents, optional but recommended) in DMF.

    • Add DIPEA (6 equivalents) to the mixture. The solution should be added to the resin immediately after the addition of DIPEA.[14]

    • Agitate the mixture at room temperature.

  • Monitoring and Washing: Follow steps 5, 6, and 7 from Protocol 1.

Coupling Reagent CombinationAmino Acid (equiv.)Coupling Reagent (equiv.)Additive (equiv.)Base (equiv.)Typical Reaction Time
DIC/HOBt 33 (DIC)3 (HOBt)-2-4 hours
HBTU/DIPEA 33 (HBTU)3 (HOBt, optional)6 (DIPEA)1-2 hours
Table 1: Recommended Reagent Stoichiometries for Coupling Fmoc-2-aminotetradecanoic acid to Wang Resin.

Workflow and Reaction Mechanisms

Experimental Workflow

G cluster_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction Resin Wang Resin Swell Swell in DMF Resin->Swell Wash_Prep Wash with DMF Swell->Wash_Prep Couple Couple to Resin Wash_Prep->Couple AA Fmoc-2-aminotetradecanoic acid Activate Activate Carboxyl Group AA->Activate Reagents Coupling Reagents (e.g., DIC/HOBt) Reagents->Activate Activate->Couple Monitor Monitor with Kaiser Test Couple->Monitor Wash_Post Wash with DMF/DCM/MeOH Monitor->Wash_Post Dry Dry Resin Wash_Post->Dry

Figure 1: General workflow for coupling Fmoc-2-aminotetradecanoic acid to Wang resin.

Reaction Mechanism: DIC/HOBt Activation and Coupling

G cluster_activation Activation Step cluster_coupling Coupling to Resin AA Fmoc-AA-COOH Fmoc-2-aminotetradecanoic acid O_Acyl O-acylisourea (unstable intermediate) AA->O_Acyl + DIC DIC DIC Diisopropylcarbodiimide Active_Ester HOBt Active Ester (more stable) O_Acyl->Active_Ester + HOBt Urea DIU Diisopropylurea (byproduct) O_Acyl->Urea HOBt HOBt 1-Hydroxybenzotriazole Coupled_Resin Fmoc-AA-O-Wang Resin Active_Ester->Coupled_Resin Resin Wang Resin-OH Resin->Coupled_Resin + Active Ester

Figure 2: Simplified mechanism of DIC/HOBt mediated coupling.

Monitoring and Troubleshooting

Protocol 3: The Kaiser (Ninhydrin) Test

The Kaiser test is a highly sensitive method for detecting primary amines and is invaluable for monitoring the completion of coupling reactions in SPPS.[10][15]

Reagents:

  • Solution A: 5g Ninhydrin in 100 mL ethanol.

  • Solution B: 80g Phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Place a small sample of resin beads (1-5 mg) in a small test tube.

  • Add 2-3 drops of each of Solution A, B, and C.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationRecommended Action
Colorless/Yellow beads and solution Coupling is complete.Proceed to the next step (Fmoc deprotection).
Blue/Purple beads and/or solution Incomplete coupling (free amines present).Recouple using fresh reagents.
Table 2: Interpretation of Kaiser Test Results.[10][15]
Troubleshooting Common Issues
  • Incomplete Coupling (Positive Kaiser Test):

    • Cause: Steric hindrance from the long alkyl chain of the amino acid can slow down the reaction. Aggregation of peptide chains can also block reactive sites.

    • Solution:

      • Double Coupling: Repeat the coupling step with fresh reagents.

      • Change Solvents: Using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (DMSO) can help to disrupt aggregation.[15]

      • Use a More Potent Coupling Reagent: Reagents like HATU or HCTU can be more effective for difficult couplings.[16]

  • Aggregation:

    • Cause: The hydrophobic nature of Fmoc-2-aminotetradecanoic acid and the growing lipopeptide chain can lead to inter-chain aggregation, reducing the accessibility of reactive sites.

    • Solution: In addition to solvent changes, performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can sometimes improve results, although this should be done with caution to avoid side reactions.

  • Racemization:

    • Cause: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.

    • Solution: The use of additives like HOBt or Oxyma Pure is crucial to suppress racemization.[7] Avoiding excess base and prolonged activation times is also recommended.

Conclusion

The successful coupling of Fmoc-2-aminotetradecanoic acid to Wang resin is a critical first step in the synthesis of many important lipopeptides. By understanding the underlying chemistry and employing robust protocols, researchers can overcome the challenges associated with this hydrophobic amino acid. Careful monitoring of the reaction with tools like the Kaiser test and proactive troubleshooting are essential for achieving high yields and purity in the final product.

References

  • Ludolph, B., Eisele, F., & Waldmann, H. (2003). The Synthesis of Acid‐ and Base‐Labile Lipopeptides on Solid Support. Angewandte Chemie International Edition, 42(31), 3671-3674. [Link]

  • Metzger, J. W., Beck-Sickinger, A. G., Loleit, M., & Jung, G. (1992). Solid phase peptide synthesis of lipopeptide vaccines eliciting epitope-specific B-, T-helper and T-killer cell response. International journal of peptide and protein research, 40(3-4), 255-260. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Raju, B., & Kogan, T. P. (1997). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 38(28), 4965-4968. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1034 - Fmoc-Amino Acid Wang Resins. Retrieved from [Link]

  • Aspen API. (n.d.). GREEN CONTINUOUS LPPS. Retrieved from [Link]

  • D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2014). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]

  • Guzman, F., Barberis, S., & Illanes, A. (2007). Peptide synthesis: chemical and enzymatic. Electronic Journal of Biotechnology, 10(2), 279-314.
  • Holm, D., & Jensen, K. J. (2010). Solid-Phase Synthesis of PEGylated Lipopeptides Using Click Chemistry. Bioconjugate Chemistry, 21(5), 963-970. [Link]

  • Lund University. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

  • Mastering SPPS. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]

  • Pawlas, J., & Lindgren, A. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling. Organic Letters, 27(12), 2891–2896. [Link]

  • ResearchGate. (2017, June 20). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?. Retrieved from [Link]

  • Sani, M. A., & Separovic, F. (2016). How to make a lipopeptide. Methods in Molecular Biology, 1378, 13-24.
  • Troeira, G. M., Lázaro, E., & Royo, M. (2020). Solid-Phase Synthesis of Biaryl Cyclic Lipopeptides Derived from Arylomycins. ACS Omega, 5(36), 23223-23232. [Link]

  • Vertex AI Search. (n.d.). Search results for Fmoc-2-aminotetradecanoic acid coupling to Wang resin protocol.

Sources

Method

Application Note: Automated Synthesis Cycles for Hydrophobic Fmoc Amino Acids

Executive Summary: The Beta-Sheet Barrier The synthesis of hydrophobic peptide sequences (e.g., amyloid-beta fragments, transmembrane domains, and signal peptides) presents a unique challenge in Solid-Phase Peptide Synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Beta-Sheet Barrier

The synthesis of hydrophobic peptide sequences (e.g., amyloid-beta fragments, transmembrane domains, and signal peptides) presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS). Unlike steric hindrance, which is a kinetic issue, the primary failure mode for hydrophobic sequences is interchain aggregation .

As the peptide chain elongates, hydrophobic residues (Val, Ile, Leu, Ala, Phe) interact via hydrogen bonding and van der Waals forces to form stable


-sheet structures on the resin. This "gelation" collapses the resin matrix, sterically occluding the N-terminus and preventing further acylation.

This guide details a Self-Validating Hydrophobic Cycle designed to disrupt these aggregates through three synergistic levers: Solvation , Thermal Energy , and Chaotropic Disruption .

Strategic Pre-Requisites (The Foundation)

Before initiating the automated cycle, the physical environment must be optimized to favor solvation over aggregation.

Resin Selection

Standard Polystyrene (PS) resins are often insufficient for hydrophobic sequences due to their own hydrophobicity.

  • Recommendation: Use PEG-based resins (e.g., ChemMatrix®, NovaPEG). The amphiphilic nature of PEG allows for better swelling in both polar organic solvents and the growing hydrophobic peptide mass.

  • Loading: Critical. Use Low Loading (0.15 – 0.25 mmol/g) . High loading brings chains into close proximity, exponentially increasing the rate of aggregation.

Solvent Engineering

Dimethylformamide (DMF) is the industry standard but fails to solvate severe aggregates.

  • The "Power Solvent": N-Methyl-2-pyrrolidone (NMP) .[1] NMP has a higher dipole moment and better solvating power for hydrophobic chains than DMF.

  • The Disruptor: DMSO .[1] For extreme cases, a binary solvent system of NMP/DMSO (90:10) or DMF/DMSO (80:20) is required. DMSO competes for hydrogen bonds, breaking the

    
    -sheets.
    

Automated Protocol: The "Hydrophobic Cycle"

This protocol is designed for automated microwave or heated synthesizers (e.g., CEM Liberty Blue, Biotage Initiator+, Gyros PurePep). It replaces the standard cycle specifically for hydrophobic residues (Val, Ile, Leu, Ala, Phe, Trp, Met ).

Note: Do not use this cycle for Cys or His (high racemization risk) or Arg (side-chain lactamization risk).

Cycle Parameters Overview
ParameterStandard CycleHydrophobic Cycle Rationale
Temperature 75°C90°C Thermal disruption of H-bonds; increases diffusion rates.
Coupling Time 5 min (Single)2 x 10 min (Double) Ensures completion despite steric bulk (Val/Ile) and aggregation.
Activator DIC/OxymaDIC/Oxyma (High Conc.) DIC/Oxyma retains low racemization at 90°C compared to HATU.
Excess 5-fold10-fold (split 5x/5x) Drives equilibrium toward product.
Wash Solvent DMFNMP or DMF + 0.1M LiCl Chaotropic washes prevent re-aggregation between steps.
Detailed Step-by-Step Workflow
Step 1: Fmoc Deprotection (The Aggregation Trigger)

Removal of the bulky Fmoc group often triggers immediate aggregation of the free amine.

  • Reagent: 20% Piperidine in DMF (or NMP).

  • Additive: 0.1 M Oxyma Pure . Why? Prevents aspartimide formation (if Asp is present) and helps solvate the resin.

  • Condition: 75°C for 3 minutes (Microwave) or 2 x 10 min (Room Temp).

  • Critical Wash: Post-deprotection, wash with DMF containing 0.1M LiCl (Lithium Chloride). This "Chaotropic Wash" disrupts pre-formed aggregates before the coupling step.

Step 2: Activation & Coupling (The "Hit Hard" Phase)
  • Reagents:

    • Amino Acid: 0.2 M in NMP.

    • Activator: 0.5 M DIC (Diisopropylcarbodiimide) in DMF.

    • Base/Additive: 0.5 M Oxyma Pure in DMF.

  • Method (Double Couple):

    • Couple 1: Dispense 5 eq AA, 5 eq DIC, 5 eq Oxyma.

    • Heat: Ramp to 90°C over 2 min; Hold for 8 min .

    • Drain & Wash: Quick wash with NMP.

    • Couple 2: Repeat dispensing (fresh reagents).

    • Heat: Ramp to 90°C ; Hold for 10 min .

  • Expert Note: For Fmoc-Ile and Fmoc-Val , the steric hindrance at the beta-carbon requires the extended time. For Fmoc-Gly or Fmoc-Ala , the heat is primarily for aggregation breaking.

Step 3: Capping (The Safety Net)
  • Reagent: Acetic Anhydride / DIEA / NMP.

  • Action: Cap unreacted amines after the second coupling. This terminates deletion sequences, making purification significantly easier (acetylated truncations elute earlier than the full-length peptide).

Visualization: Logic Flow of the Hydrophobic Cycle

The following diagram illustrates the decision matrix and workflow for the automated cycle.

HydrophobicCycle Start Start Cycle: Incoming Residue CheckType Residue Type Check Start->CheckType Standard Standard Cycle (75°C, 5 min, Single Couple) CheckType->Standard Polar/General Sensitive Sensitive Cycle (Cys, His) (50°C, 10 min, Double Couple) CheckType->Sensitive Cys, His Hydrophobic Hydrophobic Cycle (Val, Ile, Leu, Ala, Phe) CheckType->Hydrophobic Hydrophobic Next Proceed to Next Cycle Standard->Next Sensitive->Next Deprotect Deprotection 20% Piperidine + 0.1M Oxyma (High Temp) Hydrophobic->Deprotect ChaoWash Chaotropic Wash (0.1M LiCl in DMF/NMP) Deprotect->ChaoWash Disrupt Aggregates Couple1 Coupling 1 DIC/Oxyma @ 90°C 10 min ChaoWash->Couple1 Wash Intermediate Wash (NMP) Couple1->Wash Couple2 Coupling 2 DIC/Oxyma @ 90°C 10 min Wash->Couple2 Monitor UV Monitoring (Deprotection Peak) Couple2->Monitor Decision Coupling Complete? Monitor->Decision Cap Acetylation Capping Decision->Cap No (Deletion Sequence) Decision->Next Yes (High Efficiency) Cap->Next

Caption: Decision logic for automated SPPS, highlighting the aggressive thermal and solvent interventions in the Hydrophobic Cycle.

Quality Control & Troubleshooting

In-Process Monitoring

Trust but verify. Automated synthesizers often use UV monitoring of the Fmoc removal (dibenzofulvene-piperidine adduct at 301 nm).

  • The "Feedback Loop": If the deprotection peak area drops significantly compared to the previous cycle, the previous coupling was incomplete (aggregation occurred).

  • Action: If a drop is detected, the instrument should trigger an automatic "Extended Wash" with DMSO or perform a Third Coupling for the next residue.

Post-Synthesis Analysis
  • Cleavage: Use TFA / TIS / H2O (95:2.5:2.5). For sequences with Trp/Met, add DODT.

  • UPLC-MS: Look for "+156 Da" peaks (Arginine deletion) or "-AA" peaks.

  • The "Valine Test": If you see [M - 99] (Missing Valine) or [M - 113] (Missing Isoleucine), the 90°C double coupling protocol must be extended to 3 x 15 min .

Advanced Rescue Strategies

If the optimized cycle above fails, employ Chemical Structure Breaking :

  • Pseudoproline Dipeptides: Replace Ser/Thr residues preceded by hydrophobic residues with Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH. This induces a "kink" in the backbone, physically preventing

    
    -sheet formation.
    
  • Isoacyl Dipeptides: For Gly or Ser containing sequences, use O-acyl isopeptides which rearrange to the native peptide upon pH shift, keeping the chain linear and solvated during synthesis.

References

  • Collins, J. M., et al. (2014). High-efficiency solid phase peptide synthesis (HE-SPPS). Organic Letters. [Link]

  • Paradís-Bas, M., et al. (2016). The "Difficult Peptide" Challenge: A View from the Chemical Synthesis Perspective.[2] European Journal of Organic Chemistry. [Link]

  • Biotage Application Note. Strategies for the Synthesis of Hydrophobic Peptides. [Link]

  • CEM Corporation. Microwave Peptide Synthesis: Reaction Conditions. [Link]

  • Mutter, M., et al. (2004). Switch Peptides: A new concept for the synthesis of difficult sequences. Journal of the American Chemical Society. [Link]

Sources

Application

Application Note &amp; Protocol: High-Fidelity Cleavage of Peptides Containing Fmoc-2-Aminotetradecanoic Acid from Rink Amide Resin

Abstract This comprehensive guide provides a detailed protocol and technical insights for the efficient cleavage of synthetic peptides from Rink Amide resin, with a specific focus on sequences incorporating the hydrophob...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol and technical insights for the efficient cleavage of synthetic peptides from Rink Amide resin, with a specific focus on sequences incorporating the hydrophobic, non-proteinogenic amino acid, Fmoc-2-aminotetradecanoic acid. The Rink Amide linker is extensively used in solid-phase peptide synthesis (SPPS) to generate C-terminal peptide amides upon acidolytic cleavage.[1][2] However, the presence of highly hydrophobic residues, such as the 14-carbon chain of 2-aminotetradecanoic acid, introduces significant challenges, including potential aggregation and incomplete cleavage. This document outlines the underlying chemical principles, provides optimized cleavage cocktail formulations, and presents a step-by-step protocol to ensure high yield and purity of the final peptide product.

Introduction: The Chemistry of Rink Amide Resin Cleavage

The final step in Fmoc-based SPPS is the global deprotection of side-chain protecting groups and the concurrent cleavage of the peptide from the solid support.[3][4] Rink Amide resin is engineered with a highly acid-labile linker, enabling the release of the peptide as a C-terminal amide upon treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[1][5]

The cleavage mechanism is an acid-catalyzed heterolytic C-O bond scission within the linker.[5] TFA protonates the acid-sensitive phenyl benzyl ether bond of the Rink linker, initiating its fragmentation and generating a stabilized carbocation on the resin while releasing the peptide amide.[6][7] Simultaneously, acid-labile protecting groups on amino acid side chains (e.g., tBu, Boc, Trt) are removed, which also generates highly reactive carbocations.[5][7] These electrophilic species can cause deleterious side reactions, such as alkylation of sensitive residues like Tryptophan, Methionine, or Cysteine.[6] To prevent this, a "cleavage cocktail" containing TFA and various nucleophilic scavengers is employed to trap these reactive intermediates.[7][8]

The incorporation of Fmoc-2-aminotetradecanoic acid, a synthetic amino acid with a long aliphatic chain, significantly increases the hydrophobicity of the peptide.[9][10] This can lead to poor solvation of the peptide-resin complex, aggregation during cleavage, and difficulties in precipitation and subsequent purification.[11] Therefore, careful optimization of the cleavage protocol is paramount.

Selecting the Optimal Cleavage Cocktail

The composition of the cleavage cocktail is critical and must be tailored to the peptide sequence. The primary functions of the scavengers are to quench carbocations and prevent side reactions.[3]

Key Scavenger Functions:

  • Water (H₂O): Scavenges tert-butyl cations generated from tBu and Boc protecting groups.[12]

  • Triisopropylsilane (TIS): A highly effective scavenger for trityl (Trt) cations and other stabilized carbocations. It also helps in reducing potential oxidation.[3][6]

  • 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): Thiol-based scavengers that are crucial for protecting Cysteine residues and preventing oxidation of Methionine.[3][8][13]

  • Phenol: Protects Tyrosine and Tryptophan residues from alkylation.[3][12]

  • 1,3-Dimethoxybenzene (DMB): Specifically recommended for Rink Amide resins to prevent the formation of C-terminal N-alkylated amide by-products that can arise from linker decomposition.[12][14]

The following table summarizes common cleavage cocktails and their applications. For a peptide containing the hydrophobic 2-aminotetradecanoic acid without other sensitive residues, Reagent B or a modified version with DMB is a strong starting point.

Reagent Name Composition (v/v/w) Primary Application & Rationale Reference
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)A robust, general-purpose cocktail for most peptides.[12]
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)Recommended for peptides containing Arg(Pmc/Pbf), Cys, Met, and Trp. Thioanisole aids in removing the Pbf group from Arginine.[12][15]
Reagent I TFA / TIS / DMB (92.5:2.5:5)Specifically designed to prevent Rink Amide linker decomposition by-products. Ideal for peptides without other sensitive residues.[12]
Standard TFA/Scavenger Mix TFA / TIS / H₂O (95:2.5:2.5)A common and effective cocktail for peptides lacking sensitive residues like Trp, Met, or Cys.[6][16]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the cleavage of a peptide containing Fmoc-2-aminotetradecanoic acid from Rink Amide resin.

Materials and Reagents
  • Equipment:

    • Glass reaction vessel with a coarse fritted filter

    • Shaker or vortex mixer

    • Fume hood

    • 50 mL conical centrifuge tubes

    • Refrigerated centrifuge

    • Nitrogen gas line for drying

    • Analytical balance

  • Reagents:

    • Peptide-bound Rink Amide resin (dried)

    • Trifluoroacetic Acid (TFA), Reagent Grade (≥99%)

    • Triisopropylsilane (TIS)

    • 1,3-Dimethoxybenzene (DMB) (optional, but recommended)

    • Deionized Water

    • Dichloromethane (DCM)

    • Cold Diethyl Ether (anhydrous, stored at -20°C)

Pre-Cleavage Preparation
  • N-Terminal Fmoc Deprotection: Ensure the N-terminal Fmoc group has been removed from the peptide-resin as the final step of synthesis. If not, treat the resin with 20% piperidine in DMF for 30 minutes, followed by thorough washing with DMF and DCM.[6][17]

  • Resin Washing and Drying: Transfer the peptide-resin to a fritted glass vessel. Wash thoroughly to remove residual DMF, which is basic and can neutralize TFA.[6][7]

    • 3x with Dichloromethane (DCM)

    • 3x with Methanol (to shrink the resin)

    • 3x with DCM

  • Drying: Dry the washed resin under a high vacuum for at least 4 hours (preferably overnight) to remove all residual solvents.[6][18]

Cleavage Workflow Diagram

Cleavage_Workflow Resin Dried Peptide-Resin Reaction Cleavage Reaction (2-3 hours, RT) Resin->Reaction Add Cocktail Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O/DMB) Cocktail->Reaction Filter Filter to Remove Resin Reaction->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Filtrate Centrifuge Centrifuge & Decant Precipitate->Centrifuge Wash Wash Pellet with Ether Centrifuge->Wash Wash->Centrifuge Repeat 2-3x Dry Dry Crude Peptide Wash->Dry Final Crude Peptide Product Dry->Final

Caption: Workflow for peptide cleavage from Rink Amide resin.

Step-by-Step Cleavage Procedure

CAUTION: TFA is extremely corrosive and should be handled with appropriate personal protective equipment (PPE) in a certified fume hood.[7]

  • Prepare the Cleavage Cocktail: In the fume hood, prepare the cleavage cocktail immediately before use. For a peptide containing the hydrophobic 2-aminotetradecanoic acid, Reagent I (TFA/TIS/DMB 92.5:2.5:5) is recommended to minimize linker-related side products.[12][14]

    • For 10 mL of cocktail: Combine 9.25 mL TFA, 0.25 mL TIS, and 0.5 mL DMB.

  • Initiate Cleavage: Add the cleavage cocktail to the flask containing the dried peptide-resin. Use approximately 10-20 mL of cocktail per gram of resin.[18][19]

  • Reaction: Stopper the flask and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[18] For peptides containing Arginine, the time may need to be extended.[17]

  • Isolate the Peptide Solution: Filter the mixture through the fritted glass funnel into a clean collection flask. Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine all filtrates.[19]

  • Precipitate the Peptide: In a separate, larger flask or conical tube, add 8-10 volumes of ice-cold diethyl ether.[17][19][20] While vortexing, slowly add the TFA filtrate dropwise to the cold ether. A white precipitate of the crude peptide should form.

    • Note: Highly hydrophobic peptides may exhibit poor precipitation or form an oil. If this occurs, placing the mixture at -20°C overnight may aid precipitation.[17][20]

  • Pellet and Wash: Centrifuge the ether suspension (e.g., 3000 x g for 5 minutes) to pellet the peptide. Carefully decant the ether.

  • Wash the crude peptide by resuspending the pellet in fresh cold ether, vortexing, and re-centrifuging. Repeat this wash step 2-3 times to remove residual scavengers and TFA.

  • Dry the Peptide: After the final wash and decanting, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator until a fine, white powder is obtained.[7] Store the crude product at -20°C or below until purification.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Yield 1. Incomplete cleavage due to peptide aggregation on resin. 2. Peptide is soluble in the ether/TFA mixture.1. Extend cleavage time to 4 hours; consider adding a small percentage of DCM to the cleavage cocktail to improve swelling. 2. Use a larger volume of cold ether for precipitation; try a different non-polar solvent like hexane.
Oily or Gummy Precipitate High hydrophobicity of the peptide containing 2-aminotetradecanoic acid.1. Triturate the oil with fresh cold ether multiple times. 2. Lyophilize the sample directly from a suitable solvent (e.g., acetonitrile/water) if precipitation fails, though this is less ideal as scavengers will remain.
Additional Peaks in HPLC/MS 1. Side reactions due to insufficient scavenging. 2. C-terminal N-alkylation from Rink Amide linker decomposition. 3. Oxidation of sensitive residues (if present).1. Ensure the correct scavenger cocktail is used for the sequence (e.g., add thiols for Met/Cys). 2. Ensure DMB is included in the cleavage cocktail.[14] 3. Degas solvents and perform cleavage under an inert atmosphere (e.g., Nitrogen or Argon).

Conclusion

The successful cleavage of peptides containing the highly hydrophobic Fmoc-2-aminotetradecanoic acid from Rink Amide resin is readily achievable with careful attention to protocol details. The keys to success are thorough pre-cleavage washing, the selection of an appropriate cleavage cocktail—specifically one containing scavengers like TIS and DMB to protect against carbocationic side reactions and linker decomposition—and a meticulous precipitation and washing procedure. By understanding the underlying chemistry and potential pitfalls, researchers can consistently obtain high-quality crude peptide ready for downstream purification and analysis.

References

  • Technical Support Information Bulletin 1212 - Fmoc-Rink Amide OctaGel™ Resin. (n.d.). Vertex AI Search.
  • Greathouse, D. V., et al. (2001). Optimized Aminolysis Conditions for Cleavage of N-protected Hydrophobic Peptides From Solid-Phase Resins. Journal of Peptide Research.
  • Cleaving peptides from Rink Amide Resin. (n.d.). AAPPTec.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • Rink Amide-AM Resin. (n.d.). ChemPep.
  • Fmoc resin cleavage protocols. (n.d.). Merck Millipore.
  • Peptide Cleavage from Resin Protocol. (n.d.). CDN.
  • Cleavage Cocktail Selection. (n.d.). CDN.
  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage.
  • 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. (2019). RSC Advances.
  • Application Note Peptide Cleavage and Protected Cleavage Procedures. (n.d.). CEM.
  • Peptide Cleavage and Protected Cleavage Procedures. (n.d.). Select Science.
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.). Gyros Protein Technologies.
  • Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. (n.d.). Peptides.
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (2018). ResearchGate.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). Nowick Lab.
  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.). Springer.
  • (R,S)-Fmoc-2-amino-tetradecanoic acid. (n.d.). Chem-Impex.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025). Organic Process Research & Development.
  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science.
  • (S)-Fmoc-2-amino-tetradecanoic acid. (n.d.). Chem-Impex.
  • Optimizing cleavage conditions for peptides containing modified amino acids. (n.d.). Benchchem.

Sources

Method

Application Note: Synthesis and Purification of C14-Conjugated Amphiphilic Peptides

Abstract Peptide amphiphiles (PAs) containing C14 lipid tails (myristoyl groups) are a cornerstone of supramolecular biomaterials, widely used for hydrogel scaffolds, drug delivery, and tissue engineering. The hydrophobi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Peptide amphiphiles (PAs) containing C14 lipid tails (myristoyl groups) are a cornerstone of supramolecular biomaterials, widely used for hydrogel scaffolds, drug delivery, and tissue engineering. The hydrophobic C14 tail drives self-assembly into high-aspect-ratio nanofibers or micelles in aqueous environments. However, this amphiphilicity introduces significant challenges in synthesis and purification, primarily due to on-resin aggregation and poor solubility during HPLC. This guide details high-fidelity protocols for integrating C14 moieties via N-terminal capping and internal side-chain conjugation , providing critical troubleshooting steps for purification and solubility.

Strategic Design & Chemical Logic

The Role of the C14 Moiety

The C14 chain (Myristic acid) acts as the hydrophobic engine. When conjugated to a hydrophilic peptide sequence (e.g.,


), it creates a "surfactant-like" molecule.
  • Critical Aggregation Concentration (CAC): C14 PAs typically exhibit a CAC in the micromolar range. Below this, they exist as monomers; above, they form cylindrical micelles or nanofibers.

  • Design Choice:

    • N-Terminal Lipidation: Most common. Mimics natural lipidation; drives fiber formation.

    • Side-Chain Lipidation (Lysine): Allows the lipid to be placed centrally or at the C-terminus, altering the packing geometry and allowing the N-terminus to remain free for receptor targeting.

Selection of Solid Support
  • Rink Amide MBHA Resin: Preferred for C-terminal amides. The MBHA linker is robust and prevents premature cleavage during aggressive aggregation-breaking washes.

  • Wang Resin: Used if a C-terminal acid is required, though ester formation risks during lipidation must be managed.

Experimental Protocols

Materials
  • Resin: Rink Amide MBHA (Loading 0.4–0.6 mmol/g). Low loading is crucial to prevent steric crowding of the lipid tails.

  • Lipid Source: Myristic Acid (C14:0), high purity (>99%).

  • Coupling Reagents: HBTU/HOBt or DIC/Oxyma.

  • Solvents: DMF (peptide grade), DCM, NMP (for difficult couplings).

  • Specialty Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) for dissolving aggregates.

Protocol A: N-Terminal Myristoylation (Standard)

This method conjugates the C14 tail to the N-terminus of the fully elongated peptide.

  • Peptide Elongation: Synthesize the peptide backbone using standard Fmoc-SPPS cycles.

  • Final Fmoc Removal: Treat resin with 20% Piperidine/DMF (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     min). Wash thoroughly with DMF (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    ).
  • Lipid Activation:

    • Dissolve Myristic Acid (5 eq), HBTU (4.9 eq), and HOBt (5 eq) in minimal DMF.

    • Add DIEA (10 eq). Note: Myristic acid is less soluble than amino acids; ensure full dissolution (warm to 40°C if necessary).

  • Coupling: Add activated lipid solution to the resin. Shake at Room Temperature (RT) for 2–4 hours .

    • Expert Tip: The reaction rate is slower than amino acid coupling due to the lipid's hydrophobicity. A "double couple" (repeat step 3-4) is recommended.

  • Kaiser Test: Verify completion. If blue (positive), repeat coupling.[1]

Protocol B: Internal/Side-Chain Lipidation (Advanced)

This method utilizes an orthogonally protected Lysine (e.g., Fmoc-Lys(Mtt)-OH) to attach the C14 tail at a specific internal position.

  • Sequence Assembly: Incorporate Fmoc-Lys(Mtt)-OH at the desired position.

  • N-Terminal Protection: Ensure the N-terminus is Fmoc-protected or acetylated (capped) to prevent lipid attachment there.

  • Selective Deprotection of Mtt:

    • Wash resin with DCM.[1][2]

    • Treat with 1% TFA / 3% TIS / 96% DCM (

      
       min). The solution will turn yellow (trityl cation).
      
    • Critical: Do not exceed 30 mins total exposure to avoid premature peptide cleavage.

    • Wash with DCM, then 5% DIEA/DMF (to neutralize), then DMF.

  • Side-Chain Coupling:

    • Couple Myristic Acid using the activation protocol in 3.2 (Step 3) .

    • Perform this coupling in NMP (N-methyl-2-pyrrolidone) instead of DMF to improve lipid solubility and resin swelling.

Cleavage and Global Deprotection
  • Wash: Wash resin with DMF (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), DCM (
    
    
    
    ), and Methanol (
    
    
    ). Dry under vacuum.
  • Cocktail Preparation: 95% TFA / 2.5% TIS / 2.5%

    
     .
    
  • Reaction: Add cocktail to resin (10 mL per g resin). Shake for 2.5–3 hours.

  • Precipitation:

    • Filter filtrate into cold Diethyl Ether (-20°C).

    • Observation: C14-peptides often form a gel rather than a crisp powder in ether due to their surfactant nature. Centrifuge at 4000 rpm, decant, and wash with fresh ether (

      
      ).
      

Visualization of Synthesis Logic

SPPS_Workflow Start Resin Loading (Rink Amide MBHA) Elongation Fmoc-SPPS Elongation (Standard Cycles) Start->Elongation Decision Lipidation Strategy? Elongation->Decision N_Term_Deprot Remove N-term Fmoc (20% Piperidine) Decision->N_Term_Deprot N-Terminal Mtt_Deprot Selective Mtt Removal (1% TFA/DCM) Decision->Mtt_Deprot Internal Lys N_Term_Couple Couple Myristic Acid (HBTU/DIEA/DMF) N_Term_Deprot->N_Term_Couple Cleavage Global Cleavage (95% TFA) N_Term_Couple->Cleavage Side_Couple Couple Myristic Acid to Lys (DIC/HOBt/NMP) Mtt_Deprot->Side_Couple Final_Fmoc Remove N-term Fmoc (Optional) Side_Couple->Final_Fmoc Final_Fmoc->Cleavage Purification HPLC Purification (Heated Column) Cleavage->Purification

Figure 1: Decision tree for C14-peptide synthesis, contrasting N-terminal vs. orthogonal side-chain lipidation workflows.

Purification & Characterization (The Bottleneck)

Purifying amphiphilic peptides is notoriously difficult because they self-assemble into micelles within the HPLC column, leading to broad peaks and high back-pressure.

HPLC Strategy for Amphiphiles
ParameterStandard PeptideC14-Amphiphilic Peptide
Column C18 (Standard)C4 or C8 (Less hydrophobic interaction)
Pore Size 100 Å300 Å (Accommodates supramolecular structures)
Temperature Ambient50°C – 60°C (Critical to break H-bonds/micelles)
Mobile Phase A 0.1% TFA in Water0.1%

(if acidic) or 0.1% TFA
Mobile Phase B Acetonitrile (ACN)Isopropanol / ACN (1:1) (Stronger elution power)

Protocol:

  • Dissolution: Dissolve crude peptide in HFIP (Hexafluoroisopropanol) first to break aggregates, then dilute with water/ACN. Avoid pure water.

  • Gradient: Use a shallow gradient (e.g., 30% to 80% B over 40 mins). The lipid tail binds strongly to C18; elution occurs late.

  • Collection: Collect the entire peak. Amphiphiles often "smear"; the leading and tailing edges may still contain pure product aggregating differently.

Characterization[4]
  • ESI-MS: Expect charge states to be lower than usual due to micelle shielding.

  • TEM (Transmission Electron Microscopy): Essential to verify self-assembly.

    • Prep: Dissolve purified PA in water (pH 7.4), age for 24h, stain with Uranyl Acetate. Look for high-aspect-ratio nanofibers (diameters ~6-10 nm).

Troubleshooting Guide

Issue: "My peptide is insoluble in everything."
  • Cause: Strong hydrophobic collapse of C14 tails +

    
    -sheet formation of the peptide head.
    
  • Solution:

    • Use HFIP or TFE (Trifluoroethanol) as a co-solvent.

    • Adjust pH away from the isoelectric point (pI). If the peptide is E/D rich, go to pH 8 (Ammonium Bicarbonate). If K/R rich, go to pH 2.

    • Sonication: Sonicate at 40°C for 30 mins to disrupt kinetic traps.

Issue: "HPLC peak is extremely broad/splitting."
  • Cause: The peptide is transitioning between monomer and micelle states on the column.

  • Solution:

    • Heat the column to 60°C.

    • Switch to a C4 column .

    • Add 0.1% HFIP to the mobile phase (extreme measure, but effective).

References

  • Stupp, S. I., et al. (2010). Self-assembly of amphiphilic peptides.

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Comprehensive review including orthogonal protection (Mtt)

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.

  • Cui, H., et al. (2010). Soft hydrogels from peptide amphiphiles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aggregation of Hydrophobic Amino Acids

A Guide to Preventing Aggregation of Fmoc-C14-OH During Peptide Coupling Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to address the sign...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Aggregation of Fmoc-C14-OH During Peptide Coupling

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenges posed by the aggregation of long-chain hydrophobic amino acids, specifically Fmoc-14-amino-tetradecanoic acid (Fmoc-C14-OH), during solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your syntheses effectively.

The incorporation of highly hydrophobic residues like Fmoc-C14-OH is a common requirement in the development of lipopeptides and other modified peptide therapeutics. However, the very nature of its long alkyl chain makes it exceptionally prone to aggregation on the solid support. This aggregation can lead to a cascade of problems, including poor solvation of the peptide-resin complex, incomplete coupling reactions, and difficult purification, ultimately resulting in low yields and product impurities.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the tell-tale signs of Fmoc-C14-OH aggregation during synthesis?

A1: On-resin aggregation is a physical phenomenon with several observable indicators. If you notice any of the following, especially after the coupling step for Fmoc-C14-OH, aggregation is the likely culprit:

  • Poor Resin Swelling: The resin beads may appear clumped, shrunken, or fail to swell adequately in the synthesis solvent. This indicates poor solvation of the growing peptide chains.

  • Positive Staining Tests: A positive Kaiser test (for primary amines) or Isatin test (for secondary amines like proline) after a coupling cycle indicates the presence of unreacted free amines.[3] In cases of severe aggregation, the N-terminus can become sterically inaccessible, leading to false-negative results.[4]

  • Slow or Incomplete Reactions: Both the Fmoc deprotection of the subsequent residue and the coupling of Fmoc-C14-OH itself may be sluggish or incomplete.[5]

  • Low Yield and Purity: The final analysis of the crude peptide by mass spectrometry will likely show a low yield of the target product, accompanied by significant deletion sequences (peptide minus the C14 residue) and other impurities.[1]

Q2: What is the core reason Fmoc-C14-OH is so prone to aggregation?

A2: The primary driver is the extreme hydrophobicity of the 14-carbon alkyl chain. During SPPS, as the peptide chains elongate on the solid support, they can interact with each other. The hydrophobic C14 chains will preferentially associate with one another to minimize their contact with the polar synthesis solvent (like DMF), leading to the formation of a tightly packed, poorly solvated network. This is analogous to how oil and water separate. This self-association creates a steric barrier, preventing reagents from accessing the reactive N-terminal amine of the growing peptide chain.[1]

cluster_0 Well-Solvated Peptide Chains cluster_1 Aggregated Peptide Chains (Post Fmoc-C14-OH) Resin1 Resin Bead Peptide1 Peptide Chain NH2 Resin1->Peptide1 Solvated Peptide2 Peptide Chain NH2 Resin1->Peptide2 Accessible FmocC14 Fmoc-C14-OH Addition Resin2 Resin Bead C14_Peptide1 Peptide-C14 NH2 Resin2->C14_Peptide1 C14_Peptide2 Peptide-C14 NH2 Resin2->C14_Peptide2 C14_Peptide3 Peptide-C14 NH2 Resin2->C14_Peptide3 C14_Peptide1:head->C14_Peptide2:head Hydrophobic Interaction C14_Peptide2:head->C14_Peptide3:head Hydrophobic Interaction FmocC14->C14_Peptide1 Leads to Aggregation cluster_coupling Optimized Coupling Protocol cluster_monitoring Monitoring cluster_troubleshooting Troubleshooting start Start: Peptide-Resin (N-terminus deprotected) prepare_aa Prepare Fmoc-C14-OH Solution (4 eq. in NMP/DMSO) start->prepare_aa activate Pre-activate with HATU (3.9 eq.) + DIPEA (8 eq.) for 2-5 min prepare_aa->activate couple Add to Resin Couple at 50°C for 2h (or Microwave at 50°C, 30 min) activate->couple kaiser_test Perform Kaiser Test couple->kaiser_test double_couple Re-couple with fresh reagents kaiser_test->double_couple Positive (Blue) success Success: Proceed to next deprotection/coupling kaiser_test->success Negative (Colorless) double_couple->kaiser_test chaotropic_wash Chaotropic Wash (LiCl) then re-couple double_couple->chaotropic_wash If still positive chaotropic_wash->kaiser_test cap Cap unreacted amines (Acetic Anhydride) chaotropic_wash->cap If still positive

Diagram 2: Troubleshooting workflow for Fmoc-C14-OH coupling.
Protocol 1: Optimized Coupling of Fmoc-C14-OH

This protocol combines an optimized solvent system, a potent coupling reagent, and elevated temperature.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-14-amino-tetradecanoic acid (Fmoc-C14-OH) (4 eq. relative to resin loading)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous (optional)

Procedure:

  • Resin Preparation: Ensure the Fmoc-deprotected peptide-resin is well-swollen in NMP.

  • Amino Acid Solution: In a separate vessel, dissolve Fmoc-C14-OH in NMP. If solubility is poor, add DMSO up to 25% of the total volume (e.g., 4:1 NMP:DMSO). Gentle warming or sonication can aid dissolution. 3. Activation: Add HATU to the amino acid solution and vortex briefly. Add DIPEA to begin the activation. Allow the mixture to pre-activate for 2-5 minutes. [6]4. Coupling: Immediately add the activated amino acid solution to the peptide-resin.

  • Reaction: Agitate the reaction mixture at 50°C for 2 hours. Alternatively, perform the coupling in a microwave peptide synthesizer at 50°C for 30 minutes. [7]6. Washing: After the coupling is complete, thoroughly wash the resin with NMP (3x), followed by DCM (3x), and finally NMP (3x) to prepare for the next step.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. [3]If the test is positive, a second coupling (double coupling) is recommended.

Protocol 2: Chaotropic Salt Wash to Disrupt Aggregation

This protocol can be used before a difficult coupling if aggregation is already suspected or as a rescue step after a failed coupling.

Materials:

  • Aggregated peptide-resin

  • Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare Wash Solution: Prepare a 0.8 M solution of LiCl or NaClO₄ in DMF.

  • Wash Resin: Drain the synthesis solvent from the peptide-resin. Add the chaotropic salt solution and agitate for 15-30 minutes. This helps to break up the secondary structures. [8]3. Thorough Rinse: It is critical to thoroughly wash the resin with DMF (at least 5-7 times) to completely remove the chaotropic salt. Residual salt can interfere with the subsequent coupling reaction.

  • Proceed with Coupling: Immediately proceed with the desired coupling reaction (e.g., Protocol 1).

References
  • Wikipedia. Pseudoproline. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • National Center for Biotechnology Information (PMC). Iso-pseudoprolines as versatile tools for late-stage peptide backbone modifications. [Link]

  • Merck. Overcoming Aggregation in Solid-phase Peptide Synthesis. [Link]

  • National Center for Biotechnology Information (PMC). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

  • National Center for Biotechnology Information (PMC). Advances in Fmoc solid-phase peptide synthesis. [Link]

  • Peptide Chemistry. Optimizing Peptide Coupling: Key Techniques. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping. [Link]

  • ETH Library. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]

  • ResearchGate. (A) Efficient coupling reagents for aqueous solid-phase peptide.... [Link]

  • Open Access Pub. Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • PubMed. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. [Link]

  • YouTube. SPPS Reagents Explained: A Complete Guide | CEM Corporation. [Link]

  • The Royal Society of Chemistry. Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. [Link]

  • Peptide Chemistry. Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. [Link]

  • National Center for Biotechnology Information (PMC). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • ACS Publications. Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. [Link]

  • AAPPTec. Technical Support Information Bulletin 1027. [Link]

Sources

Optimization

improving solubility of hydrophobic amino acids in SPPS

Ticket ID: #AGG-404 Subject: Overcoming Hydrophobic Aggregation & Beta-Sheet Formation Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Mission Statement You have reached the Tier 3 Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AGG-404 Subject: Overcoming Hydrophobic Aggregation & Beta-Sheet Formation Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Mission Statement

You have reached the Tier 3 Technical Support desk. If you are reading this, your synthesis likely failed at a specific hydrophobic stretch (e.g., -Val-Ile-Ala-), or your crude product precipitated immediately upon ether addition.

The root cause is almost certainly interchain hydrogen bonding . When hydrophobic residues (Ile, Val, Ala, Phe) follow one another, the peptide backbone tends to stack into stable


-sheets. This physical aggregation creates a "gel" on the resin beads, preventing reagents from reaching the N-terminus.

This guide is not a textbook; it is a protocol for rescuing your synthesis.

Module 1: Solvent Engineering (The Liquid Phase)

Standard DMF is often insufficient for "difficult sequences." You must disrupt the hydrogen bond network.

Protocol A: Chaotropic Salt Washes

Chaotropic salts disrupt the hydrogen bonding network of water and solvated peptides.

  • The Fix: Incorporate 0.8 M LiCl in DMF or 4 M KSCN in DMF washes.

  • Workflow:

    • Deprotect Fmoc.[1][2]

    • Wash with DMF (3x).[3]

    • Wash with 0.8 M LiCl/DMF (2 x 5 min).

    • Coupling Step (Perform coupling in the presence of the salt if using HATU/DIEA, or wash briefly before coupling if salt sensitivity is suspected).

Protocol B: The "Magic Mixture"

For sequences where NMP or DMF fails, use the "Magic Mixture" developed to solvate highly aggregated systems like Amyloid-


.
ComponentConcentrationFunction
DCM 1 PartSwells hydrophobic regions (Polystyrene backbone).
DMF 1 PartGeneral solvation.
NMP 1 PartHigh polarity, disrupts aggregation.
Ethylene Carbonate 2 MStrong hydrogen bond acceptor.
Triton X-100 1%Surfactant to reduce surface tension.

Warning: Ethylene carbonate is solid at RT. You must heat the mixture to dissolve it before adding to the resin.

Module 2: Backbone Engineering (The "Gold Standard")

If solvents fail, you must alter the peptide structure during synthesis. The most robust method is the use of Pseudoproline Dipeptides (


Pro) .
The Mechanism

Aggregation occurs because the amide backbone forms linear H-bonds. Proline is a "beta-sheet breaker" because its cyclic structure forces a cis-amide bond (a "kink").[4] Pseudoprolines (derived from Ser, Thr, or Cys) mimic this effect.[4][5] They lock the backbone into a kinked conformation, preventing stacking. Upon TFA cleavage, the ring opens, regenerating the native Ser/Thr/Cys residue.

PseudoprolineMechanism cluster_0 Standard Hydrophobic Chain cluster_1 Pseudoproline Insertion cluster_2 TFA Cleavage A Val B Ile A->B H-Bonds (Stacking) C Ala B->C D Val C->D Replace Residues E Ile-Thr(ΨMe,MePro) D->E KINK (No Stacking) F Ala E->F G Val-Ile-Thr-Ala (Native Sequence) F->G Acid Hydrolysis

Figure 1: Pseudoprolines introduce a temporary structural "kink" that physically prevents the formation of beta-sheet aggregates during chain elongation.

Implementation Rule

Insert a Pseudoproline dipeptide (e.g., Fmoc-Ile-Thr(


Me,MePro)-OH) every 5–6 residues  in a hydrophobic region.
  • Prerequisite: The sequence must contain Ser, Thr, or Cys.

  • Alternative: If no Ser/Thr/Cys is present, use Dmb-dipeptides (Dimethoxybenzyl) on Glycine or Alanine residues.

Module 3: The Solid Phase (Resin Selection)

The choice of resin is the foundation of your synthesis. Using high-loading Polystyrene (PS) for a hydrophobic peptide is a critical error.

Resin Comparison Matrix
FeaturePolystyrene (PS) ChemMatrix / TentaGel (PEG-based)
Hydrophobicity High (Hydrophobic)Low (Amphiphilic)
Swelling in DMF GoodExcellent
Swelling in DCM ExcellentGood
Swelling in Water/MeCN PoorExcellent
Aggregation Risk High (Resin promotes hydrophobic collapse)Low (PEG chains space out peptide)
Recommended Loading 0.6 – 1.2 mmol/g0.2 – 0.4 mmol/g

Recommendation: Switch to ChemMatrix or PEG-PS resin with low loading (<0.4 mmol/g). The PEG backbone solvates the growing chain better than the styrene core.

Module 4: Energy Input (Microwave SPPS)

Kinetic energy can overcome the activation energy barrier caused by aggregation.

Microwave Protocol for Difficult Sequences
  • Temperature: 75°C (Standard) or 90°C (High Efficiency).

  • Time: 5 minutes (coupling) / 2 minutes (deprotection).

  • Critical Exceptions (Do NOT overheat):

    • Cys / His: Max 50°C to prevent epimerization (racemization).

    • Asp-Gly / Asp-Asn: Max 50°C to prevent Aspartimide formation.

MicrowaveWorkflow Start Start Coupling Cycle CheckResidues Check Sequence for Cys, His, or Asp-Gly Start->CheckResidues Standard Standard Protocol 75°C for 5 min (High Energy) CheckResidues->Standard No Sensitive Residues Mild Mild Protocol 50°C for 10 min (Prevent Racemization) CheckResidues->Mild Sensitive Residues Present DoubleCouple Double Couple? (Required for Hydrophobic Stretches) Standard->DoubleCouple Mild->DoubleCouple End Proceed to Wash DoubleCouple->End

Figure 2: Decision logic for thermal application in microwave-assisted SPPS to balance aggregation disruption with side-reaction suppression.

Troubleshooting & FAQ (The "Help Desk")
SymptomDiagnosisCorrective Action
Coupling stops at specific residue (e.g., Val/Ile). Steric hindrance + Aggregation.1. Double couple at higher temp.2. Switch to HATU or PyAOP (more reactive than DIC/Oxyma).
Fmoc deprotection is slow/incomplete. Aggregated Fmoc group is inaccessible.Use DBU (2%) in DMF for deprotection (stronger base), but limit time to avoid aspartimide.[1]
Product is insoluble after cleavage. Beta-sheet aggregates formed in solution.Dissolve crude in HFIP (Hexafluoroisopropanol) or 6M Guanidine HCl before HPLC.
"Deletion sequences" observed in MS. Incomplete coupling due to "gel" state.Acetylation Capping after every step. This terminates unreacted chains so they don't grow as impurities.
References
  • Mutter, M., et al. (1995).[2] Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides.[6] Tetrahedron Letters.[6]

  • Garcia-Ramos, Y., et al. (2010). ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides.[5][7] Journal of Peptide Science.[6]

  • Sampson, W. R., et al. (1999).[2] The synthesis of "difficult" peptides using 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection. Journal of Peptide Science.[6]

  • Paradís-Bas, M., et al. (2016). The "Magic Mixture" (DCM/DMF/NMP/Triton X-100/Ethylene Carbonate) for the synthesis of aggregation-prone peptides.[1] Methods in Molecular Biology.

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Long-Chain Fatty Amino Acid Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Introduction The conjugation of long-chain fatty acids (LCFAAs) to amino acids or peptide backbones is a critical strategy for extending the s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of long-chain fatty acids (LCFAAs) to amino acids or peptide backbones is a critical strategy for extending the serum half-life of therapeutics via albumin binding 1. However, synthesizing these conjugates presents significant synthetic bottlenecks. Steric hindrance in these reactions is not merely a function of molecular volume; it is compounded by the hydrophobic collapse of long aliphatic chains (C14–C20), which physically shield reactive amines. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your lipidation workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my coupling efficiency drop precipitously when conjugating palmitic acid (C16) compared to shorter chains like octanoic acid (C8)? Causality & Solution: The issue is driven by hydrophobic collapse rather than simple steric bulk. In highly polar aprotic solvents like DMF, long aliphatic tails minimize their interaction with the solvent by aggregating into micelle-like structures or forming inter-chain hydrophobic networks. This aggregation physically buries the N-terminal amine of the resin-bound amino acid. Actionable Fix: Shift your solvent system to a chaotropic mixture (e.g., NMP/DCM 1:1 or adding 1% Triton X-100) to better solvate the lipophilic chains and disrupt aggregation.

Q2: I am using standard HBTU/DIPEA chemistry, but my lipidation stalls at 40% conversion. What is the mechanistic flaw here? Causality & Solution: HBTU generates an OBt (benzotriazole) active ester, which lacks the reactivity required to overcome severe steric barriers. You must switch to a reagent that provides a neighboring group effect. HATU or COMU are optimal choices. HATU generates an OAt active ester; the nitrogen atom at the 7-position of its azabenzotriazole ring hydrogen-bonds with the incoming amine. This pre-organizes the transition state, drastically lowering the activation energy and accelerating nucleophilic attack despite the steric bulk.

Q3: Even with HATU, my resin-bound peptide aggregates during lipidation. How can I force the reaction to completion? Causality & Solution: When chemical optimization fails, you must apply thermodynamic disruption via Microwave-Assisted Peptide Synthesis (MAPS) 2. Microwave dielectric heating rapidly transfers energy directly to the polar peptide backbone, vibrating the molecules and breaking the inter-chain hydrogen bonds and hydrophobic interactions that cause aggregation. This exposes the amine for rapid acylation 3.

Part 2: Quantitative Data & Reagent Selection

To standardize your approach to difficult lipidations, refer to the optimized parameters in the tables below.

Table 1: Coupling Reagents for Sterically Hindered Lipidation
Coupling ReagentActive IntermediateSteric ToleranceRelative KineticsRecommended BaseByproduct Toxicity
HBTU / TBTU OBtLowBaseline (1x)DIPEALow
HATU OAtVery HighFast (~10x)DIPEA / TMPLow
COMU OxymaExtremely HighVery Fast (~15x)TMPLow (Non-explosive)
DIC / Oxyma OxymaHighModerate (~5x)None (Neutral)Low
Table 2: Optimized Solvent Systems for LCFAA Synthesis
Solvent SystemSolvation Power (Lipids)Disruption of AggregationBest Use Case
100% DMF PoorLowShort-chain fatty acids (< C10)
NMP / DCM (1:1) ExcellentHighLong-chain fatty acids (C12–C18)
DMF / DMSO (4:1) ModerateVery HighHighly aggregated peptide backbones

Part 3: Mechanistic & Workflow Visualizations

The following diagrams illustrate the chemical logic and self-validating workflow required to successfully conjugate long-chain fatty acids.

LipidationWorkflow FattyAcid Long-Chain Fatty Acid (e.g., Palmitic/Stearic) ActiveEster Highly Reactive Active Ester (OAt / Oxyma Intermediate) FattyAcid->ActiveEster Activation CouplingReagent Coupling Reagent (HATU / COMU) CouplingReagent->ActiveEster Base Sterically Hindered Base (DIPEA / TMP) Base->ActiveEster CoupledProduct Lipidated Amino Acid Conjugate (Target Product) ActiveEster->CoupledProduct Nucleophilic Attack ResinAmine Resin-Bound Amino Acid (Sterically Shielded Amine) ResinAmine->CoupledProduct Microwave Microwave Irradiation (Disrupts Hydrophobic Collapse) Microwave->ActiveEster Accelerates Kinetics Microwave->ResinAmine Unfolds Chain

Figure 1: Mechanistic workflow of microwave-assisted lipidation overcoming steric hindrance.

Protocol Deprotect 1. Fmoc Deprotection (20% Piperidine) Preactivate 2. Pre-activation (FA + HATU + DIPEA) Deprotect->Preactivate Couple 3. MW Coupling (75°C, 5 min) Preactivate->Couple Test 4. Kaiser Test (Self-Validation Gate) Couple->Test Cleave 5. TFA Cleavage (Product Isolation) Test->Cleave Negative (Yellow) ReCouple Double Coupling (If Test Positive) Test->ReCouple Positive (Blue) ReCouple->Test

Figure 2: Self-validating microwave-assisted coupling protocol with integrated QC gating.

Part 4: Self-Validating Experimental Protocol

This protocol for the synthesis of long-chain fatty amino acids is designed as a self-validating system . It utilizes in-process analytical gates to ensure that steric hindrance has been successfully overcome before proceeding to irreversible cleavage steps 4.

Methodology: Microwave-Assisted Solid-Phase Lipidation

Reagents Required: Fmoc-protected amino acid resin, Palmitic Acid (or desired LCFAA), HATU, DIPEA, NMP, DCM, Piperidine, Ninhydrin test kit.

Step 1: Resin Swelling & Deprotection

  • Swell 0.1 mmol of resin in NMP/DCM (1:1) for 30 minutes at room temperature to maximize pore expansion.

  • Treat with 20% Piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes to remove the Fmoc protecting group.

  • Wash stringently with NMP (5x) and DCM (5x).

Step 2: Pre-Activation of the Fatty Acid (Crucial for Steric Bypass)

  • In a separate vial, dissolve 0.5 mmol (5 eq) of Palmitic Acid and 0.48 mmol (4.8 eq) of HATU in a minimum volume of NMP.

  • Add 1.0 mmol (10 eq) of DIPEA.

  • Causality Note: Allow this mixture to pre-activate for exactly 2 minutes. This ensures the formation of the highly reactive OAt ester before introduction to the sterically congested resin environment.

Step 3: Microwave-Assisted Coupling

  • Transfer the pre-activated mixture to the resin.

  • Irradiate in a microwave peptide synthesizer at 75°C for 5 minutes .

  • Causality Note: The rapid dielectric heating prevents the palmitic acid from forming inactive aggregates and forces the endothermic nucleophilic attack to completion.

Step 4: Self-Validation Gate (The Kaiser Test)

  • Remove a few beads of resin and wash with ethanol.

  • Apply the Kaiser (Ninhydrin) test reagents and heat at 100°C for 3 minutes.

  • Validation Decision:

    • Result is Yellow/Colorless (Negative): Primary amines are fully lipidated. Proceed to Step 5.

    • Result is Blue (Positive): Steric hindrance prevented full conversion. Do not proceed. Perform a double coupling using COMU/TMP before re-testing.

Step 5: Cleavage and Isolation

  • Wash the validated resin with DCM (5x) and dry under vacuum.

  • Cleave the conjugate from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Precipitate the highly hydrophobic product in cold diethyl ether and centrifuge.

References

  • Source: PMC (NIH)
  • Microwave-Assisted Peptide Synthesis: A Faster Approach Source: Creative Peptides URL
  • Source: PMC (NIH)
  • Comparative study of conventional and microwave assisted synthesis Source: Sigma-Aldrich URL

Sources

Optimization

Technical Support Center: Optimizing Fmoc Deprotection for Lipidated Peptides

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. Synthesizing lipidated peptides (e.g., incorporating Fmoc-Lys(Palmitoyl)-OH or Fmoc-Cys(Pam3)-OH) introduces complex physicochemical challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. Synthesizing lipidated peptides (e.g., incorporating Fmoc-Lys(Palmitoyl)-OH or Fmoc-Cys(Pam3)-OH) introduces complex physicochemical challenges. The highly hydrophobic lipid tails drive interchain aggregation and micelle-like formations on the resin, which sterically shield the N-terminal Fmoc group from standard deprotection reagents.

This guide provides field-proven troubleshooting strategies, causality-based explanations, and self-validating protocols to help researchers and drug development professionals optimize their deprotection workflows.

Core Principles: The Deprotection Mechanism

To troubleshoot deprotection failures, we must first understand the chemical mechanism. The 9-fluorenylmethoxycarbonyl (Fmoc) group is removed via a base-induced E1cB elimination mechanism[1]. A mild base abstracts the acidic proton at the 9-position of the fluorene ring, leading to


-elimination and the release of dibenzofulvene (DBF) and 

[2]. The highly reactive DBF intermediate must then be immediately scavenged by a secondary amine to prevent it from reattaching to the liberated peptide N-terminus[1].

Mechanism Fmoc Fmoc-Peptide-Resin Base Base (e.g., Piperidine) Abstracts acidic 9-H Fmoc->Base E1cB E1cB β-elimination Base->E1cB DBF Dibenzofulvene (DBF) + CO2 E1cB->DBF FreeAmine Deprotected Peptide-Resin E1cB->FreeAmine Adduct DBF-Base Adduct (UV Active) DBF->Adduct Scavenging

Base-catalyzed E1cB elimination mechanism of Fmoc deprotection and DBF scavenging.

Troubleshooting FAQs

Q1: Why does standard 20% Piperidine in DMF fail or stall after coupling lipidated Fmoc-amino acids? Causality: Standard deprotection relies on N,N-dimethylformamide (DMF) as the primary solvent[3]. However, when a lipidated residue is incorporated, the long aliphatic chains create a highly hydrophobic microenvironment. Because DMF is a relatively polar solvent, it struggles to solvate these hydrophobic domains, leading to peptide aggregation (often forming ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-sheet or micelle-like structures on the resin). This aggregation sterically shields the N-terminus, preventing the bulky piperidine molecule from accessing the Fmoc group[3].

Q2: How can I adjust my solvent system to disrupt lipid-induced aggregation? Causality: To break up hydrophobic aggregation, you must alter the dielectric properties and solvating power of your reaction medium. Replacing DMF with N-methyl-2-pyrrolidone (NMP) or adding dichloromethane (DCM) (e.g., a 1:1 NMP/DCM mixture) significantly improves the swelling of the hydrophobic peptide-resin matrix. This opens the resin pores, allowing the base to penetrate and reach the sterically hindered N-terminus.

Q3: Piperidine is highly regulated and struggling with my lipidated sequences. What is the best chemical alternative? Causality: For difficult, aggregation-prone sequences, a mixture of Piperazine and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is vastly superior to piperidine[4]. DBU is a stronger, less sterically hindered amidine base that rapidly drives the


-elimination step[4]. However, DBU is a poor DBF scavenger. By pairing it with Piperazine (an excellent scavenger), you achieve a synergistic effect that can complete Fmoc removal in under three minutes[5]. To mitigate the risk of DBU-induced aspartimide formation at susceptible Asp-X motifs, the addition of 1% formic acid is highly recommended[4].
Quantitative Comparison of Deprotection Reagents
Reagent SystemConcentrationStandard Reaction TimeDBF Scavenging EfficiencyRisk of Aspartimide FormationRegulatory Status
Piperidine in DMF 20% (v/v)2 x 10 minHighModerateDEA Regulated[1]
Piperazine / DBU 5% / 2% (w/v / v/v)2 x 3 minVery HighHigh (Mitigated by 1% Formic Acid)[4]Unregulated
4-Methylpiperidine 20% (v/v)2 x 10 minHighModerateUnregulated

Q4: How does Microwave-Assisted SPPS (MW-SPPS) overcome deprotection stalling? Causality: Microwave irradiation provides rapid, uniform volumetric heating that directly excites the polar solvent molecules (like DMF or NMP, which possess high microwave loss factors)[6]. This intense thermal energy physically disrupts intermolecular hydrogen bonding and hydrophobic interactions, preventing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-sheet and micelle formation. Consequently, MW-SPPS accelerates the E1cB elimination mechanism, drastically shortening synthesis time while improving crude purity[7].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, implement the following self-validating methodology for the deprotection of highly lipidated residues.

Protocol: Microwave-Assisted Piperazine/DBU Deprotection

Objective: Achieve complete Fmoc removal of highly lipidated peptides while suppressing aspartimide formation and monitoring reaction completeness.

Materials:

  • Deprotection Cocktail: 5% (w/v) Piperazine, 2% (v/v) DBU, and 1% (v/v) Formic acid in NMP[4].

  • Microwave peptide synthesizer (e.g., CEM Liberty Blue or equivalent)[8].

Step-by-Step Workflow:

  • Resin Swelling: Swell the peptidyl-resin in a 1:1 mixture of NMP and DCM for 15 minutes to maximize pore expansion in the hydrophobic lipidated matrix.

  • Reagent Delivery: Drain the swelling solvent and add 5 mL of the Piperazine/DBU/Formic Acid deprotection cocktail.

  • Microwave Irradiation (Ramp Phase): Heat the reaction vessel to 75°C using a rapid microwave ramp (e.g., 15 seconds at 150W)[5].

  • Isothermal Hold (Active Phase): Hold the temperature at 75°C for 3 minutes with continuous nitrogen bubbling or vortexing to ensure optimal mass transfer[6][5].

  • Drain and Wash: Drain the reaction vessel and wash the resin 4 times with DMF (or NMP) to completely clear the DBF-piperazine adducts from the resin bed.

  • Self-Validation (UV Monitoring): Collect the wash effluents and monitor UV absorbance at 301 nm. A sharp, singular peak indicates successful DBF release[1]. If the peak area is significantly lower than the theoretical calculated yield (indicating incomplete deprotection), repeat steps 2-5 before proceeding to the next amino acid coupling.

Troubleshooting Workflow Diagram

Use the following logical decision tree to systematically diagnose and resolve incomplete Fmoc deprotection during your SPPS runs.

Workflow Start Incomplete Fmoc Deprotection Detected CheckLipid Steric/Hydrophobic Aggregation? Start->CheckLipid Solvent Modify Solvent: Add NMP or DCM CheckLipid->Solvent Yes Base Optimize Base: Use Piperazine/DBU CheckLipid->Base No MW Apply MW-SPPS (75°C, 3 min) Solvent->MW Persistent Base->MW UV UV Monitoring (DBF Adduct at 301nm) MW->UV UV->Base Peak Dropping Success Complete Deprotection UV->Success Peak Stabilized

Decision tree for resolving incomplete Fmoc deprotection in lipidated peptides.

References

  • Microwave-Assisted Peptide Synthesis: A Faster Approach cre
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • SPPS Technology - CEM Corpor
  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis RSC Publishing
  • Microwave heating in solid-phase peptide synthesis Luxembourg Bio Technologies
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Altern
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis Google P

Sources

Troubleshooting

Technical Support Center: Overcoming Beta-Sheet Formation in C14-Modified Peptides

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I've compiled this guide to address the significant challenges posed by...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've compiled this guide to address the significant challenges posed by beta-sheet formation in C14-modified peptides. The introduction of a 14-carbon acyl chain (myristoylation) enhances peptide hydrophobicity, a desirable trait for membrane interaction and improved bioavailability. However, this modification also frequently promotes peptide self-assembly into highly ordered beta-sheet structures, leading to aggregation.[1] This aggregation can result in a cascade of experimental problems, including poor solubility, loss of biological activity, and potential immunogenicity.[2][3]

This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.

Troubleshooting Guide: From Synthesis to Solution

This section addresses common issues encountered during the lifecycle of a C14-modified peptide experiment, from its synthesis to its application in biological assays.

Problem 1: Poor Solubility of Lyophilized Peptide

You've received your lyophilized C14-modified peptide, but it won't dissolve in your aqueous buffer.

  • Probable Cause: The high hydrophobicity of the C14-acyl chain and the potential for pre-existing beta-sheet aggregates in the lyophilized powder are the primary culprits. At the isoelectric point (pI) of the peptide, its net charge is zero, minimizing electrostatic repulsion and further encouraging aggregation.[4]

  • Step-by-Step Solution:

    • Initial Solvent Choice: Do not start with an aqueous buffer. Instead, use a small amount of an organic solvent to first wet and disaggregate the peptide. Recommended starting solvents include:

      • Dimethyl sulfoxide (DMSO)

      • Dimethylformamide (DMF)

      • Acetonitrile (ACN)

    • Gentle Agitation: After adding the organic solvent, gently vortex or sonicate the sample to aid in dissolution.[5]

    • Gradual Addition of Aqueous Buffer: Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while continuously vortexing.[4] This gradual change in solvent polarity helps to prevent the peptide from crashing out of solution.

    • pH Adjustment: Ensure the final pH of your solution is at least 1-2 units away from the peptide's pI. For basic peptides, a slightly acidic buffer can be beneficial, while acidic peptides may dissolve better in a slightly basic buffer.[6][7][8]

Problem 2: Peptide Precipitates Out of Solution Over Time

Your C14-modified peptide initially dissolves but then forms a precipitate or becomes visibly cloudy after a short period.

  • Probable Cause: This indicates that the peptide concentration is above its critical aggregation concentration in the given buffer conditions. Intermolecular interactions, including hydrophobic effects and hydrogen bonding, are driving the self-assembly into insoluble beta-sheets.

  • Step-by-Step Solution:

    • Optimize Peptide Concentration: Determine the lowest effective concentration for your assay. It's possible that you are working at a concentration that is unnecessarily high, promoting aggregation.

    • Incorporate Excipients: Various additives can be included in your buffer to enhance peptide stability.[2][9]

      • Amino Acids: L-arginine and L-glutamate (50-100 mM) can help to suppress aggregation by interacting with both charged and hydrophobic regions of the peptide.[4][10]

      • Non-ionic Surfactants: Low concentrations (0.01% - 0.1%) of surfactants like Tween 20 or Polysorbate 80 can coat the hydrophobic C14-moiety, preventing self-association.[10][11]

      • Sugars and Polyols: Sucrose, trehalose, or glycerol can stabilize the native conformation of the peptide.[10]

    • Control Temperature: Store peptide solutions at 4°C and avoid repeated freeze-thaw cycles, which can induce aggregation.[10] For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended.

Problem 3: Inconsistent Results in Biological Assays

You are observing high variability in your experimental results when using your C14-modified peptide.

  • Probable Cause: The presence of soluble oligomers and larger beta-sheet aggregates can lead to a heterogeneous population of peptide species in your solution. These different forms may have varying levels of biological activity, leading to inconsistent results.[2]

  • Step-by-Step Solution:

    • Characterize Your Peptide Stock: Before use in assays, it is crucial to characterize the aggregation state of your peptide solution.

      • Dynamic Light Scattering (DLS): This technique can quickly assess the size distribution of particles in your solution, providing information on the presence of aggregates.[12][13][14][15][16]

      • Thioflavin T (ThT) Assay: This fluorescent dye binds specifically to beta-sheet structures, allowing for their quantification.[17][18][19][20][21]

    • Implement a Disaggregation Protocol: If aggregates are detected, consider a disaggregation step. This may involve transiently lowering the pH or using a denaturant like guanidine-HCl, followed by removal of the denaturant via dialysis or a desalting column. However, be cautious as this may affect peptide activity.

    • Freshly Prepare Solutions: Prepare your C14-modified peptide solution immediately before each experiment to minimize the time for aggregation to occur.

Frequently Asked Questions (FAQs)

Q1: How can I predict if my C14-modified peptide sequence is prone to beta-sheet formation?

A1: While prediction is challenging, certain sequence motifs can increase the likelihood of aggregation. These include alternating hydrophobic and hydrophilic residues, which can readily form amphipathic beta-strands.[22] Additionally, sequences rich in aromatic amino acids like phenylalanine, tyrosine, and tryptophan can promote aggregation through π-π stacking interactions.[23]

Q2: What is the best way to store my lyophilized C14-modified peptide?

A2: Lyophilized peptides should be stored at -20°C or -80°C with a desiccant to prevent moisture absorption. Avoid storing in a frost-free freezer, as the temperature cycling can be detrimental.

Q3: Can I use sonication to dissolve my peptide?

A3: Gentle sonication in a water bath can be effective for dissolving stubborn peptides.[5] However, prolonged or high-energy sonication can potentially lead to peptide degradation, so it should be used judiciously.

Q4: How does pH and ionic strength affect the aggregation of my C14-peptide?

A4: Both pH and ionic strength play a critical role.[6][8] Aggregation is often maximal at the peptide's isoelectric point (pI) where the net charge is zero.[4] Adjusting the pH away from the pI increases electrostatic repulsion between peptide molecules, hindering aggregation. Increasing ionic strength can have a complex effect. At low salt concentrations, it can screen charges and promote aggregation. However, at very high concentrations, it can have a stabilizing effect for some peptides.[8][24][25]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Beta-Sheet Quantification

This protocol allows for the detection and quantification of beta-sheet aggregates. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-beta structure of amyloid-like fibrils.[19][21]

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark at 4°C)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorometric plate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare a working solution of ThT at a final concentration of 10-20 µM in your buffer.[20]

  • Add 10 µL of your C14-modified peptide sample to a well of the microplate.

  • Add 190 µL of the ThT working solution to the well.

  • Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Measure the fluorescence intensity using the plate reader.

  • Include a buffer-only control and a control with ThT but no peptide to determine background fluorescence.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Analysis

DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it ideal for detecting the presence of peptide aggregates.[12][13][14][15][16]

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume cuvette

  • Your C14-modified peptide solution

Procedure:

  • Centrifuge your peptide solution at a low speed (e.g., 4500 rpm for 10 minutes) to pellet any very large, non-colloidal particles.[13]

  • Carefully transfer the supernatant to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, solvent viscosity).

  • Initiate the measurement. The instrument will report the hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the broadness of the size distribution. A low PDI (<0.2) suggests a monodisperse sample, while a high PDI indicates the presence of multiple species, including aggregates.

Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful tool for determining the secondary structure of peptides in solution.[26][27][28] Beta-sheet structures have a characteristic CD spectrum with a negative minimum around 216-218 nm and a positive maximum around 195-198 nm.[26][29]

Materials:

  • Circular Dichroism (CD) spectrometer

  • Quartz cuvette with a short path length (e.g., 1 mm)

  • Your C14-modified peptide solution at a known concentration

Procedure:

  • Turn on the CD spectrometer and allow the lamp to warm up.

  • Place your peptide solution in the quartz cuvette.

  • Record a CD spectrum in the far-UV region (typically 190-250 nm).

  • Record a spectrum of the buffer alone to use as a baseline.

  • Subtract the buffer spectrum from the peptide spectrum.

  • The resulting spectrum can be analyzed to estimate the percentage of beta-sheet, alpha-helix, and random coil structures.

Visualizations

Troubleshooting_Workflow Start Start: C14-Modified Peptide Experiment Problem Problem Encountered? Start->Problem Solubility Poor Solubility Problem->Solubility Yes Precipitation Precipitation Over Time Problem->Precipitation Yes Inconsistency Inconsistent Results Problem->Inconsistency Yes Success Experiment Successful Problem->Success No Solution1 Use Organic Solvent First Adjust pH from pI Solubility->Solution1 Solution2 Optimize Concentration Add Excipients (e.g., Arginine) Control Temperature Precipitation->Solution2 Solution3 Characterize Aggregation (DLS, ThT) Use Freshly Prepared Solutions Inconsistency->Solution3 Solution1->Problem Solution2->Problem Solution3->Problem

Caption: Troubleshooting workflow for C14-modified peptide aggregation.

Beta_Sheet_Formation cluster_0 Monomeric Peptides cluster_1 Driving Forces cluster_2 Aggregated State Monomer1 Monomer Hydrophobic Hydrophobic Interactions (C14-Chains) Monomer1->Hydrophobic Hbond Hydrogen Bonding (Backbone) Monomer1->Hbond Monomer2 Monomer Monomer2->Hydrophobic Monomer2->Hbond Monomer3 Monomer Monomer3->Hydrophobic Monomer3->Hbond BetaSheet Beta-Sheet Fibril Hydrophobic->BetaSheet Hbond->BetaSheet

Sources

Optimization

purification challenges of peptides with Fmoc-C14-OH tail

Welcome to the Technical Support Center for Complex Peptide Synthesis. As a Senior Application Scientist, I frequently see researchers struggle with the purification of lipopeptides. Combining a bulky, aromatic fluorenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Complex Peptide Synthesis. As a Senior Application Scientist, I frequently see researchers struggle with the purification of lipopeptides.

Combining a bulky, aromatic fluorenylmethyloxycarbonyl (Fmoc) protecting group with a 14-carbon aliphatic tail (myristic acid/C14) creates a molecule with extreme hydrophobicity and surfactant-like properties. These molecules defy standard peptide purification logic. They self-associate into micelles, bind irreversibly to standard silica, and crash out of aqueous buffers.

Below is our authoritative troubleshooting guide and validated methodology for conquering Fmoc-C14-OH peptide purification.

Diagnostic Workflow

Lipopeptide_Troubleshooting Start Fmoc-C14-Peptide Purification Challenge Q1 Sample crashing out in aqueous buffer? Start->Q1 A1 Solubilize with 10-20% HFIP or TFE Q1->A1 Yes Q2 Irreversible binding to C18 column? Q1->Q2 No Warning CRITICAL: Avoid High pH Fmoc undergoes E1cB cleavage A1->Warning A2 Switch to C4/C8 column & Use ACN:IPA blend Q2->A2 Yes Q3 Broad/smeared peaks (Micellization)? Q2->Q3 No A2->Warning A3 Elevate column temp to 50-60°C Q3->A3 Yes A3->Warning

Troubleshooting workflow for highly hydrophobic Fmoc-C14 lipopeptides.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my Fmoc-C14-peptide precipitate immediately upon injection into the HPLC? Causality: Standard HPLC loading buffers (e.g., 5-10% Acetonitrile in water) force the C14 aliphatic tails to self-associate to minimize contact with water, causing immediate precipitation or micelle formation at the column head. Solution: Solubilize the crude peptide in a strong chaotropic or fluorinated solvent before injection. Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) are exceptional hydrogen-bond donors that disrupt beta-sheet formation and hydrophobic aggregation without permanently modifying the peptide[1]. Injecting the sample dissolved in DMSO with 10-20% HFIP ensures it reaches the stationary phase in a monomeric state.

Q2: The peptide is soluble, but it will not elute from my C18 column even at 100% Acetonitrile. What is happening? Causality: Octadecylsilane (C18) stationary phases are far too retentive for a C14-lipid tail. The hydrophobic interaction between the C14 chain and the C18 alkyl chains of the column is so strong that standard organic modifiers (Acetonitrile or Methanol) lack the solvating power to desorb the peptide. Solution: You must reduce the hydrophobicity of the stationary phase and increase the lipophilicity of the mobile phase. Switch to a C4 (butyl) or C3 column[2]. Replace pure Acetonitrile in Mobile Phase B with a 50:50 mixture of Acetonitrile and Isopropanol (IPA). IPA has a lower polarity index and effectively solvates lipid tails, facilitating elution[2].

Q3: I am seeing extremely broad, smeared, or split peaks for a single mass. Is my peptide degrading? Causality: This is a classic symptom of micellization and slow mass transfer on the column. Lipopeptides form dynamic aggregates in solution. If the exchange rate between the monomeric and micellar states is slow relative to the chromatographic timescale, you will observe peak broadening or multiple pseudo-peaks for the exact same compound[2]. Solution: Elevate the column compartment temperature to 50°C – 60°C. Thermal energy disrupts micellar aggregates, increases the rate of mass transfer, and significantly lowers the viscosity of IPA-containing mobile phases, which also prevents system overpressure[2].

Q4: Can I use a high-pH buffer (e.g., Ammonium Bicarbonate, pH 9) to improve solubility and peak shape? Causality (The E-E-A-T Trap):Absolutely not. While high pH is a standard trick for solubilizing hydrophobic peptides with acidic residues, the Fmoc protecting group is highly base-labile. Fmoc cleavage occurs via a base-catalyzed E1cB elimination mechanism[3]. Exposing an Fmoc-protected peptide to pH > 8 will result in rapid, premature removal of the Fmoc group on-column, yielding a mixture of deprotected peptide and dibenzofulvene (DBF) adducts. Always maintain acidic mobile phases (e.g., 0.1% TFA) when purifying Fmoc-intact peptides.

Data Presentation: Optimization Matrix

ParameterStandard Peptide ProtocolOptimized Fmoc-C14 ProtocolMechanistic Rationale
Stationary Phase C18 (100-120 Å)C4 or C8 (300 Å)Reduces excessive hydrophobic retention; larger pores accommodate transient micelles.
Mobile Phase B 100% Acetonitrile50:50 Acetonitrile : IsopropanolIPA provides superior solvation for the C14 aliphatic chain, allowing desorption.
Column Temp. 25°C (Ambient)50°C - 60°CDisrupts aggregation/micellization; lowers the high viscosity of IPA.
Sample Diluent Water / 10% ACNDMSO with 10-20% HFIPFluorinated alcohols break intermolecular hydrogen bonds and prevent pre-column crashing.

Experimental Protocols: Self-Validating Purification System

Protocol 1: Sample Preparation and Solubilization
  • Weigh the crude Fmoc-C14-peptide into a glass vial. (Note: Avoid plastics, as lipopeptides will irreversibly adhere to polypropylene surfaces).

  • Add neat Dimethyl Sulfoxide (DMSO) to achieve a concentration of 10 mg/mL. Vortex vigorously for 2 minutes.

  • If the solution remains cloudy or viscous, add Hexafluoroisopropanol (HFIP) dropwise up to a 20% (v/v) final concentration[1]. Sonicate for 5 minutes at 30°C until optically clear.

  • Filter the solution through a 0.45 µm PTFE syringe filter. (Do not use nylon or cellulose acetate, which will bind the hydrophobic peptide).

Protocol 2: Ternary-Equivalent Gradient HPLC Purification
  • System Setup: Install a C4 preparative column (e.g., 250 x 21.2 mm, 300 Å, 5 µm). Set the column oven to 55°C[2].

  • Mobile Phases:

    • Buffer A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

    • Buffer B: 0.1% TFA in 50% Acetonitrile / 50% Isopropanol (v/v).

  • Gradient Design:

    • 0-5 min: Isocratic hold at 20% B. (This allows the DMSO/HFIP injection plug to elute without precipitating the peptide at the column head).

    • 5-45 min: Linear gradient from 20% B to 95% B.

    • 45-55 min: Column wash at 95% B to elute highly retained aggregates.

  • Self-Validating Fraction Collection: Monitor UV absorbance at 214 nm (peptide backbone) and 301 nm (specific absorption maximum for the Fmoc group).

    • Validation Check: A true Fmoc-intact lipopeptide peak will show a strong, co-eluting signal at both 214 nm and 301 nm. If a peak appears only at 214 nm, the Fmoc group has been lost (likely due to base contamination). Confirm the intact Fmoc group via analytical LC-MS (look for the +222 Da mass shift relative to the deprotected sequence).

References[1] Condron, M. M., Monien, B. H., & Bitan, G. (2008). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC (nih.gov). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2581439/[2] Bourel-Bonnet, L., et al. (2005). Anchorage of Synthetic Peptides onto Liposomes via Hydrazone and α-Oxo Hydrazone Bonds. Preliminary Functional Investigations. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/bc049811q[3] BenchChem. (n.d.). A Comparative Stability Analysis of Boc- vs. Fmoc-Protected Linkers in Chemical Synthesis. Benchchem. URL: https://www.benchchem.com/

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: RP-HPLC Retention Time Shifts of Fmoc-2-Aminotetradecanoic Acid Peptides

Executive Summary The engineering of membrane-active peptides, self-assembling nanomaterials, and long-acting therapeutics frequently requires the incorporation of unnatural lipoamino acids. (S)-Fmoc-2-amino-tetradecanoi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The engineering of membrane-active peptides, self-assembling nanomaterials, and long-acting therapeutics frequently requires the incorporation of unnatural lipoamino acids. (S)-Fmoc-2-amino-tetradecanoic acid (Fmoc-Atda-OH) is a critical building block in this domain, introducing a 14-carbon aliphatic chain directly into the peptide backbone[1]. While this modification drastically enhances membrane permeability and half-life, it introduces significant challenges in analytical characterization. This guide objectively compares the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) performance of peptides modified with Fmoc-2-aminotetradecanoic acid against wild-type and shorter-chain alternatives, providing field-proven protocols for synthesis and analysis.

Mechanistic Causality: Hydrophobicity and RP-HPLC Desorption

To understand the profound retention time (RT) shift caused by 2-aminotetradecanoic acid, one must examine the physics of RP-HPLC. Peptide retention is dictated by the overall hydrophobic footprint of the molecule interacting with the alkyl ligands of the stationary phase[2].

Unlike small molecules that partition continuously, peptides exhibit a highly cooperative "on/off" desorption mechanism. They remain tightly bound to the stationary phase until the organic modifier (e.g., Acetonitrile) reaches a critical concentration that thermodynamically favors the peptide's solvation over its adsorption[3].

When a 14-carbon aliphatic chain is introduced, the Van der Waals interactions between the peptide and the stationary phase are massively amplified. Consequently, the critical desorption concentration shifts to a much higher percentage of organic modifier. If a standard C18 column is used for a C14-lipopeptide, the binding can be so strong that it leads to irreversible adsorption or severe peak tailing. Therefore, transitioning to a C4 stationary phase is often a necessary experimental choice to ensure sharp peak shapes and quantitative recovery[4].

Comparative Performance Analysis

The table below quantifies the expected RP-HPLC retention time shifts when modifying a standard 10-residue hydrophilic model peptide with different lipidic unnatural amino acids.

Table 1: RP-HPLC Retention Time Comparison of Model Lipopeptides

Peptide VariantModifying Amino AcidAliphatic Chain LengthCritical Desorption (% ACN)Observed RT Shift (Δ min)Peak Shape Quality (on C18)
Wild-Type (WT) NoneN/A~35%Baseline (12.5 min)Excellent (Sharp)
C8-Lipopeptide 2-aminooctanoic acidC8~52%+ 6.2 minGood
C14-Lipopeptide 2-aminotetradecanoic acidC14~78%+ 14.8 minPoor (Tailing/Broad)

(Note: Data is modeled using a standard 10–90% Acetonitrile gradient over 30 minutes. Actual retention times will vary based on the specific peptide sequence and exact gradient slope).

Experimental Protocols: A Self-Validating System

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of C14-Lipopeptides

The incorporation of Fmoc-2-aminotetradecanoic acid requires optimized SPPS conditions. The long aliphatic chain creates significant steric bulk and localized hydrophobicity, which can cause the growing peptide chain to aggregate on the resin, leading to incomplete coupling.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes to ensure maximum accessibility of active sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. The basic conditions efficiently remove the Fmoc group[5]. Wash thoroughly with DMF (5 × 1 min).

  • Standard Amino Acid Coupling: Couple standard Fmoc-amino acids using 4 eq. amino acid, 4 eq. DIC, and 4 eq. Oxyma Pure in DMF for 45 minutes at room temperature.

  • Lipoamino Acid Coupling (Critical Step): To counteract steric hindrance and aggregation, use 3 eq. of Fmoc-2-aminotetradecanoic acid[1]. Extend the coupling time to 2 hours at room temperature, or utilize microwave-assisted peptide synthesis (MAPS) at 75°C for 5 minutes to drive the acylation to completion[6].

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow resin indicates complete coupling; a blue resin requires a second coupling cycle.

  • Cleavage: Cleave the peptide using 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours. Precipitate the highly hydrophobic crude product in cold diethyl ether, centrifuge, and dry.

SPPS_Workflow Resin Solid Support Resin (e.g., Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Couple Standard Amino Acids (DIC/Oxyma) Deprotect->Couple Couple->Deprotect Repeat for sequence CoupleLipid Couple Fmoc-2-aminotetradecanoic acid (Extended Time / Heat) Couple->CoupleLipid N-terminal or internal lipidation Cleavage TFA Cleavage & Global Deprotection (95% TFA/Scavengers) CoupleLipid->Cleavage Crude Crude Lipopeptide (Ready for HPLC) Cleavage->Crude

Workflow for the Solid-Phase Peptide Synthesis (SPPS) of C14-modified lipopeptides.

Protocol 2: Analytical RP-HPLC Characterization

To prevent the C14-lipopeptide from irreversibly binding to the column, this protocol utilizes a C4 stationary phase, which has shorter alkyl chains and lower overall hydrophobicity than C18[4].

  • Column Selection: Vydac C4 (or equivalent), 5 µm particle size, 300 Å pore size, 4.6 × 250 mm.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile (ACN).

  • Sample Preparation: Dissolve the crude C14-lipopeptide in a 50:50 mixture of Buffer A and Buffer B. Highly hydrophobic peptides may require a few drops of Hexafluoroisopropanol (HFIP) to fully solubilize.

  • Gradient Elution Program:

    • 0–5 min: 10% B (Isocratic hold to desalt the sample).

    • 5–35 min: 10% to 90% B (Linear gradient to elute the highly hydrophobic C14-peptide).

    • 35–40 min: 90% B (High-organic wash to prevent carryover).

    • 40–45 min: 10% B (Column re-equilibration).

  • Detection & Validation: Monitor UV absorbance at 214 nm (peptide amide bonds) and 254 nm (aromatic residues, if present). The massive rightward shift in retention time (eluting near 70-80% B) acts as a primary validation of successful lipid incorporation.

HPLC_Mechanism Injection Inject Crude Peptide Mixture Column RP-HPLC Stationary Phase (C4 or C18) Injection->Column WT Wild-Type Peptide (Low Hydrophobicity) Column->WT Weak Binding C8 C8-Lipopeptide (Moderate Hydrophobicity) Column->C8 Moderate Binding C14 C14-Lipopeptide (High Hydrophobicity) Column->C14 Strong Binding ElutionWT Elutes at ~35% ACN (RT: ~12 min) WT->ElutionWT ElutionC8 Elutes at ~52% ACN (RT: ~18 min) C8->ElutionC8 ElutionC14 Elutes at ~78% ACN (RT: ~27 min) C14->ElutionC14

Mechanism of RP-HPLC desorption and retention time shifts based on peptide hydrophobicity.

References

  • (S)-Fmoc-2-amino-tetradecanoic acid - Chem-Impex. chemimpex.com.
  • Fmoc-Amino Acids for Peptide Synthesis. peptide.com.
  • Inhibition of in vitro VEGF expression and choroidal neovascularization by synthetic dendrimer peptide mediated delivery of a sense oligonucleotide. ovid.com.
  • One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis - CEM. cem.de.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. hplc.eu.
  • Hydrophobicity indices for amino acid residues as determined by HPLC.

Sources

Comparative

Technical Characterization Guide: (2S)-2-(Fmoc-amino)tetradecanoic acid

Executive Summary & Application Context (2S)-2-(Fmoc-amino)tetradecanoic acid (often abbreviated as Fmoc-C14-OH or Fmoc-Myristyl-Gly-OH) is a critical lipidic amino acid (LAA) used in solid-phase peptide synthesis (SPPS)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

(2S)-2-(Fmoc-amino)tetradecanoic acid (often abbreviated as Fmoc-C14-OH or Fmoc-Myristyl-Gly-OH) is a critical lipidic amino acid (LAA) used in solid-phase peptide synthesis (SPPS) to introduce lipophilicity into peptide drugs. This modification promotes albumin binding, significantly extending the in vivo half-life of therapeutics (e.g., Liraglutide, Semaglutide analogs).

Characterizing this molecule presents a unique spectroscopic challenge: it combines a rigid, aromatic Fmoc protecting group with a highly flexible, hydrophobic C14 alkyl chain. This amphiphilic nature leads to aggregation and micelle formation in standard NMR solvents, often resulting in peak broadening that mimics impurities.

This guide compares the spectroscopic performance of Fmoc-C14-OH against standard non-lipidic amino acids (e.g., Fmoc-Ala-OH) and evaluates solvent systems to ensure accurate purity assessment.

Comparative Analysis: Solvent Systems & Structural Benchmarks

A. Solvent Selection: DMSO-d₆ vs. CDCl₃

The choice of solvent is the single most critical variable in obtaining a resolved spectrum for Fmoc-C14-OH.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative)
Solubility Excellent for Fmoc & Polar HeadExcellent for C14 Alkyl Tail
H-Bonding Disrupts intermolecular H-bondsPromotes H-bonding (concentration effects)
Amide Resolution Sharp doublet (~7.6 ppm)Often broad or undetectable
Water Peak ~3.33 ppm (distinct)~1.56 ppm (overlaps with

-CH₂)
Aggregation Minimizes aggregationHigh risk of reverse-micelle formation
Verdict Primary Choice for purity assays.Secondary Choice only for tail analysis.
B. Spectral Signature: Lipidic vs. Standard Amino Acid

Comparing Fmoc-C14-OH with a standard Fmoc-Alanine-OH highlights the "Lipidic Interference" phenomenon.

  • Fmoc-Alanine-OH: Shows a clean doublet for the methyl group (~1.3 ppm).

  • Fmoc-C14-OH: Displays a massive "Methylene Envelope" (integration ~20H) at 1.25 ppm.

    • Critical Insight: In low-resolution scans, this envelope can obscure the

      
      -protons or trace solvent impurities (like hexane or diethyl ether).
      
    • Validation Check: The integration ratio between the Fmoc aromatic protons (8H) and the terminal methyl group (3H) must be exactly 2.66:1 . Deviations indicate incomplete coupling or protecting group loss.

Detailed Experimental Protocol

Protocol A: Standard Purity Assessment (DMSO-d₆)

Objective: Routine confirmation of structure and purity (>98%).

  • Preparation: Weigh 10–15 mg of (2S)-2-(Fmoc-amino)tetradecanoic acid.

    • Note: Do not exceed 20 mg/0.6 mL. Higher concentrations induce micelle formation, broadening the alkyl signals.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Homogenization: Vortex for 30 seconds. If the solution appears cloudy, sonicate at 40°C for 5 minutes.

    • Checkpoint: The solution must be optically clear. Turbidity indicates aggregation, which will ruin the NMR resolution.

  • Acquisition:

    • Scans: 64 (minimum) to resolve the amide doublet.

    • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the long alkyl chain).

    • Temperature: 298 K (25°C).

Protocol B: Variable Temperature (VT) NMR for Aggregates

Objective: Resolution of broadened peaks due to hydrophobic collapse.

If the


-proton (approx. 4.0 ppm) appears as a shapeless hump rather than a defined multiplet:
  • Setup: Use the sample from Protocol A.

  • Heating: Ramp temperature to 323 K (50°C) inside the probe.

  • Equilibration: Allow 10 minutes for thermal equilibrium.

  • Mechanism: Heat disrupts Van der Waals forces between C14 tails, sharpening the peaks and revealing hidden splitting patterns.

Chemical Shift Data & Assignments

Reference: Tetramethylsilane (TMS) = 0.00 ppm. Solvent: DMSO-d₆ at 298 K.

PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Aromatic Fmoc Ar-H7.89Doublet2H7.5
Aromatic Fmoc Ar-H7.72Doublet2H7.4
Amide -NH-7.63Doublet1H8.2
Aromatic Fmoc Ar-H7.41Triplet2H7.4
Aromatic Fmoc Ar-H7.32Triplet2H7.4
Fmoc Linker Fmoc -CH₂-4.20 – 4.35Multiplet2H-
Fmoc Linker Fmoc -CH-4.20 – 4.35Multiplet1H-

-Carbon

-CH
3.95 – 4.05Multiplet1H-

-Carbon

-CH₂
1.55 – 1.70Multiplet2H-
Bulk Chain -(CH₂)₁₀-1.23Broad Singlet~20H-
Terminal -CH₃0.85Triplet3H6.8

Note: The Fmoc aliphatic protons (CH/CH₂) often overlap with the


-proton of the amino acid in the 4.0–4.4 ppm region. Integration of this entire cluster should yield 4H.

Visualization of Logic & Workflow

Diagram 1: Characterization Decision Tree

This workflow ensures self-validating logic when encountering spectral anomalies common to Lipidic Amino Acids.

G Start Start: 1H NMR of Fmoc-C14-OH Solvent Select Solvent: DMSO-d6 Start->Solvent Check Check Alpha-Proton (4.0 ppm) & Alkyl Chain (1.2 ppm) Solvent->Check Decision Are peaks broad/undefined? Check->Decision Sharp Peaks Sharp Decision->Sharp No Broad Peaks Broad Decision->Broad Yes Action1 Perform Integration Check: Fmoc(8H) : Methyl(3H) = 2.66 Sharp->Action1 Action2 Run VT-NMR at 50°C (Break Micelles) Broad->Action2 Result1 Pass: Purity Confirmed Action1->Result1 Ratio Matches Result2 Fail: Check Deprotection Action1->Result2 Ratio Fails Action2->Action1 Re-evaluate

Caption: Decision logic for handling aggregation-induced broadening in lipidic amino acids.

Diagram 2: Molecular Connectivity & Signal Assignment

Visualizing the flow of magnetization and coupling connectivity.

Structure Fmoc Fmoc Aromatic (7.3 - 7.9 ppm) Linker Fmoc CH-CH2 (4.2 - 4.4 ppm) Fmoc->Linker Scalar Coupling Carbamate Carbamate NH (7.6 ppm) Linker->Carbamate Through Bond Alpha Alpha-CH (4.0 ppm) Carbamate->Alpha COSY Correlation Beta Beta-CH2 (1.6 ppm) Alpha->Beta J-Coupling Bulk Bulk (CH2)10 (1.23 ppm) Beta->Bulk Overlap Terminal Terminal CH3 (0.85 ppm) Bulk->Terminal Triplet

Caption: Connectivity map correlating chemical structure to NMR signals.

References

  • Ismael, S. et al. (2025).[1] Influence of solvents on the 1H-NMR chemical shifts of Fmoc derivatives. University of Basrah.[1] Link

  • Abraham, R. J. et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

  • BenchChem. (2025).[3] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Link

  • Klein, B. A. (2021).[4] Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Alberta. Link

  • Chem-Impex. (2025). Product Specification: (2S)-2-(Fmoc-amino)tetradecanoic acid. Link

Sources

Validation

chiral HPLC separation of (R) and (S) Fmoc-2-aminotetradecanoic acid

The chiral separation of unnatural, highly lipophilic amino acids is one of the most demanding challenges in modern analytical chromatography. Fmoc-2-aminotetradecanoic acid (Fmoc-Atda-OH) is a prime example: it is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

The chiral separation of unnatural, highly lipophilic amino acids is one of the most demanding challenges in modern analytical chromatography. Fmoc-2-aminotetradecanoic acid (Fmoc-Atda-OH) is a prime example: it is a critical building block for lipidated therapeutic peptides designed to exhibit enhanced membrane permeability and extended biological half-lives. However, ensuring the enantiomeric purity of this starting material is paramount, as diastereomeric impurities in the final peptide sequence can drastically alter its pharmacological and toxicological profile[1].

As an Application Scientist, approaching the enantiomeric resolution of Fmoc-Atda-OH requires moving beyond trial-and-error screening. It demands a fundamental understanding of the molecule's structural dichotomy and the deliberate manipulation of chromatographic thermodynamics.

The Mechanistic Paradox of Fmoc-Atda-OH

The difficulty in resolving (R)- and (S)-Fmoc-Atda-OH stems from its conflicting structural domains:

  • The Fmoc Headgroup: A rigid, highly polarizable fluorenylmethyloxycarbonyl group that readily engages in

    
     stacking, dipole-dipole interactions, and hydrogen bonding.
    
  • The C12 Alkyl Tail: A flexible, highly lipophilic 12-carbon side chain (forming a 14-carbon backbone total) that generates massive non-specific van der Waals interactions[2].

In standard Reversed-Phase (RP) chromatography, the lipophilic tail dominates the retention mechanism. The molecule partitions so strongly into the hydrophobic stationary phase that the retention factor (


) becomes excessively high. This non-specific retention causes severe peak broadening, effectively masking the subtle, stereoselective interactions occurring at the chiral 

-carbon[3].

To achieve baseline resolution, we must suppress the hydrophobic dominance of the alkyl chain and amplify the stereoselective interactions of the Fmoc group and the carboxyl moiety. This necessitates the use of Normal Phase (NP) or Polar Ionic Mode (PIM) chromatography[4].

CSP_Workflow Start Fmoc-2-Aminotetradecanoic Acid Chiral Separation Strategy NP_Mode Normal Phase (NP) Hexane / IPA / TFA (Suppresses Hydrophobic Retention) Start->NP_Mode Strategy A PI_Mode Polar Ionic Mode (PIM) MeOH / MeCN / FA / TEA (Promotes Ion-Exchange) Start->PI_Mode Strategy B CSP_IC Polysaccharide CSP e.g., Chiralpak IC NP_Mode->CSP_IC CSP_ZWIX Zwitterionic CSP e.g., Chiralpak ZWIX(+) PI_Mode->CSP_ZWIX Eval_IC Evaluate Resolution (Rs) Target: Rs > 2.0 CSP_IC->Eval_IC Eval_ZWIX Evaluate Resolution (Rs) Target: Rs > 1.5 CSP_ZWIX->Eval_ZWIX

Workflow for selecting chromatographic modes to bypass lipophilic interference.

Comparative Evaluation of Chiral Stationary Phases (CSPs)

To isolate the enantiomers of Fmoc-Atda-OH, two distinct classes of Chiral Stationary Phases (CSPs) offer the highest probability of success, each utilizing a fundamentally different recognition mechanism.

Immobilized Polysaccharide Phases (Chiralpak IC)

Chiralpak IC utilizes cellulose tris(3,5-dichlorophenylcarbamate) immobilized on a silica support. The electron-withdrawing chloro groups on the phenyl rings increase the acidity of the carbamate NH protons, significantly strengthening hydrogen bonding with the analyte's free carboxyl group[1]. In Normal Phase conditions (e.g., Hexane/Isopropanol), the non-polar hexane prevents the C12 chain from dominating retention, forcing the Fmoc group to enter the chiral cavities of the cellulose backbone where stereoselective


 stacking occurs.
Zwitterionic Cinchona Alkaloid Phases (Chiralpak ZWIX+)

ZWIX(+) columns feature a quinine-based zwitterionic selector. While originally designed for free amino acids (utilizing double ion-pairing), Fmoc-protected amino acids lack a free basic amine. Therefore, retention on ZWIX(+) is primarily driven by an anion-exchange process between the analyte's carboxylate and the CSP's basic cleft, supplemented by steric fit[4]. Polar Ionic Mode (PIM)—using high concentrations of Methanol and Acetonitrile—is required to keep the lipophilic C12 chain solvated while allowing ionic interactions to dictate chiral recognition.

Interaction_Model cluster_Analyte Fmoc-Atda-OH (Analyte) cluster_CSP Chiralpak IC (Stationary Phase) Fmoc Fmoc Group Aromatic Aromatic Rings Fmoc->Aromatic π-π Stacking COOH Carboxyl (-COOH) Carbamate Carbamate Linkages COOH->Carbamate Hydrogen Bonding Alkyl C12 Alkyl Chain Cavity Chiral Cavity Alkyl->Cavity Steric Exclusion

Mechanistic interaction model between Fmoc-Atda-OH and Chiralpak IC.

Quantitative Performance Comparison

The following table synthesizes the expected chromatographic performance for long-chain Fmoc-amino acids across different CSPs, demonstrating why Chiralpak IC in Normal Phase is often the gold standard for this specific chemotype[4],[1].

CSP TypeMobile Phase SystemRetention Factor (

)
Selectivity (

)
Resolution (

)
Elution Order
Chiralpak IC (Cellulose-based)Hexane / IPA / TFA (80:20:0.1 v/v)2.451.68> 3.5 D, L
Chiralpak IA (Amylose-based)Hexane / IPA / TFA (80:20:0.1 v/v)3.101.422.2D, L
Chiralpak ZWIX(+) (Zwitterionic)MeOH / MeCN / FA / TEA (50:50:0.1:0.05 v/v)1.151.281.8D, L

Note: Data extrapolated from validated literature models of highly lipophilic Fmoc-protected amino acids.


 represents the retention of the first eluting enantiomer.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific acidic/basic additives is not optional; it is the thermodynamic linchpin of the separation.

Protocol 1: Normal Phase Separation on Chiralpak IC (Primary Recommendation)

This method utilizes a non-polar bulk solvent to mitigate the C12 chain's hydrophobicity, forcing chiral recognition via the Fmoc group.

  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Add exactly 0.1% (v/v) Trifluoroacetic acid (TFA).

    • Causality: TFA is mandatory. Without it, the free

      
      -carboxylic acid of Fmoc-Atda-OH will ionize and interact with residual silanols on the silica support, causing severe peak tailing and destroying resolution (
      
      
      
      ).
  • Sample Preparation: Dissolve the Fmoc-Atda-OH racemate in a 50:50 mixture of Hexane/IPA to a concentration of 1.0 mg/mL.

    • Causality: Matching the sample diluent closely to the mobile phase prevents "solvent shock" upon injection, ensuring sharp peak symmetry at the solvent front.

  • Chromatographic Parameters:

    • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C (Thermodynamic control is vital; higher temperatures decrease

      
       by increasing kinetic energy, which overcomes the weak hydrogen bonds required for chiral recognition).
      
    • Detection: UV at 265 nm (Optimal for the Fmoc chromophore).

  • System Suitability Check: Inject a known standard of Fmoc-Phenylalanine prior to the Fmoc-Atda-OH sample. Baseline resolution (

    
    ) of the standard validates the mobile phase preparation and column integrity[1].
    
Protocol 2: Polar Ionic Mode on Chiralpak ZWIX(+) (Orthogonal Alternative)

If the analyte exhibits poor solubility in Hexane, PIM provides an orthogonal approach driven by ion-exchange rather than hydrogen bonding.

  • Mobile Phase Preparation: Mix Methanol and Acetonitrile in a 50:50 (v/v) ratio. Add 60 mM Formic Acid (FA) and 30 mM Triethylamine (TEA).

    • Causality: The high organic content easily solvates the C12 chain. The FA/TEA combination establishes a buffered, competitive ion-exchange environment. The analyte's carboxylate must compete with the formate ions to bind to the quinine selector's basic cleft[4].

  • Sample Preparation: Dissolve Fmoc-Atda-OH in pure Methanol at 1.0 mg/mL.

  • Chromatographic Parameters:

    • Column: Chiralpak ZWIX(+) (150 mm × 3.0 mm, 3 µm)

    • Flow Rate: 0.6 mL/min

    • Temperature: 25 °C

    • Detection: UV at 265 nm.

Conclusion

The successful chiral separation of Fmoc-2-aminotetradecanoic acid requires overriding the non-specific hydrophobic interactions of its 12-carbon side chain. By utilizing Chiralpak IC under Normal Phase conditions with TFA, analytical scientists can force the molecule's Fmoc and carboxyl groups to dictate retention, yielding robust, baseline resolution suitable for stringent pharmaceutical quality control.

References

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids , RSC Publishing,1

  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions , MDPI, 4

  • The Synthesis of Some Chiral 2-Aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones , ResearchGate, 2

  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases... , PMC / NIH, 3

Sources

Comparative

comparing Fmoc-C14-OH vs Fmoc-C12-OH membrane permeability

As a Senior Application Scientist in peptide engineering and supramolecular chemistry, I frequently encounter a critical design crossroads: selecting the optimal lipidic amino acid (LAA) to enhance a peptide's pharmacoki...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide engineering and supramolecular chemistry, I frequently encounter a critical design crossroads: selecting the optimal lipidic amino acid (LAA) to enhance a peptide's pharmacokinetic profile. The addition of a hydrophobic tail is not merely a structural accessory; it fundamentally dictates the molecule's interaction with lipid bilayers.

This guide provides an in-depth, mechanistic comparison between Fmoc-C12-OH (Fmoc-12-aminododecanoic acid) and Fmoc-C14-OH (Fmoc-14-aminotetradecanoic acid). By examining their distinct membrane permeability dynamics, we can strategically tailor peptide therapeutics for either non-disruptive intracellular delivery or targeted membrane lysis.

Mechanistic Divergence: The 2-Carbon Difference

The addition of an aliphatic chain to a peptide backbone—often via solid-phase peptide synthesis (SPPS)—transforms a hydrophilic molecule into an amphiphile. The difference of just two carbons between a lauroyl (C12) and a myristoyl (C14) derivative fundamentally alters the molecule's thermodynamic behavior in an aqueous environment and its interaction with phospholipid bilayers.

  • Hydrophobic Mismatch and Asymmetry Stress: The depth to which a lipopeptide inserts into the hydrophobic core of a lipid bilayer is directly proportional to its acyl chain length. Fmoc-C12-OH derivatives typically exhibit shallow insertion at the membrane interface, acting as a hydrophobic anchor[1]. In contrast, Fmoc-C14-OH derivatives insert deeply into the bilayer core. This deep insertion creates significant asymmetry stress between the outer and inner membrane leaflets. When this stress reaches a system-specific stability threshold, the membrane transiently fails, leading to pore formation and calcein leakage[2].

  • Critical Aggregation Concentration (CAC): The length of the fatty acid chain inversely correlates with the CAC. C14 lipopeptides have a significantly lower micellar concentration than their C12 counterparts[3]. Consequently, at physiological concentrations, C14 derivatives are more prone to self-assemble into nanostructures on the membrane surface, driving localized membrane perturbation and cell lysis[4]. C12 derivatives are more likely to exist as monomers, favoring receptor interaction or endocytosis over direct lysis[1].

Visualizing Membrane Dynamics

G cluster_0 Membrane Partitioning Dynamics LAA Lipidic Amino Acid (Fmoc-C12/C14-OH) C12 C12 (Lauroyl) Moderate Hydrophobicity LAA->C12 SPPS Conjugation C14 C14 (Myristoyl) High Hydrophobicity LAA->C14 SPPS Conjugation Membrane_C12 Shallow Bilayer Insertion (Maintains Integrity) C12->Membrane_C12 Membrane_C14 Deep Core Insertion (Asymmetry Stress) C14->Membrane_C14 Outcome_C12 Endocytosis & Cellular Uptake Membrane_C12->Outcome_C12 Outcome_C14 Pore Formation & Membrane Lysis Membrane_C14->Outcome_C14

Fig 1. Mechanistic divergence of C12 vs C14 lipidic amino acids in membrane permeability.

Comparative Data Analysis

The physicochemical properties of the LAA directly translate to the biological efficacy and toxicity of the final synthesized construct.

Table 1: Physicochemical & Biological Comparison

ParameterFmoc-C12-OH (12-aminododecanoic acid)Fmoc-C14-OH (14-aminotetradecanoic acid)Mechanistic Impact
Carbon Chain Length 12 Carbons (Lauroyl derivative)14 Carbons (Myristoyl derivative)Dictates the depth of insertion into the lipid bilayer's hydrophobic core.
Critical Aggregation Concentration Higher (Micromolar to low Millimolar)Lower (Sub-micromolar to low Micromolar)C14 forms micelles/oligomers at lower concentrations, reducing free monomer availability[3].
Membrane Partitioning Shallow insertion at the membrane interfaceDeep insertion into the hydrophobic coreC14 induces severe asymmetry stress between the outer and inner leaflets[2].
Primary Permeability Mechanism Energy-dependent endocytosisTransmembrane pore formation / LysisC12 acts as a hydrophobic anchor; C14 acts as a structural membrane disruptor[1][5].
Cytotoxicity / Hemolysis Low to ModerateHighC14 exhibits higher toxicity against mammalian erythrocytes due to non-specific lysis[4].
Primary Application Cell-Penetrating Peptides (CPPs), PROTACsAntimicrobial Peptides (AMPs), LiposomesTailor the building block to the desired pharmacokinetic and therapeutic outcome[5][6][7].

Application Matrix: Strategic Selection

When to Choose Fmoc-C12-OH: Select the C12 derivative when designing Cell-Penetrating Peptides (CPPs) or tumor-targeting chimeric peptides [6][7]. The goal here is intracellular delivery without host cell death. The lauroyl chain provides sufficient hydrophobicity to anchor the peptide to the mammalian cell membrane, facilitating energy-dependent endocytosis (e.g., in polyarginine vectors) without reaching the critical threshold for membrane rupture[1].

When to Choose Fmoc-C14-OH: Select the C14 derivative when engineering Antimicrobial Peptides (AMPs) . The therapeutic objective is pathogen lysis. The myristoyl chain inserts deeply into the bacterial lipid bilayer, causing severe asymmetry stress, in-membrane nanostructuring, and rapid pore formation, leading to cell death[2][4]. However, this enhanced lytic capability requires careful dose optimization, as excessive hydrophobicity can lead to unwanted aggregation in solution and increased hemolytic activity against mammalian red blood cells[5].

Experimental Methodology: Self-Validating Permeability Workflows

To ensure scientific integrity, the protocols used to synthesize these molecules and evaluate their permeability must be self-validating. Below are the definitive workflows for LAA conjugation and membrane permeability assessment.

Protocol A: Solid-Phase Conjugation of Lipidic Amino Acids

Objective: Covalently attach Fmoc-C12-OH or Fmoc-C14-OH to a peptide backbone. Self-Validation Principle: Utilizing a Kaiser test after the coupling step ensures the complete consumption of free amines, preventing the formation of deletion sequences that could confound downstream permeability data.

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc group.

  • Activation and Coupling: Pre-activate 3 equivalents of the LAA (Fmoc-C12-OH or Fmoc-C14-OH) with HBTU/HOBt and DIPEA in DMF. Add to the resin and agitate for 2 to 3 hours.

    • Causality: Long aliphatic chains cause significant steric hindrance and hydrophobic aggregation on the resin. Using strong activators (like PyAOP or HBTU) and extended coupling times overcomes this kinetic barrier[1].

  • Validation (Kaiser Test): Perform a Kaiser test on a micro-cleaved sample. A yellow color indicates complete coupling (assay validated). If the beads remain blue, repeat Step 2.

  • Cleavage: Cleave the lipopeptide from the resin using a standard TFA/TIS/H2O cocktail.

Protocol B: Self-Validating Calcein Leakage Assay

Objective: Quantify the membrane-disrupting capabilities of C12 vs. C14 lipopeptides. Self-Validation Principle: The assay incorporates continuous baseline monitoring (to prove vesicle stability) and a detergent lysis step (to establish a true 100% reference), ensuring all permeability data is internally standardized.

  • Vesicle Preparation (LUVs): Hydrate a lipid film (e.g., POPC/Cholesterol) with a buffer containing 60 mM Calcein (a self-quenching concentration). Extrude the suspension through a 100 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs). Remove unencapsulated Calcein using size-exclusion chromatography (Sephadex G-50).

  • Baseline Validation: Transfer 2 mL of the LUV suspension to a fluorometer cuvette. Monitor fluorescence (Excitation: 485 nm, Emission: 515 nm) for 5 minutes.

    • Causality: A flat baseline confirms that the vesicles are structurally intact and not spontaneously leaking prior to peptide introduction.

  • Lipopeptide Introduction: Inject the synthesized C12 or C14 lipopeptide at a specific peptide-to-lipid (P/L) molar ratio. Record the increase in fluorescence over 30 minutes.

    • Causality: As the lipopeptide permeabilizes the membrane, Calcein leaks out, dilutes into the surrounding buffer, and its fluorescence de-quenches.

  • 100% Leakage Calibration: Add 20 µL of 10% Triton X-100 to completely lyse the vesicles. Record the maximum fluorescence (

    
    ). Calculate the percentage of membrane leakage using the formula: 
    
    
    
    .

References

  • The Optimal Lipid Chain Length of a Membrane-Permeabilizing Lipopeptide Results From the Balance of Membrane Partitioning and Local Damage. Frontiers. 2

  • Ultrashort antibacterial and antifungal lipopeptides. PNAS. 8

  • Peptide-modulated self-assembly as a versatile strategy for tumor supramolecular nanotheranostics. Theranostics (PMC). 6

  • In-Membrane Nanostructuring of Cationic Amphiphiles Affects Their Antimicrobial Efficacy and Cytotoxicity. Langmuir (ACS Publications). 4

  • Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization. Molecular Pharmaceutics (ACS Publications). 1

  • Fmoc-12-aminododecanoic acid, 128917-74-8. BroadPharm. 7

  • Fatty Acid-Conjugated Antimicrobial Peptides: Advances in Design, Activity, and Therapeutic Potential. Journal of Medicinal Chemistry (ACS Publications). 5

Sources

Validation

Comprehensive Guide to Optical Rotation Standards for (S)-Fmoc-2-aminotetradecanoic Acid

Executive Summary (S)-Fmoc-2-aminotetradecanoic acid (also known as Fmoc-L-2Ated-OH, CAS: 478706-50-2) is a 14-carbon aliphatic amino acid derivative critical for the solid-phase synthesis of lipidated peptides, membrane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Fmoc-2-aminotetradecanoic acid (also known as Fmoc-L-2Ated-OH, CAS: 478706-50-2) is a 14-carbon aliphatic amino acid derivative critical for the solid-phase synthesis of lipidated peptides, membrane-active therapeutics, and[1]. Because the stereochemistry of the α-carbon dictates the secondary structure, membrane insertion angles, and hydrophobic interactions of the resulting peptide, validating its chiral purity is a non-negotiable quality control step. This guide provides an objective comparison of optical rotation standards for this compound against its enantiomeric alternatives, detailing the causality behind the analytical methods used to establish its specific rotation.

Mechanistic Grounding: The Causality of Chiral Analysis in Lipidic Amino Acids

When analyzing long-chain unnatural amino acids like Fmoc-2-aminotetradecanoic acid, specific rotation (


) is highly sensitive to the physicochemical environment.
  • Solvent Causality (Why DMF?): Long-chain aliphatic amino acids are highly amphiphilic. In aqueous or polar protic solvents, the 14-carbon tetradecyl chains undergo hydrophobic collapse, forming micelles or aggregates. These aggregates scatter polarized light, leading to erratic and artificially distorted optical rotation angles. N,N-Dimethylformamide (DMF) is selected as the standard solvent because it is a polar aprotic solvent capable of fully solvating both the highly hydrophobic aliphatic tail and the polar Fmoc-protected amino/carboxylic acid moieties[2]. This ensures a true molecular solution, which is a fundamental prerequisite for accurate polarimetry.

  • Thermal Causality: Specific rotation is strictly thermostated at 20.0 °C. Thermal expansion of the solvent alters the volumetric concentration (c), while thermal kinetic energy shifts the conformational equilibrium of the bulky Fmoc group, directly impacting the observed rotation angle.

Comparative Data: Optical Rotation Standards

The following table objectively compares the optical rotation standards of the (S)-enantiomer against its (R)-enantiomer and the racemic mixture.

CompoundCAS NumberStereochemistrySpecific Rotation

(C=1, DMF)
Melting PointPrimary Application
(S)-Fmoc-2-aminotetradecanoic acid 478706-50-2L-isomer (S)-10 ± 1°94 - 96 °CNative lipidation, bioactive peptides
(R)-Fmoc-2-aminotetradecanoic acid N/AD-isomer (R)+9 ± 1°94 - 96 °CProtease-resistant peptidomimetics
(R,S)-Fmoc-2-aminotetradecanoic acid 919122-99-9RacemicVariableNon-chiral surfactant development

Data sourced from verified chemical catalog specifications[2][3][4].

Experimental Workflow for Chiral Validation

G S1 Sample Preparation: (S)-Fmoc-2-Ated-OH (C=1 in DMF) S2 Primary Standard: Polarimetry [α]D²⁰ S1->S2 Thermostated at 20°C S3 Orthogonal Validation: Chiral HPLC (ee %) S1->S3 Hexane/IPA gradient S5 Data Integration & Chiral Purity Release S2->S5 Target: -10 ± 1° S3->S5 Target: >99% ee S4 Self-Validation: Quartz Control Plate S4->S2 Calibration

Fig 1. Self-validating chiral analysis workflow for (S)-Fmoc-2-aminotetradecanoic acid.

Self-Validating Methodologies for Chiral Purity

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the method inherently verifies its own accuracy during execution.

Protocol 1: High-Precision Polarimetry (Primary Standard)

While polarimetry is the industry standard for bulk release, the relatively low specific rotation of (S)-Fmoc-2-aminotetradecanoic acid (-10°) means that minor instrumental drift can result in false failures.

  • Instrument Calibration (Self-Validation Step): Before introducing the sample, calibrate the digital polarimeter using a certified Quartz Control Plate (e.g., +17.00° standard) as recommended by . This isolates potential instrument error (such as light source degradation or detector misalignment) from actual sample variance.

  • Sample Preparation: Analytically weigh exactly 100.0 mg of (S)-Fmoc-2-aminotetradecanoic acid. Transfer quantitatively to a 10.0 mL Class A volumetric flask.

  • Solvation: Add ~7 mL of HPLC-grade DMF. Sonicate briefly until fully dissolved, then equilibrate the flask to exactly 20.0 °C in a water bath before filling to the meniscus. (Causality: Specific rotation is inversely proportional to concentration; thermal expansion of the solvent before reaching the final volume will skew the C=1 concentration).

  • Measurement: Fill a 100 mm polarimeter tube, ensuring no air bubbles are trapped in the light path (bubbles cause refraction and scattering, invalidating the measurement). Read the observed angle (

    
    ) using the Sodium D-line (589 nm).
    
  • Calculation:

    
    . The acceptance criterion is -9.0° to -11.0°[2].
    
Protocol 2: Orthogonal Validation via Chiral HPLC

Because polarimetry measures the net rotation, it cannot reliably quantify trace enantiomeric impurities (<1% ee) for compounds with low absolute rotation values. Therefore, Chiral HPLC is required as an orthogonal validation method.

  • System Setup: Utilize a Chiralpak IC column (or an equivalent immobilized polysaccharide chiral stationary phase).

  • Mobile Phase Causality: Use a mobile phase of Hexane / Isopropanol / Trifluoroacetic acid (TFA) (e.g., 80:20:0.1 v/v/v). (Causality: The addition of 0.1% TFA is critical. It suppresses the ionization of the free carboxylic acid on the tetradecanoic acid chain, preventing severe peak tailing and ensuring sharp, quantifiable peaks).

  • Detection: Monitor UV absorbance at 254 nm, utilizing the strong

    
     transition of the Fmoc protecting group.
    
  • Self-Validation Step (Resolution Check): Spike the (S)-isomer sample with 1.0% of the (R)-isomer. The system is only validated if the chromatogram demonstrates baseline resolution (

    
    ) between the two enantiomeric peaks, proving the system's capability to detect trace epimerization.
    

Conclusion

Establishing robust optical rotation standards for (S)-Fmoc-2-aminotetradecanoic acid requires a deep understanding of its physical chemistry. By utilizing DMF to prevent hydrophobic aggregation and employing a self-validating workflow that pairs traditional polarimetry with orthogonal Chiral HPLC, researchers can confidently verify the chiral purity of this critical lipidic building block prior to solid-phase peptide synthesis.

References

  • Blanchette, C., et al. "Synthetic apolipoproteins, and related compositions methods and systems for nanolipoprotein particles formation." U.S. Patent 11,279,749 B2, issued March 22, 2022.

Sources

Comparative

Optimizing Cleavage and Isolation: A Comparative Guide to Fmoc-2-Aminotetradecanoic Acid Stability in TFA Cocktails

Executive Summary The incorporation of Fmoc-2-aminotetradecanoic acid (Fmoc-Atda-OH) into synthetic peptides is a powerful strategy for developing lipopeptides with enhanced membrane permeability, self-assembly character...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of Fmoc-2-aminotetradecanoic acid (Fmoc-Atda-OH) into synthetic peptides is a powerful strategy for developing lipopeptides with enhanced membrane permeability, self-assembly characteristics, and extended in vivo half-lives. In specific synthetic workflows—such as Fmoc-ON purification strategies or when the Fmoc-lipid conjugate is the final pharmacophore—the N-terminal Fmoc group must be retained during the final global deprotection step.

This guide provides an objective, data-driven comparison of the stability and isolation efficiency of Fmoc-Atda-containing peptides across various Trifluoroacetic Acid (TFA) cleavage cocktails and precipitation anti-solvents.

Mechanistic Causality: Chemical Stability vs. Physical Phase Behavior

When evaluating the "stability" of Fmoc-Atda-OH in TFA cleavage cocktails, researchers often conflate chemical degradation with physical isolation failures . It is critical to separate these two phenomena to design a successful workflow.

The Chemical Reality: High Acid Stability

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamentally base-labile (removed via


-elimination by secondary amines like piperidine) but exhibits exceptional stability in highly acidic environments[1]. During standard global deprotection (e.g., 95% TFA for 2–3 hours), the Fmoc carbamate carbonyl may become reversibly protonated, but the lack of a basic trigger prevents cleavage[1].

Simultaneously, the 2-aminotetradecanoic acid side chain—a fully saturated 14-carbon aliphatic lipid tail (including the alpha and beta carbons)—lacks reactive functional groups. It requires no side-chain protection and is entirely inert to the highly reactive carbocations generated during the cleavage of standard protecting groups (like tBu, Trt, or Pbf)[2]. Therefore, Fmoc-Atda-OH is chemically stable in all standard TFA cocktails.

The Physical Challenge: Hydrophobic Solvation

The true challenge lies in the physical phase behavior of the lipopeptide during the post-cleavage workup. The extreme hydrophobicity of the Fmoc group combined with the 12-carbon aliphatic tail of Atda induces massive intermolecular aggregation[3].

When standard cold diethyl ether (DEE) is added to precipitate the crude peptide, the highly lipophilic Fmoc-Atda moiety often solvates directly into the ether phase[3]. Instead of forming a sharp, dense pellet, the peptide either remains completely dissolved or crashes out as a sticky, unworkable oil that traps TFA and scavengers[4].

FmocMechanisms cluster_Acid TFA Cleavage (Acidic) cluster_Base Fmoc Deprotection (Basic) Start Fmoc-Atda-Peptide (Resin-Bound) TFA 95% TFA / Scavengers Start->TFA Global Deprotection Pip 20% Piperidine Start->Pip Intentional Deprotection Protonation Carbonyl Protonation (No β-elimination) TFA->Protonation Stable Fmoc Retained Peptide Cleaved Protonation->Stable Beta Base-Induced β-Elimination Pip->Beta Removed Fmoc Removed (Dibenzofulvene) Beta->Removed

Mechanistic divergence of Fmoc-Atda-OH under acidic cleavage versus basic deprotection.

Comparative Evaluation of Cleavage Cocktails & Anti-Solvents

To objectively compare the performance of different workflows, we must evaluate both the cleavage cocktail (which dictates chemical purity) and the precipitation anti-solvent (which dictates physical recovery).

Cleavage Cocktail Selection
  • Standard Cocktail (TFA/TIS/H2O - 95:2.5:2.5): This is the optimal baseline for Fmoc-Atda peptides. Triisopropylsilane (TIS) is a clean scavenger that does not significantly increase the lipophilicity of the final mixture[2].

  • Reagent K (TFA/Phenol/Water/Thioanisole/EDT): While excellent for protecting sensitive residues like Met and Cys, the highly lipophilic scavengers (thioanisole and EDT) synergize with the Fmoc-Atda tail, drastically reducing the efficiency of ether precipitation[5].

Anti-Solvent Precipitation Performance

For highly hydrophobic sequences, Methyl tert-butyl ether (MTBE) is vastly superior to Diethyl Ether (DEE)[4]. MTBE is less polar and less hygroscopic, forcing the lipopeptide out of solution. For extreme cases, a 1:1 mixture of MTBE and Hexane provides the highest recovery yields[5].

Quantitative Data Summary
Cleavage CocktailAnti-Solvent SystemPrecipitation StateCrude Recovery (%)Relative Purity (%)
TFA/TIS/H2O (95:2.5:2.5)Diethyl Ether (DEE)Oily Emulsion / Soluble< 30%N/A (Fails to pellet)
TFA/TIS/H2O (95:2.5:2.5)MTBESoft Pellet65 - 75%82%
TFA/TIS/H2O (95:2.5:2.5) MTBE / Hexane (1:1) Sharp, Dense Pellet > 90% 88%
Reagent KDiethyl Ether (DEE)Complete Dissolution< 10%N/A
Reagent KMTBE / Hexane (1:1)Amorphous Solid70 - 80%75% (Scavenger trapping)

Self-Validating Experimental Protocol: MTBE/Hexane Precipitation

To ensure high-yield recovery of Fmoc-Atda-containing peptides, abandon standard DEE precipitation and utilize the following optimized, self-validating methodology.

Step-by-Step Methodology
  • Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 × 5 mL) to remove any residual Dimethylformamide (DMF), which can inhibit precipitation[3]. Dry the resin under vacuum for 15 minutes.

  • Cleavage: Suspend the resin in the Standard Cocktail (TFA/TIS/H2O, 95:2.5:2.5) using 10 mL per gram of resin. Agitate gently at room temperature for 2 hours.

  • Filtration: Filter the cleavage mixture into a 50 mL polypropylene centrifuge tube. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Anti-Solvent Preparation: In a separate flask, prepare a 1:1 (v/v) mixture of MTBE and Hexane. Pre-chill this mixture to -20°C.

  • Precipitation: Slowly add the chilled MTBE/Hexane mixture to the TFA filtrate at a 10:1 ratio (Anti-solvent:TFA). Cap the tube and invert gently. A sharp, white flocculent should immediately form. Incubate at -20°C for 30 minutes to maximize precipitation[5].

  • Isolation: Centrifuge at 3500 rpm for 5 minutes at 4°C. Decant the supernatant carefully. Resuspend the pellet in fresh, cold MTBE/Hexane and centrifuge again. Repeat this wash step twice to remove residual TIS and TFA.

  • Self-Validation (LC-MS Check): Dissolve a 1 mg micro-sample of the dried pellet in 50% Acetonitrile/Water. Run an LC-MS analysis.

    • Validation Criteria: Confirm the target mass (including the intact Fmoc group). Scan for +56 Da adducts (indicating incomplete tBu removal) or +252 Da adducts (indicating incomplete Pbf removal from Arginine)[5]. If adducts are present, the cleavage time in Step 2 must be extended.

PrecipitationWorkflow Cleavage TFA Cleavage Filtrate (Fmoc-Atda-Peptide) Split Anti-Solvent Selection Cleavage->Split DEE Cold Diethyl Ether (DEE) Split->DEE MTBE Cold MTBE / Hexane (1:1) Split->MTBE Outcome1 Fails to Precipitate (Forms Oil / Soluble) DEE->Outcome1 Outcome2 Sharp, Dense Precipitate (High Yield) MTBE->Outcome2 Validation LC-MS & HPLC Validation Outcome1->Validation Outcome2->Validation

Workflow comparison of precipitation strategies for highly hydrophobic Fmoc-Atda peptides.

References

  • PeptideChemistry.org. "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization." Available at: [Link]

  • Universitat Pompeu Fabra (UPF). "On choosing the right ether for peptide precipitation after acid cleavage." Available at: [Link]

Sources

Validation

Fmoc-C14-OH vs. Palmitic Acid: A Comprehensive Guide to Peptide Lipidation and Conjugation Efficiency

Executive Briefing: The Architecture of Peptide Lipidation The covalent attachment of lipids to peptide therapeutics (lipidation) is a cornerstone strategy in modern drug development. By promoting non-covalent binding to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: The Architecture of Peptide Lipidation

The covalent attachment of lipids to peptide therapeutics (lipidation) is a cornerstone strategy in modern drug development. By promoting non-covalent binding to human serum albumin (HSA), lipidation delays renal clearance and significantly extends the circulating half-life of peptides[1].

When designing a lipidation strategy, researchers frequently face a critical choice between using a standard terminal fatty acid—most commonly Palmitic Acid (C16:0) —and a bifunctional lipid linker, such as Fmoc-C14-OH (Fmoc-14-aminotetradecanoic acid) .

While both moieties enhance the lipophilicity of the target molecule, their chemical roles in Solid Phase Peptide Synthesis (SPPS) are fundamentally different. Palmitic acid acts as an irreversible chain terminator. In contrast, Fmoc-C14-OH provides a protected omega-amino group, allowing the lipid to serve as an internal spacer for further functionalization (e.g., attaching fluorophores, PEG chains, or cell-penetrating peptides)[2].

Mechanistic Divergence: Thermodynamics & Kinetics in SPPS

The conjugation efficiency of long-chain aliphatic molecules during SPPS is dictated by their hydrophobicity and steric behavior on the resin matrix.

The Palmitic Acid Challenge: Inter-Chain Aggregation

Palmitic acid (C16) is highly hydrophobic. During coupling, the long aliphatic chains experience strong van der Waals interactions, causing them to pack tightly and form micelle-like aggregates within the resin pores. This aggregation creates severe steric hindrance, physically blocking coupling reagents and the peptide's N-terminal amines. Consequently, palmitic acid conjugation often suffers from slow kinetics, incomplete reactions, and the generation of deletion sequences[2].

The Fmoc-C14-OH Advantage: Steric Disruption

Fmoc-C14-OH utilizes a slightly shorter 14-carbon backbone (myristic acid derivative), which inherently possesses higher solubility in standard SPPS solvents like DMF. More importantly, the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group acts as a steric disruptor . The large, rigid aromatic rings of the Fmoc group prevent the C14 chains from packing tightly together. This disruption maintains high solvation of the reactive centers, leading to significantly faster coupling kinetics and higher primary yields.

Mechanism cluster_Palmitic Palmitic Acid (C16) Dynamics cluster_Fmoc Fmoc-C14-OH Dynamics P_Resin Peptide N-Terminus P_Lipid C16 Aliphatic Chain (High Hydrophobicity) P_Resin->P_Lipid DIC/Oxyma P_Agg Inter-chain Micellization (Steric Blockade) P_Lipid->P_Agg Packs tightly F_Resin Peptide N-Terminus F_Lipid C14 Aliphatic Chain F_Resin->F_Lipid HATU/DIPEA F_Fmoc Bulky Fmoc Group (Steric Disruptor) F_Lipid->F_Fmoc F_Solv High Solvation (Efficient Coupling) F_Fmoc->F_Solv Prevents packing

Fig 1: Steric dynamics of Palmitic Acid vs. Fmoc-C14-OH during solid-phase coupling.

Benchmark Data: Quantitative Conjugation Efficiency

The following table summarizes representative empirical data derived from standard SPPS optimizations comparing the two lipidating agents.

Specification / MetricFmoc-C14-OH (Bifunctional)Palmitic Acid (Terminal)
Chemical Role Internal spacer / Bifunctional linkerChain terminator / N-terminal cap
Carbon Chain Length 14 Carbons16 Carbons
Optimal Coupling Reagent HATU / DIPEADIC / Oxyma Pure
Risk of Guanidinylation Low (Fast coupling kinetics)High (If uronium salts like HATU are used)
Primary Coupling Yield (1 hr, RT) 94.2% 68.5%
Microwave Yield (15 min, 75°C) 99.1%96.4%
Post-Coupling Capability Yes (Fmoc deprotection allows elongation)No (Lacks reactive functional group)

Self-Validating Experimental Protocols

To ensure scientific integrity, every SPPS workflow must be a self-validating system. The protocols below incorporate the Kaiser Test (ninhydrin reaction) to detect unreacted primary amines, ensuring that coupling is complete before proceeding. Furthermore, the choice of coupling reagents is dictated by the specific kinetic profile of the lipid.

Protocol A: Fmoc-C14-OH Conjugation (Room Temperature)

Causality: Because the Fmoc group disrupts aggregation, Fmoc-C14-OH couples rapidly. Therefore, we can safely use the highly active uronium salt HATU .

  • Preparation: Swell the peptide-resin (0.1 mmol scale, possessing a free N-terminal amine) in DMF for 20 minutes.

  • Activation: Dissolve Fmoc-C14-OH (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of DMF. Add DIPEA (0.6 mmol, 6 eq). Stir for 2 minutes to allow the active ester to form.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 1 hour.

  • Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply Kaiser reagents. A yellow color indicates successful, complete coupling. A blue color indicates incomplete coupling.

  • Washing: Wash the resin thoroughly with DMF (3 × 5 mL).

  • Continuation: Proceed with standard Fmoc deprotection (20% Piperidine in DMF) to expose the omega-amine for further chain elongation.

Protocol B: Palmitic Acid Conjugation (Microwave-Assisted)

Causality: Palmitic acid coupling is slow due to severe aggregation. If HATU were used, the slow kinetics would allow the HATU to react directly with the peptide's free amine, causing irreversible guanidinylation (a dead-end byproduct). Therefore, we use DIC/Oxyma Pure , which does not cause guanidinylation and suppresses racemization during difficult couplings[2].

  • Preparation: Swell the peptide-resin (0.1 mmol scale) in a 1:1 mixture of DMF and DCM. Note: DCM is crucial here as it disrupts hydrophobic packing and improves the solubility of the C16 chain.

  • Activation: Dissolve Palmitic Acid (0.5 mmol, 5 eq) and Oxyma Pure (0.5 mmol, 5 eq) in 2 mL of DMF/DCM. Add DIC (0.5 mmol, 5 eq).

  • Coupling: Add the mixture to the resin. To overcome the thermodynamic barrier of aggregation, utilize a microwave peptide synthesizer at 75°C for 15 minutes . (If performing at room temperature, double coupling for 2 hours each is mandatory).

  • Validation (Kaiser Test): Perform the Kaiser test. Due to steric shielding by the C16 chain, trace unreacted amines might be difficult to detect. If a faint blue/green color is observed, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 × 5 mL), followed strictly by DCM (3 × 5 mL) . Causality: Unreacted palmitic acid is highly lipophilic and will not wash out efficiently with DMF alone; DCM prevents lipid carryover into the cleavage cocktail.

Workflow Split Lipid Selection Start->Split Node_C14 Fmoc-C14-OH (14-Carbon Bifunctional) Split->Node_C14 Node_C16 Palmitic Acid (16-Carbon Terminal) Split->Node_C16 Coup_C14 Coupling: HATU/DIPEA Solvent: DMF (Fast Kinetics) Node_C14->Coup_C14 Coup_C16 Coupling: DIC/Oxyma Solvent: DMF/DCM (Slow, Aggregation-Prone) Node_C16->Coup_C16 Deprot Fmoc Deprotection (20% Piperidine) Coup_C14->Deprot Coup_C16->Cleave Elongate Further Elongation or Dye Conjugation Deprot->Elongate Elongate->Cleave

Fig 2: Logical workflow for SPPS lipid conjugation based on structural selection.

Conclusion

The choice between Fmoc-C14-OH and Palmitic acid dictates both the functional destiny of the peptide and the required synthetic workflow. While Palmitic acid remains the gold standard for simple half-life extension via HSA binding[3], its extreme hydrophobicity demands aggressive coupling conditions (DIC/Oxyma, elevated temperatures, DCM co-solvents). Conversely, Fmoc-C14-OH offers a highly efficient, aggregation-resistant alternative that preserves the ability to construct complex, multi-domain bioconjugates.

References

  • Lipidization as a tool toward peptide therapeutics Frontiers in Chemistry / PubMed Central[Link]

  • Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics RSC Advances / PubMed Central [Link]

  • Fatty acid conjugation enhances potency of antisense oligonucleotides in muscle Nucleic Acids Research [Link]

  • Palmitic acid conjugation enhances potency of tricyclo-DNA splice switching oligonucleotides Nucleic Acids Research[Link]

  • What you need to know about peptide modifications - Fatty Acid Conjugation Molecular Cloud[Link]

Sources

Comparative

Beyond the Chromophore: A Comparative Guide to Analytical Purity Assessment of Hydrophobic Amino Acid Building Blocks

As a Senior Application Scientist overseeing peptide synthesis workflows, I frequently encounter a recurring critical failure in drug development: the discrepancy between the reported purity of raw amino acid building bl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing peptide synthesis workflows, I frequently encounter a recurring critical failure in drug development: the discrepancy between the reported purity of raw amino acid building blocks and the actual yield of the synthesized peptide.

When dealing with hydrophobic, aliphatic building blocks such as Fmoc-Leu-OH, Fmoc-Val-OH, and Fmoc-Ile-OH, standard analytical techniques often mask the chemical reality. The core issue lies in the structural dichotomy of these molecules: the Fmoc (Fluorenylmethyloxycarbonyl) protecting group provides a massive UV chromophore, while the underlying aliphatic amino acid is virtually invisible to optical detectors[1].

This guide objectively compares legacy UV-based purity assessments against modern universal detection modalities, providing a self-validating experimental framework to ensure absolute chemical integrity in your synthesis pipeline.

The Analytical Blindspot: Why UV Detection Fails Aliphatics

In traditional Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), purity is calculated based on the relative peak area of UV absorbance (typically at 210 nm or 254 nm). However, this assumes that all impurities share a similar molar extinction coefficient with the target analyte.

If an Fmoc-protected hydrophobic amino acid undergoes premature deprotection, the resulting free aliphatic amino acid (e.g., free L-Leucine) lacks a conjugated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-electron system. Consequently, it exhibits negligible UV absorbance without pre-column derivatization. A batch of Fmoc-Leu-OH containing 5% free Leucine will yield a UV chromatogram showing >99% purity, creating a dangerous illusion of quality that leads to truncated or deletion sequences during solid-phase peptide synthesis (SPPS).

To solve this, we must pivot to orthogonal detection strategies, specifically Charged Aerosol Detection (CAD) , which provides a uniform, mass-dependent response regardless of the analyte's optical properties[2].

AnalyticalWorkflow SystemSuitability Self-Validating SST (Fmoc-Leu + Free Leu) SamplePrep Sample Solubilization (50:50 ACN:H2O, 0.1% FA) SystemSuitability->SamplePrep Chromatography UHPLC Separation (C18 Reverse Phase) SamplePrep->Chromatography Split Orthogonal Detection Split Chromatography->Split UV UV-Vis (254 nm) Detects Fmoc Group Split->UV CAD Charged Aerosol Detection Universal Mass-Based Split->CAD ResultUV Fails to Detect Free Leucine UV->ResultUV ResultCAD Detects All Species (Uniform Response) CAD->ResultCAD

Figure 1: Self-validating orthogonal UHPLC workflow for hydrophobic amino acid purity assessment.
Mechanistic Insights: The Causality of CAD Superiority

To understand why CAD outperforms UV for hydrophobic building blocks, we must examine the detector's mechanism of action.

Unlike UV detectors that measure light absorption, CAD is an evaporative technology. The UHPLC column eluent is nebulized into droplets, and the volatile mobile phase is evaporated. The remaining non-volatile analyte particles collide with a stream of ionized nitrogen gas. The electrical charge transferred to the particle is directly proportional to its physical size (mass)[3].

Because the response is strictly mass-dependent, 50 ng of a non-chromophoric impurity (like free L-Valine or acetate counterions) will generate a signal comparable to 50 ng of the highly conjugated Fmoc-Val-OH. This mass-balance approach eliminates the "extinction coefficient illusion" inherent to UV analysis.

Experimental Protocol: Self-Validating UHPLC-UV-CAD Workflow

To guarantee scientific integrity, an analytical protocol cannot simply measure a sample; it must continuously prove its own capability to detect failure. The following protocol incorporates a mandatory System Suitability Test (SST) to validate the orthogonal detection net.

Step 1: Preparation of the Self-Validating SST

  • Causality: Hydrophobic amino acids are prone to aggregation, which can cause peak splitting and retention time shifts[4].

  • Action: Prepare a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA).

  • SST Formulation: Dissolve Fmoc-Leu-OH to a concentration of 1.0 mg/mL. Spike this solution with exactly 1% (w/w) free L-Leucine and 1% (w/w) Fmoc-Gly-OH.

Step 2: Chromatographic Separation Parameters

  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: The high hydrophobicity index of Fmoc-aliphatics requires high theoretical plate counts to resolve structural isomers like Ile vs. Leu.

  • Mobile Phase A: LC-MS grade Water + 0.1% FA.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% FA. (Note: Avoid Trifluoroacetic Acid (TFA) as it causes severe background noise in CAD and ion suppression in MS).

  • Gradient: 20% B to 80% B over 15 minutes. Flow rate: 0.4 mL/min.

Step 3: Orthogonal Detection Configuration

  • Route the column effluent through a UV-Vis Diode Array Detector (DAD) set to 210 nm and 254 nm, connected in series to a Charged Aerosol Detector.

  • CAD Settings: Set the evaporation temperature to 35°C to ensure complete volatilization of the mobile phase while preserving semi-volatile impurities.

Step 4: Execution and Internal Validation

  • Inject the SST.

  • Validation Gate: The protocol is only valid if the UV detector shows the Fmoc-Leu-OH and Fmoc-Gly-OH peaks but fails to detect the free L-Leucine peak, while the CAD detector successfully resolves and quantifies all three peaks with a Signal-to-Noise (S/N) ratio > 10 for the 1% spikes.

Data Presentation: Objective Modality Comparison

The table below summarizes empirical data derived from analyzing commercial batches of hydrophobic building blocks using the validated workflow described above. It clearly illustrates the analytical blindspots of legacy methods.

Product / BatchAnalytical ModalityReported Purity (%)Major Detected ImpurityMechanistic Reason for Discrepancy
Fmoc-Leu-OH (Batch A)RP-HPLC-UV (254 nm)99.8%None detectedUV cannot detect aliphatic free amino acids.
Fmoc-Leu-OH (Batch A)UHPLC-CAD96.5% Free L-Leucine (2.8%)CAD provides mass-uniform response for non-volatiles.
Fmoc-Val-OH (Batch B)RP-HPLC-UV (254 nm)99.5%Fmoc-Gly-OH (0.5%)UV detects the Fmoc chromophore accurately.
Fmoc-Val-OH (Batch B)UHPLC-CAD94.2% Acetate salts (4.1%)CAD detects non-chromophoric inorganic/organic salts.
Fmoc-Ile-OH (Batch C)RP-HPLC-UV (254 nm)98.9%Fmoc-Leu-OH (1.1%)UV resolves structural isomers with identical chromophores.
Fmoc-Ile-OH (Batch C)UHPLC-CAD98.7% Fmoc-Leu-OH (1.1%)CAD confirms the UV data when impurities share similar mass and volatility.
Conclusion

For researchers and drug development professionals, relying solely on UV detection for the purity assessment of hydrophobic amino acid building blocks is an unacceptable analytical risk. By implementing a self-validating UHPLC-CAD workflow, laboratories can transition from optical estimations to true mass-balance quantitation, ensuring that the raw materials entering the synthesis reactor are exactly what they claim to be.

References

Sources

Validation

identifying impurities in commercial Fmoc-L-2-aminotetradecanoic acid

Title: Analytical Strategies for Identifying Impurities in Commercial Fmoc-L-2-Aminotetradecanoic Acid: A Comparative Guide Introduction Fmoc-L-2-aminotetradecanoic acid (Fmoc-L-Atc-OH) is a critical unnatural α-amino fa...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Strategies for Identifying Impurities in Commercial Fmoc-L-2-Aminotetradecanoic Acid: A Comparative Guide

Introduction Fmoc-L-2-aminotetradecanoic acid (Fmoc-L-Atc-OH) is a critical unnatural α-amino fatty acid used extensively in the solid-phase peptide synthesis (SPPS) of lipopeptides. By incorporating a C14 aliphatic chain directly at the α-carbon, it imparts profound half-life extension and membrane-anchoring properties to peptide therapeutics. However, as a Senior Application Scientist who has troubleshot countless failed peptide syntheses, I can attest that the quality of this specific building block is notoriously variable.

Impurities in Fmoc-protected amino acid raw materials do not simply reduce yield; they actively participate in the coupling cycles, generating deletion sequences, epimers, or homologous lipopeptides that are nearly impossible to separate by preparative reversed-phase HPLC (RP-HPLC) [1]. This guide objectively compares the impurity profiles of high-purity commercial grades versus standard grades and provides self-validating experimental protocols for rigorous quality control.

The Chemical Landscape of Fmoc-L-Atc-OH Impurities To design an effective analytical workflow, we must first understand the causality behind the impurities. They arise from two primary sources: the synthesis of the unnatural amino acid backbone and the subsequent Fmoc-protection step.

  • Homologous Aliphatic Impurities (Fmoc-C12/C16-OH): The synthesis of 2-aminotetradecanoic acid often begins with myristic acid or tetradecanal derivatives. Commercial fatty acid precursors frequently contain homologous impurities (e.g., C12 lauric or C16 palmitic derivatives). If not rigorously purified, these propagate into Fmoc-2-aminododecanoic acid or Fmoc-2-aminohexadecanoic acid.

  • Enantiomeric Impurities (Fmoc-D-Atc-OH): Because Atc is an unnatural amino acid, it requires asymmetric synthesis or enzymatic resolution. Incomplete chiral resolution leaves residual D-enantiomers, leading to diastereomeric peptide impurities that severely impact biological activity and regulatory compliance [2].

  • Fmoc-β-Alanine and Dipeptides: A ubiquitous but often overlooked impurity in Fmoc-amino acids is Fmoc-β-Ala-OH. This byproduct is generated via a Lossen-type rearrangement when 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide (Fmoc-OSu) is used as the protecting reagent [3]. Furthermore, unwanted carboxyl activation can lead to the formation of Fmoc-β-Ala-Atc-OH or Fmoc-Atc-Atc-OH dipeptides[4].

Comparative Analysis of Commercial Grades When sourcing Fmoc-L-Atc-OH, the distinction between "Standard Reagent Grade" and "High-Purity Lipopeptide Grade" is critical. Standard grades often rely on bulk precipitation, whereas high-purity grades undergo multiple recrystallizations or preparative chromatography to clear homologous and chiral impurities.

Table 1: Quantitative Comparison of Fmoc-L-Atc-OH Commercial Grades

Quality AttributeStandard Reagent GradeHigh-Purity Lipopeptide GradeAnalytical Method
Overall Chemical Purity

95.0%

99.5%
UHPLC-UV (214 nm)
Homologous Impurities (C12/C16) Up to 3.0%

0.1%
UHPLC-ESI-MS
Enantiomeric Purity (D-Isomer)

2.0%

0.1%
Chiral HPLC
Fmoc-β-Ala-OH / Dipeptides

0.5%
Not Detected (< 0.05%)LC-MS/MS
Free Amino Acid

1.0%

0.1%
Ninhydrin / LC-MS

Self-Validating Experimental Protocols A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure that any absence of impurities is due to high raw material quality, not poor analytical resolution.

Protocol 1: UHPLC-ESI-MS Profiling for Homologs and Dipeptides Rationale: The extreme hydrophobicity of the C14 chain requires a specialized gradient to elute the compound while maintaining resolution between the C12, C14, and C16 homologs. Self-Validation Mechanism: A System Suitability Test (SST) solution spiked with 0.1% Fmoc-2-aminododecanoic acid (C12) must be injected prior to the sample. The run is only valid if the resolution (


) between the C12 spike and the C14 main peak is 

.

Step-by-Step Workflow:

  • Column Preparation: Equip a UHPLC system with a sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm). Maintain column temperature at 45°C to reduce backpressure from the lipidic nature of the analyte.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (80:20 v/v). Expert Insight: The addition of isopropanol prevents peak tailing and carryover of the highly hydrophobic Atc residue.

  • Sample Preparation: Dissolve 1.0 mg of Fmoc-L-Atc-OH in 1.0 mL of Methanol.

  • Gradient Elution: Run a shallow gradient from 60% B to 95% B over 15 minutes.

  • Mass Spectrometry Detection: Operate the ESI-MS in positive ion mode. Extract ion chromatograms (EIC) for:

    • 
       466.3 (Fmoc-L-Atc-OH, 
      
      
      
      )
    • 
       438.2 (C12 homolog, 
      
      
      
      )
    • 
       494.3 (C16 homolog, 
      
      
      
      )
    • 
       312.1 (Fmoc-β-Ala-OH, 
      
      
      
      )

Protocol 2: Chiral HPLC for Enantiomeric Purity Rationale: Enantiomers cannot be resolved on standard C18 columns. An amylose-derived Chiral Stationary Phase (CSP) provides the necessary steric environment to separate Fmoc-L-Atc-OH from Fmoc-D-Atc-OH. Self-Validation Mechanism: A racemic standard (Fmoc-DL-Atc-OH) must be injected first. Baseline separation (


) of the two enantiomeric peaks validates the column's resolving power before analyzing the commercial sample.

Step-by-Step Workflow:

  • Column Selection: Install a Chiralpak IC column (4.6 x 250 mm, 5 µm).

  • Isocratic Mobile Phase: Prepare a mixture of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) at a ratio of 85:15:0.1 (v/v/v). Expert Insight: The 0.1% TFA is critical to suppress the ionization of the free carboxylic acid, ensuring sharp peak shapes on the CSP.

  • Chromatography: Flow rate at 1.0 mL/min, column temperature at 25°C.

  • Detection: Monitor UV absorbance at 265 nm (specific to the Fmoc fluorenyl ring).

  • Quantification: Calculate the area percent of the D-enantiomer peak relative to the total area of the L- and D-peaks. High-purity grades must exhibit

    
     0.1% D-isomer.
    

Analytical Workflow Diagram The following decision matrix outlines the logic flow for batch acceptance based on the analytical protocols described above.

ImpurityWorkflow Start Fmoc-L-Atc-OH Sample UHPLC UHPLC-ESI-MS (C18 Column) Start->UHPLC Chemical Profiling Chiral Chiral HPLC (Amylose CSP) Start->Chiral Enantiomeric Profiling Homologs Homologous Impurities (C12, C16) UHPLC->Homologs m/z -28 or +28 BetaAla Fmoc-β-Ala-OH & Dipeptides UHPLC->BetaAla m/z 312.1 Pass High-Purity Validated UHPLC->Pass All < 0.1% D_Isomer D-Enantiomer (Fmoc-D-Atc-OH) Chiral->D_Isomer Rs > 1.5 Chiral->Pass D-isomer < 0.1% Fail Reject Batch Homologs->Fail > 0.1% BetaAla->Fail > 0.1% D_Isomer->Fail > 0.1%

Fig 1. Analytical workflow and decision matrix for Fmoc-L-Atc-OH impurity profiling.

References

  • Eggen, I., et al. "Control Strategies for Synthetic Therapeutic Peptide APIs Part II: Raw Material Considerations." BioPharm International, vol. 27, no. 4, 2014.[Link]

  • Behrendt, R., White, P., & Offer, J. "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, vol. 22, no. 1, 2016, pp. 4-27.[Link]

  • Hlebowicz, E., et al. "Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives." Journal of Peptide Research, vol. 65, no. 1, 2005, pp. 90-97.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2S)-2-(Fmoc-amino)tetradecanoic Acid

For researchers at the forefront of peptide synthesis and drug development, the integrity of your work depends not only on the precision of your reactions but also on the diligence of your safety and waste management pro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of peptide synthesis and drug development, the integrity of your work depends not only on the precision of your reactions but also on the diligence of your safety and waste management protocols. This guide provides an in-depth, procedural framework for the proper disposal of (2S)-2-(Fmoc-amino)tetradecanoic acid (Fmoc-L-2-aminotetradecanoic acid), a key building block in the synthesis of specialized peptides.[1][2] While this compound is generally not classified as a hazardous substance, responsible laboratory practice dictates a cautious and systematic approach to its disposal to ensure personnel safety and environmental compliance.[3][4][5]

This document moves beyond a simple checklist, offering a self-validating system of protocols grounded in established safety principles and regulatory awareness. By understanding the causality behind each step, you can build a robust and intuitive safety culture within your laboratory.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties is paramount. (2S)-2-(Fmoc-amino)tetradecanoic acid is an amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is instrumental in solid-phase peptide synthesis (SPPS).[1][2] Its long aliphatic chain lends it a hydrophobic character.[1][2]

While Safety Data Sheets (SDS) for this specific compound and similar Fmoc-protected amino acids indicate no known OSHA hazards, they consistently advise handling with care to avoid dust formation, inhalation, and contact with skin and eyes.[5][6][7] The primary risk associated with this and similar powdered reagents is mechanical irritation to the eyes and respiratory tract.[5][8]

Key Chemical Data Summary:

PropertyValueSource
Chemical Name (2S)-2-(Fmoc-amino)tetradecanoic acid[1]
Synonyms Fmoc-L-2Ated-OH, Fmoc-L-2-aminotetradecanoic acid[1]
CAS Number 478706-50-2[1]
Molecular Formula C29H39NO4[1]
Molecular Weight 465.62 g/mol [1]
Appearance White powder[1]
Primary Hazard Not classified as hazardous; handle as standard chemical waste[3][5]

Personal Protective Equipment (PPE) and Handling

A proactive approach to safety begins with establishing a barrier between the researcher and the chemical. The following PPE is mandatory when handling and disposing of (2S)-2-(Fmoc-amino)tetradecanoic acid to prevent accidental exposure.

  • Eye Protection : Safety glasses with side shields or chemical safety goggles are essential to protect against airborne dust particles.[3]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, must be worn to prevent skin contact.[3][4]

  • Body Protection : A standard laboratory coat should be worn to protect clothing and skin from contamination.[3]

  • Respiratory Protection : While generally not required for small quantities under normal, well-ventilated conditions, a dust mask or NIOSH-approved respirator should be used if there is a risk of generating dust.[4][6]

Causality : The core principle here is minimizing exposure routes. The powdered nature of the solid compound makes airborne particulate a primary concern. Engineering controls, such as working in a fume hood or a well-ventilated area, provide the first line of defense by containing dust at the source.[4][5] PPE serves as the critical second line of defense for personal safety.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of (2S)-2-(Fmoc-amino)tetradecanoic acid is that it must be treated as chemical waste. It should never be disposed of in standard laboratory trash or washed down the drain.[3][5] Disposal must always comply with federal, state, and local environmental regulations.[5][9]

Part A: Disposal of Unused or Waste Solid Compound
  • Container Selection : Designate a specific, sealable, and chemically compatible container for solid chemical waste.[9] The container must be in good condition, free from leaks, and have a secure screw-top lid.[9] Makeshift lids like foil or plastic wrap are not acceptable.[9]

  • Waste Collection : Carefully transfer the solid (2S)-2-(Fmoc-amino)tetradecanoic acid waste into the designated container using a spatula or scoop. The primary operational goal during this transfer is to avoid generating dust .[5][6]

  • Labeling : Proper labeling is a critical compliance step. As soon as the first waste is added, the container must be labeled with the words "Hazardous Waste" (a best-practice standard even for non-classified chemicals), the full chemical name: "(2S)-2-(Fmoc-amino)tetradecanoic acid" , and the date of accumulation.[3]

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3] This area should be away from drains and incompatible materials, such as strong oxidizing agents or strong acids.[6] The container must remain closed at all times unless waste is being added.[9]

  • Final Disposal : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3] Follow your organization's specific procedures for requesting waste collection.

Part B: Disposal of Contaminated Materials
  • Segregation : All materials that have come into direct contact with (2S)-2-(Fmoc-amino)tetradecanoic acid are considered contaminated waste. This includes items such as gloves, weighing papers, pipette tips, and paper towels used for cleanup.

  • Collection : Place all contaminated solid items into the same designated solid chemical waste container used for the compound itself.[3]

  • Empty Product Containers : The original product container, even if seemingly empty, should be disposed of as unused product.[3] Place the empty, sealed container directly into the solid chemical waste stream. Do not rinse it into the sink.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the safe disposal of (2S)-2-(Fmoc-amino)tetradecanoic acid and associated materials.

G Disposal Workflow for (2S)-2-(Fmoc-amino)tetradecanoic Acid cluster_prep Preparation & Hazard Assessment cluster_disposal Disposal Protocol cluster_final Final Steps start Identify Waste for Disposal ((2S)-2-(Fmoc-amino)tetradecanoic acid or contaminated material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Waste Type? ppe->waste_type solid_waste Solid Chemical Waste (Unused reagent, residue) waste_type->solid_waste Solid contaminated_item Contaminated Material (Gloves, weigh paper, empty container) waste_type->contaminated_item Contaminated collect_solid Transfer to Designated Solid Chemical Waste Container (Avoid generating dust) solid_waste->collect_solid collect_contaminated Place in the SAME Solid Chemical Waste Container contaminated_item->collect_contaminated check_label Container Labeled? collect_solid->check_label collect_contaminated->check_label apply_label Apply Label: 'Hazardous Waste' Full Chemical Name Accumulation Date check_label->apply_label No store_waste Securely Close and Store Container in Satellite Accumulation Area (SAA) check_label->store_waste Yes apply_label->store_waste final_disposal Arrange for Pickup by Licensed Waste Contractor (Follow Institutional Protocol) store_waste->final_disposal cleanup Decontaminate Work Area & Wash Hands Thoroughly final_disposal->cleanup

Sources

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